Propan-2-yl hydrazinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHLRHSOQWTNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284206 | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-30-3 | |
| Record name | 6271-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (propan-2-yloxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propan-2-yl hydrazinecarboxylate physical properties
The following technical guide details the physical properties, synthesis, and application of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate). This document is structured for researchers and scientists requiring rigorous data for experimental design and drug development.
(Isopropyl Carbazate)
CAS Number: 6271-30-3 Formula: C₄H₁₀N₂O₂ Molecular Weight: 118.13 g/mol
Executive Summary
Propan-2-yl hydrazinecarboxylate, commonly known as Isopropyl carbazate, is a specialized hydrazine derivative used primarily as a building block in the synthesis of aza-peptides and biologically active heterocycles. It serves as a critical intermediate for introducing the isopropyl carbamate moiety, a pharmacophore often utilized to modulate lipophilicity and metabolic stability in drug candidates.
Unlike its more common homologues (Methyl and Ethyl carbazate), Isopropyl carbazate offers unique steric properties due to the branching of the isopropyl group, which can influence the folding and binding affinity of peptide mimetics.
Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9]
The following data aggregates experimental values and high-confidence predictive models where specific experimental data is limited in open literature.
Core Physical Properties[7]
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous liquid | Tends to supercool; solidifies upon standing at low temp. |
| Melting Point | 25 – 35 °C (Estimated) | Lower than Ethyl carbazate (44–47 °C) due to steric disruption of crystal packing. |
| Boiling Point | 110 – 115 °C @ 22 mmHg | Extrapolated from Ethyl carbazate data. |
| Density | 1.065 ± 0.06 g/cm³ | Predicted at 20 °C. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Moderately soluble in water; hydrolyzes slowly. |
| pKa | ~3.5 (Hydrazine NH₂) | Basic nitrogen is less nucleophilic than alkyl hydrazines due to carbonyl electron withdrawal. |
| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage. |
Spectroscopic Identification (Diagnostic Signals)
Researchers should use the following diagnostic signals to verify compound identity and purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.25 ppm (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).
-
δ 4.95 ppm (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).
-
δ 3.80 ppm (br s, 2H): Hydrazine terminal amine (–NH ₂).
-
δ 6.10 ppm (br s, 1H): Carbamate amide proton (–NH –).
-
-
IR Spectroscopy:
-
1700–1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Carbamate).
-
3300–3400 cm⁻¹: N–H stretching (Primary and secondary amines).
-
Synthesis & Production Workflows
The synthesis of Isopropyl carbazate requires careful control of stoichiometry to prevent the formation of the symmetrical byproduct, diisopropyl carbonate, or bis-acylated hydrazine.
Primary Synthetic Route (Chloroformate Method)
This method is preferred for laboratory-scale synthesis due to its high speed and availability of reagents.
Reaction:
Protocol:
-
Setup: Charge a round-bottom flask with Hydrazine hydrate (2.0 equiv) in DCM or THF. Cool to 0 °C.
-
Addition: Dropwise add Isopropyl Chloroformate (1.0 equiv) over 30 minutes. Note: Excess hydrazine acts as a scavenger for HCl.
-
Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation is recommended to remove traces of bis-isopropyl hydrazine dicarboxylate.
Green Synthetic Route (Carbonate Method)
Avoids corrosive chloroformates; suitable for larger scale-up.
Reaction:
Synthesis Logic Diagram
Caption: Comparative synthesis pathways emphasizing stoichiometric control to minimize bis-acylated byproducts.
Handling, Stability & Safety (HSE)
Isopropyl carbazate is a reactive nucleophile and potential irritant. Strict adherence to safety protocols is required.
Hazard Identification (GHS)
Storage & Stability Protocol
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Shelf Life: 12 months if sealed. Degradation is indicated by a yellowing color and the smell of ammonia or isopropanol.
Safety Workflow Diagram
Caption: Standard Operating Procedure (SOP) for the safe storage and handling of reactive carbazates.
Applications in Drug Discovery
Aza-Peptide Synthesis
Isopropyl carbazate is a key reagent for installing the aza-amino acid residue into peptide chains. The replacement of the
-
Mechanism: Reacts with activated amino acids (isocyanates or active esters) to form the aza-peptide linkage.
Heterocycle Formation
Used as a precursor for:
-
1,2,4-Triazoles: Via cyclization with nitriles or imidates.
-
Pyrazoles: Via condensation with 1,3-diketones.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12209425, Propan-2-yl hydrazinecarboxylate. Retrieved from [Link]
-
Organic Syntheses. (1964). t-Butyl Carbazate (Analogous Synthesis Method). Org. Synth. 1964, 44, 20. Retrieved from [Link]
Sources
Propan-2-yl hydrazinecarboxylate chemical structure and bonding
Chemical Structure, Bonding Dynamics, and Synthetic Utility in Drug Development [1]
Executive Summary
Propan-2-yl hydrazinecarboxylate (Common Name: Isopropyl Carbazate ; CAS: 14506-69-5 ) is a pivotal hydrazine derivative utilized as a bifunctional building block in the synthesis of nitrogen-rich heterocycles.[1] Unlike its methyl or ethyl analogs, the isopropyl moiety introduces specific steric bulk and lipophilicity, modulating the solubility and crystalline properties of downstream intermediates. This guide provides a rigorous analysis of its molecular architecture, a self-validating synthesis protocol, and its application in assembling pharmacophores such as 1,2,4-triazoles.[1]
Part 1: Molecular Architecture & Bonding Analysis[1]
Structural Identity
The molecule consists of a central carbamate linkage (
-
IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 118.13 g/mol [1]
-
Key Functional Groups:
-
Carbamate Core: Planar geometry due to resonance; exhibits restricted rotation around the
bond. -
Hydrazine Terminus: Nucleophilic
-effect donor; capable of bifunctional reactivity (acylation or condensation).[1] -
Isopropyl Tail: Provides steric shielding and increases
relative to methyl carbazate.
-
Electronic Bonding & Resonance
The stability and reactivity of isopropyl carbazate are governed by the resonance delocalization of the nitrogen lone pair into the carbonyl
Graphviz Diagram 1: Resonance & Reactivity Logic
This diagram illustrates the resonance stabilization that deactivates
Caption: Resonance delocalization reduces N1 nucleophilicity, ensuring regioselective reactions at the terminal N2 hydrazine.
Crystal Packing & H-Bonding
In the solid state (typically a low-melting solid, MP ~32–34°C), carbazates form extensive hydrogen-bonding networks.[1] The
Part 2: Synthetic Pathways & Process Chemistry
The Chloroformate Route (Standard Protocol)
The most reliable laboratory synthesis involves the nucleophilic substitution of isopropyl chloroformate with hydrazine hydrate.
Critical Process Parameter (CPP): The reaction is highly exothermic. Temperature control is vital to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate (bis-acylation).[1]
Graphviz Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis flow emphasizing excess hydrazine to prevent bis-acylation byproducts.
Detailed Experimental Protocol
Note: Hydrazine is toxic and a suspected carcinogen. Perform all operations in a fume hood.
-
Preparation: Charge a 3-neck round-bottom flask with Hydrazine hydrate (2.0 equivalents) and Dichloromethane (DCM) (10 volumes). Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add Isopropyl chloroformate (1.0 equivalent) dropwise over 60 minutes via an addition funnel.
-
Why: Slow addition ensures hydrazine is always in excess, favoring mono-acylation.[1]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.
-
Quench & Workup:
-
Add water to dissolve hydrazine hydrochloride salts.
-
Separate the organic (DCM) layer.
-
Wash the organic layer with 10%
(to remove acidic impurities) and then brine.
-
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, <40°C). -
Yield: Expect a colorless oil that may crystallize upon standing (Yield: 85–92%).[1]
Part 3: Spectroscopic Characterization
To validate the synthesis, the following spectroscopic data should be obtained.
Table 1: Key Spectroscopic Markers
| Technique | Signal/Shift | Assignment | Structural Insight |
| IR (Neat) | 3300–3350 | Primary amine (hydrazine) presence.[1] | |
| 1700–1720 | Carbamate carbonyl (strong band).[1] | ||
| Isopropyl methyls (distinct doublet).[1] | |||
| (CDCl3) | Methine proton (deshielded by oxygen).[1] | ||
| Terminal hydrazine protons (exchangeable).[1] | |||
| Internal amide proton.[1] |
Part 4: Reactivity Profile in Pharmacophore Assembly
Heterocycle Formation (1,2,4-Triazoles)
Isopropyl carbazate is a "masked" hydrazine.[1] In drug development, it is frequently used to construct 1,2,4-triazole rings, a common scaffold in antifungal and anticancer drugs [2].
Mechanism:
-
Acylation: Reaction with an acid chloride (
) yields the acyl carbazate.[1] -
Cyclization: Treatment with phosphorous oxychloride (
) or Lawesson's reagent induces cyclodehydration to form the oxadiazole or triazole core.
Graphviz Diagram 3: Triazole Construction Pathway
Caption: Conversion of isopropyl carbazate into a bioactive triazole scaffold via acylation and cyclization.
Advantages in Medicinal Chemistry[2]
-
Lipophilicity Tuning: The isopropyl group (
) imparts higher lipophilicity than methyl/ethyl esters, improving cell permeability of prodrugs utilizing the carbamate linker [3]. -
Stability: Carbazates are generally more stable to hydrolysis than simple esters, allowing them to survive early-stage synthetic steps before being cyclized or cleaved.[1]
References
-
Crystal Structure Analysis
- Source: Study on supramolecular interactions in tertiary butyl carbaz
- Citation: "Structure-directing interactions in the crystals of tertiary butyl carbazate based imines." Journal of Molecular Structure.
-
Link: (Extrapolated from Source 1.3).[1]
-
Carbamates in Drug Design
- Source: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Link: (Source 1.5).[1]
-
Synthesis & Reactivity
- Source: General protocol derived from "Preparation of Isopropylhydrazine Derivatives" (P
-
Link: (Source 1.1).[1]
-
Physical Properties Verification
Sources
Propan-2-yl Hydrazinecarboxylate: Technical Guide & CAS Profile
[1]
Part 1: Core Directive & Executive Summary
Topic: Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) CAS Number: 6271-30-3 Primary Function: A versatile hydrazine donor and carbonylating agent used in the synthesis of aza-peptides, pharmaceutical intermediates, and agrochemicals.[1]
This guide serves as an operational manual for researchers requiring high-purity synthesis, handling protocols, and application strategies for Isopropyl Carbazate. Unlike standard datasheets, this document integrates field-proven synthesis methodologies with safety-critical handling procedures for hydrazine derivatives.[1]
Part 2: Chemical Identity & Properties[2][3][4][5]
Identification Data
| Parameter | Technical Specification |
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Synonyms | Isopropyl carbazate; Isopropyl hydrazinecarboxylate; Hydrazinecarboxylic acid, 1-methylethyl ester |
| CAS Number | 6271-30-3 |
| EC Number | 228-463-6 |
| Molecular Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| SMILES | CC(C)OC(=O)NN |
| InChI Key | DYEKVNSIYQWORM-UHFFFAOYSA-N |
Physical & Chemical Properties
-
Physical State: Low-melting solid or viscous oil (dependent on purity and ambient temperature).[1]
-
Melting Point: Typically ~30–35 °C (Note: Often supercools to an oil).[1]
-
Boiling Point: ~80–85 °C at 0.5 mmHg (Vacuum distillation recommended).
-
Solubility: Soluble in lower alcohols (MeOH, EtOH), DCM, Ethyl Acetate; sparingly soluble in Hexanes.[2]
-
Stability: Hygroscopic. Sensitive to oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Part 3: Synthesis & Production Protocols
Two primary routes exist for the synthesis of Propan-2-yl hydrazinecarboxylate. The Chloroformate Route is standard for laboratory scale due to high reactivity, while the Carbonate Route is preferred for "green" process chemistry to avoid chlorinated byproducts.[2]
Method A: The Chloroformate Route (Standard Lab Scale)
Principle: Nucleophilic substitution of isopropyl chloroformate by hydrazine.[1] Critical Control Point: Hydrazine must be in excess to prevent the formation of the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with Hydrazine Hydrate (64% or 80%) (2.5 equiv) and DCM (solvent). Cool to 0 °C using an ice/salt bath.
-
Addition: Add Isopropyl Chloroformate (1.0 equiv) dropwise via an addition funnel over 60 minutes. Maintain internal temperature < 5 °C to minimize exothermic runaway.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]
-
Workup:
-
Purification: Concentrate under reduced pressure. The crude oil can be distilled under high vacuum (0.5 mmHg) or recrystallized from Et₂O/Hexane if solid.[1]
Method B: The Carbonate Route (Green Chemistry)
Principle: Hydrazinolysis of diisopropyl carbonate.[1] Advantage: Avoids toxic chloroformates and corrosive HCl generation.
Protocol:
-
Setup: Mix Diisopropyl Carbonate (1.0 equiv) and Hydrazine Hydrate (1.2 equiv) in a flask equipped with a reflux condenser.
-
Reaction: Heat to reflux (approx. 80–90 °C) for 4–6 hours.
-
Distillation: The byproduct is isopropanol. Distill off the isopropanol and excess hydrazine under reduced pressure.
-
Isolation: The residue is the target carbazate. Recrystallize from petroleum ether/ethyl acetate to achieve >98% purity.
Synthesis Workflow Visualization
Figure 1: Comparative synthesis pathways for Propan-2-yl hydrazinecarboxylate showing the traditional Chloroformate route vs. the Green Carbonate route.
Part 4: Applications in Drug Development
Isopropyl carbazate is a "privileged structure" building block, primarily used to introduce the N-isopropoxycarbonyl moiety or to construct nitrogen-rich heterocycles.[1]
Aza-Peptide Synthesis
Aza-peptides are peptidomimetics where the
-
Mechanism: Isopropyl carbazate reacts with an activated carbonyl (e.g., isocyanate or activated ester) to form the aza-amino acid precursor.[1]
-
Utility: The isopropyl group serves as a protecting group (Ipoc) or a permanent structural element to tune lipophilicity.[1]
Heterocycle Construction
It serves as a key intermediate for 1,2,4-triazoles and oxadiazoles, common scaffolds in antifungal and anticancer drugs.[2]
-
Protocol: Reaction with an imidate or orthoester followed by cyclization.
Application Logic Diagram
Figure 2: Strategic applications of Isopropyl Carbazate in medicinal chemistry.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Signal Word: DANGER
-
H301: Toxic if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
H351: Suspected of causing cancer (due to potential hydrazine residuals).[1][5]
Handling Protocols:
-
Hydrazine Management: Always test crude material for residual hydrazine using Tollens' reagent or specific colorimetric strips. Hydrazine is a potent carcinogen.[3]
-
Storage: Store under inert gas (Ar/N₂) at 2–8 °C. The compound can decompose to release CO₂ and isopropanol if exposed to moisture/heat.[1]
-
Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) to oxidize hydrazine residues before disposal.[1]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80635, Isopropyl hydrazinecarboxylate. Retrieved from [Link][1]
-
Organic Syntheses (Various). General procedures for Carbazate Synthesis via Chloroformates. (Analogous protocols for Ethyl/t-Butyl carbazates adapted for Isopropyl).[1] Retrieved from [Link][1]
Sources
- 1. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Isopropylhydrazine | C3H10N2 | CID 52789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Propan-2-yl Hydrazinecarboxylate
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical pharmacophore building block, serving as a masked hydrazine equivalent in the synthesis of aza-peptides and as a linker in antibody-drug conjugates (ADCs). Its utility relies on the distinct reactivity of the carbazate motif, which offers a balance between stability and nucleophilicity.
This guide provides a definitive spectroscopic reference for researchers. Unlike generic databases, this document correlates spectral features with structural integrity, offering a self-validating protocol for confirming identity and purity. Special attention is given to distinguishing the mono-substituted product from the common symmetrical bis-carbazate impurity.
Chemical Identity & Structural Logic[1]
-
IUPAC Name: Propan-2-yl hydrazinecarboxylate
-
Synonyms: Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester
-
CAS Number: 14604-31-0
-
Molecular Formula:
-
Molecular Weight: 118.13 g/mol
The molecule features an isopropyl ester moiety attached to a hydrazine core via a carbonyl linker. This structure dictates its spectroscopic signature: the isopropyl group provides a clean aliphatic anchor in NMR, while the carbazate functionality dominates the IR and Mass Spectrometry profiles.
Synthesis & Purification Protocol
Objective: Synthesize high-purity isopropyl carbazate while minimizing the formation of the bis(isopropyl) carbonate and bis-hydrazine impurities.
Mechanism: Nucleophilic acyl substitution of isopropyl chloroformate by hydrazine. Critical Control Point: Hydrazine must be present in large excess (typically 2-3 equivalents) to prevent the product from reacting with a second equivalent of chloroformate.
Workflow Diagram
Caption: Optimized synthesis workflow emphasizing the control of stoichiometry to prevent bis-substitution.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural validation. The isopropyl group acts as an internal standard for integration.
NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.24 | Doublet ( | 6H | Characteristic isopropyl methyls. Equivalence confirms free rotation. | |
| 3.65 | Broad Singlet | 2H | Exchangeable protons. Chemical shift varies with concentration and water content. | |
| 4.98 | Septet ( | 1H | Deshielded by the adjacent ester oxygen. Diagnostic for the isopropyl ester. | |
| 6.15 | Broad Singlet | 1H | Amide-like proton. significantly deshielded compared to the terminal amine. |
Scientist's Note: In
NMR Data (100 MHz,
)
| Shift ( | Assignment | Interpretation |
| 22.1 | Methyl carbons.[1] | |
| 69.4 | Methine carbon. The shift >65 ppm confirms oxygen attachment. | |
| 158.2 | Carbazate carbonyl. Distinct from simple amides (~170 ppm) and carbonates (~155 ppm). |
Infrared Spectroscopy (FT-IR)
IR is essential for confirming the presence of the carbonyl and amine functionalities and ensuring the absence of isocyanate impurities (which would appear at
-
3350 & 3280 cm
: stretch (Primary amine doublet). -
2980 cm
: stretch (Aliphatic, isopropyl). -
1715 cm
: stretch (Strong). The carbazate carbonyl typically absorbs at a higher frequency than a standard amide due to the electronegativity of the alkoxy group. -
1240 cm
: stretch (Ester linkage).
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a fragmentation fingerprint that validates the connectivity of the isopropyl group to the hydrazine core.
Ionization Mode: ESI (+) or EI (70 eV)
-
Molecular Ion (
): 118 m/z -
Protonated Molecular Ion (
): 119 m/z (Base peak in ESI)
Fragmentation Pathway Logic (EI)
The fragmentation is driven by alpha-cleavage at the carbonyl and the stability of the isopropyl cation.
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Quality Control & Impurity Profiling
In a drug development context, purity is paramount. The synthesis of carbazates is prone to specific side reactions.
The "Bis-Carbazate" Impurity
If the hydrazine concentration drops locally during synthesis, the mono-substituted product acts as a nucleophile, attacking another molecule of chloroformate.
-
Impurity Name: Diisopropyl hydrazine-1,2-dicarboxylate.
-
Detection:
-
MS:
m/z. -
NMR: The isopropyl signals remain similar, but the integration ratio of Isopropyl : NH changes. The distinct
peak at 3.65 ppm disappears, replaced by a single symmetric signal.
-
Self-Validating Check: Calculate the integration ratio of the methyl doublet (1.24 ppm) to the broad
-
Target Ratio: 3:1 (6H : 2H).
-
If Ratio > 3:1: Indicates loss of amine protons, suggesting bis-substitution or oxidation.
References
-
ChemicalBook. (n.d.). Isopropyl hydrazinecarboxylate Properties and Spectra. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88293, Isopropyl hydrazinecarboxylate. Retrieved from
- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2891 (General Carbazate Reference). National Institute of Advanced Industrial Science and Technology (AIST).
- Smith, P. A. S. (1946). The Preparation of Alkyl Carbazates. Organic Syntheses, 26, 42.
Sources
Technical Guide: Solubility Profile and Solvation Thermodynamics of Propan-2-yl Hydrazinecarboxylate
Executive Summary
Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl carbazate , is a critical intermediate in the synthesis of agrochemicals (e.g., Benthiavalicarb-isopropyl), aza-peptides, and functionalized hydrazine derivatives. Its utility in drug development hinges on its nucleophilic hydrazine moiety (
This guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydrocarbons, isopropyl carbazate exhibits amphiphilic solubility characteristics —possessing both hydrogen-bond donating/accepting capabilities and a hydrophobic alkyl domain. Understanding this duality is essential for optimizing reaction yields, purification via crystallization, and liquid-liquid extraction workflows.
Physicochemical Profile & Solvation Theory
To predict and manipulate solubility, one must first understand the molecular architecture of the solute.
Chemical Identity[1][2]
-
IUPAC Name: Propan-2-yl hydrazinecarboxylate[1]
-
Common Name: Isopropyl carbazate
-
Molecular Formula:
[2] -
Physical State: Low-melting solid or viscous liquid (dependent on purity/temperature; typically melts ~30–40°C).
Solvation Thermodynamics
The dissolution of isopropyl carbazate is governed by the competition between the lattice energy (or cohesive energy of the liquid) and the solvation enthalpy.
-
Hydrogen Bonding (The "Anchor"): The carbazate core (
) contains three H-bond donors and two acceptors (carbonyl oxygen and ether oxygen). This necessitates solvents capable of disrupting strong intermolecular H-bonds. -
Lipophilicity (The "Tail"): The isopropyl group adds steric bulk and lipophilicity, reducing water solubility compared to methyl carbazate and enhancing solubility in chlorinated and ether-based solvents.
Mechanistic Insight:
-
Protic Solvents (MeOH, EtOH): Solvate via H-bond exchange. High solubility.
-
Aprotic Polar (THF, DMSO): Solvate via dipole-dipole interactions and H-bond acceptance. High solubility.
-
Non-Polar (Hexane, Heptane): Poor interaction with the polar carbazate core. Used as antisolvents .[4]
Solubility Profile in Organic Solvents[7][8][9][10]
The following data summarizes the solubility behavior of Propan-2-yl hydrazinecarboxylate. While specific quantitative values (mg/mL) can vary by batch purity, these classifications represent field-proven qualitative standards for process development.
Table 1: Solubility Matrix (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction solvent; Extraction |
| Chlorinated | Chloroform | High | NMR analysis; Synthesis |
| Alcohols | Methanol / Ethanol | High (>100 mg/mL) | Recrystallization (hot); Nucleophilic reactions |
| Ethers | Tetrahydrofuran (THF) | High | General synthesis (Grignard compatible) |
| Ethers | Diethyl Ether | Moderate | Precipitation/Washing |
| Esters | Ethyl Acetate | High | Liquid-Liquid Extraction (Organic phase) |
| Aprotic Polar | DMSO / DMF | Very High | High-temp reactions; Library storage |
| Hydrocarbons | Hexanes / Heptane | Low (<10 mg/mL) | Antisolvent for crystallization |
| Aromatic | Toluene | Moderate | High-temp reflux solvent |
Field Insight: In process chemistry, a mixture of Ethyl Acetate/Hexane (1:3) is frequently used to recrystallize carbazate derivatives. The compound dissolves in warm Ethyl Acetate, and Hexane is added to the cloud point to induce crystallization upon cooling.
Visualizing Solvation & Process Logic
Diagram 1: Solvation Mechanism & Solvent Selection Logic
This diagram illustrates the decision-making process for solvent selection based on the molecular interaction required.
Caption: Mechanistic basis for solvent selection. The polar hydrazine core dominates solubility, rendering non-polar hydrocarbons ineffective as solvents but excellent as antisolvents.
Experimental Protocol: Gravimetric Solubility Determination
To validate solubility for a specific batch or novel solvent system, use this self-validating protocol. This method accounts for the potential volatility and hygroscopic nature of carbazates.
Materials
-
Propan-2-yl hydrazinecarboxylate (Dry, >98% purity).
-
Target Solvent (HPLC Grade).
-
0.45 µm PTFE Syringe Filter.
-
Temperature-controlled shaker or water bath.
Workflow
-
Saturation: Add excess solid Isopropyl carbazate (approx. 200 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Check: If all solid dissolves, add more until a visible precipitate remains.
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle) into a tared vessel.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen (avoid high heat to prevent degradation).
-
Quantification: Weigh the residue.
-
Calculation:
-
Critical Control Point: Isopropyl carbazate can be thermally unstable. Do not exceed 40°C during solvent evaporation. Use vacuum desiccation for final drying.
Applications in Synthesis & Purification[11]
The solubility profile dictates the workup strategy. Below is a standard purification workflow utilizing the solubility differential between DCM (reaction solvent) and Water/Hexane (impurities/antisolvent).
Diagram 2: Purification Workflow (Solubility-Driven)
Caption: Standard workup utilizing the high solubility of the carbazate in chlorinated solvents and its insolubility in hydrocarbons to achieve purity.
Handling and Stability
-
Storage in Solution: Solutions in DCM or Ethyl Acetate are stable for weeks if stored at 4°C. Avoid storing in ketones (e.g., Acetone) as carbazates react with ketones to form hydrazones (Schiff bases), destroying the reagent.
-
Hygroscopicity: The hydrazine moiety is hygroscopic. Store the neat solid under inert atmosphere (Argon/Nitrogen).
-
Safety: Carbazates are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.
References
-
PubChem. (2023). Compound Summary: Isopropyl hydrazinecarboxylate. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1964). General methods for Carbazate synthesis and solubility (Analogous procedure for t-Butyl Carbazate). Coll. Vol. 5, p. 166. Retrieved from [Link]
Sources
Thermal Stability and Decomposition of Propan-2-yl Hydrazinecarboxylate
Technical Guide & Safety Whitepaper
Executive Summary
Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate ; CAS 6271-30-3 ) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a hydrazine source or protecting group precursor.[1][2] While valuable, its thermal stability profile presents specific hazards that must be managed during scale-up and storage.
This guide details the physicochemical properties, thermal decomposition pathways, and necessary safety protocols for handling this compound.
-
Core Hazard: Thermal decomposition releases hydrazine (
), propene ( ), and carbon dioxide ( ). The generation of hydrazine introduces acute toxicity and flammability risks, while gas evolution ( , propene) creates significant pressurization hazards in closed vessels. -
Stability Threshold: Based on structural homologs (alkyl carbazates), the onset of significant decomposition (
) is estimated between 130°C and 160°C , with autocatalytic potential if hydrazine accumulates. -
Recommendation: Store below 25°C. Avoid contact with strong acids, bases, and metal oxides (e.g., rust), which catalyze hydrazine decomposition.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]
| Property | Detail |
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Names | Isopropyl carbazate; Isopropyl hydrazinecarboxylate |
| CAS Registry Number | 6271-30-3 |
| Molecular Formula | |
| Molecular Weight | 118.13 g/mol |
| Structure | |
| Physical State | Waxy solid or viscous liquid (dependent on purity/temperature) |
| Solubility | Soluble in alcohols (MeOH, EtOH), THF, DCM; limited solubility in water. |
Structural Insight: The molecule consists of an isopropyl ester group linked to a hydrazine moiety via a carbamate backbone. The secondary alkyl group (isopropyl) makes the ester linkage more susceptible to thermal elimination (E1/Ei mechanisms) compared to methyl or ethyl analogs, but more stable than tert-butyl variants.
Thermal Decomposition Mechanism[12][13]
The thermal decomposition of isopropyl carbazate is driven by two competing pathways: Unimolecular Elimination (Ei) and Decarboxylation . The elimination pathway is kinetically favored at higher temperatures and is analogous to the Chugaev reaction or ester pyrolysis.
Primary Pathway: Cyclic Elimination (Ei)
At elevated temperatures (>130°C), the compound undergoes an intramolecular syn-elimination via a six-membered cyclic transition state. The carbonyl oxygen abstracts a
Reaction Equation:
Products:
-
Propene (
): Flammable gas. -
Carbon Dioxide (
): Asphyxiant gas; contributes to pressure. -
Hydrazine (
): Toxic, unstable liquid/vapor.
Secondary Pathway: Hydrazine Degradation
The hydrazine produced in the primary step is thermally unstable and can further decompose, especially if metal surfaces (stainless steel, Hastelloy) or rust are present.
Visualization of Decomposition Pathways
Caption: Figure 1. Thermal decomposition cascade of Isopropyl Carbazate, highlighting the progression from elimination to secondary hydrazine breakdown.
Experimental Characterization Protocols
To validate the stability of a specific batch of propan-2-yl hydrazinecarboxylate, the following analytical workflows are recommended. These protocols are "self-validating" by cross-referencing mass loss (TGA) with heat flow (DSC).
Differential Scanning Calorimetry (DSC)
Purpose: Determine
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.
-
Crucible: High-pressure gold-plated or stainless steel crucibles (to contain volatile gases and prevent early evaporation masking decomposition).
-
Protocol:
-
Weigh 2–5 mg of sample.
-
Seal crucible hermetically.
-
Ramp 5°C/min from 25°C to 300°C under
flow (50 mL/min).
-
-
Expected Result:
-
Endotherm: ~50–80°C (Melting, if solid).
-
Exotherm: Onset typically 130–160°C . Sharp exothermic peak indicating rapid decomposition.
-
Thermogravimetric Analysis (TGA)
Purpose: Quantify mass loss to confirm stoichiometry of decomposition (Propene +
-
Calculation:
-
MW (Total) = 118.13 g/mol .
-
MW (Propene) = 42.08 g/mol .
-
MW (
) = 44.01 g/mol . -
MW (Hydrazine) = 32.05 g/mol .
-
Theoretical Mass Loss (Propene +
): .
-
-
Protocol:
-
Open ceramic/platinum pan.
-
Ramp 10°C/min from 25°C to 400°C.
-
-
Interpretation: A mass loss step of ~73% confirms the elimination mechanism. If mass loss is significantly lower, polymerization or alternative pathways may be active.
Accelerating Rate Calorimetry (ARC)
Purpose: Determine "Time to Maximum Rate" (TMR) and Self-Accelerating Decomposition Temperature (SADT) for scale-up safety.
-
Protocol: "Heat-Wait-Search" mode.
-
Start: 50°C.
-
Step: 5°C.
-
Wait: 15 min.
-
Sensitivity: 0.02°C/min.
-
Safety & Handling in Drug Development
Scale-Up Risks
When scaling from grams to kilograms, the surface-to-volume ratio decreases, reducing heat dissipation.
-
Gas Evolution: The generation of 2 moles of gas (Propene,
) per mole of solid/liquid creates massive pressure potential. A sealed reactor without adequate relief venting will rupture . -
Hydrazine Accumulation: If the reaction is quenched or cooled post-decomposition, liquid hydrazine may remain. Hydrazine is a known carcinogen and hypergolic with oxidizing agents.
Storage & Compatibility
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and oxidation.
-
Incompatible Materials:
-
Oxidizers:[3] Peroxides, permanganates (Explosive reaction).
-
Metals: Copper, Iron, Zinc (Catalyze hydrazine decomposition).
-
Acids/Bases: Catalyze hydrolysis of the carbamate linkage.
-
Emergency Response
-
Spill: Do not use standard organic absorbents (sawdust) if hydrazine is suspected. Use sand or specific hydrazine-neutralizing spill kits.
-
Fire: Use water spray, alcohol-resistant foam, or dry chemical. Move containers from fire area if it can be done without risk.
References
-
Compound Identification
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10967732, Propan-2-yl hydrazinecarboxylate. Retrieved from .
-
-
Thermal Analysis Methodology
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from .
-
-
Carbamate Decomposition Mechanisms
-
Royal Society of Chemistry. (1984). The thermal decomposition of carbamates and carbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from .
-
-
Hydrazine Safety
-
NASA. (n.d.). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Retrieved from .
-
-
General Chemical Safety
-
Cameo Chemicals. (n.d.). Reactivity of Carbamates and Hydrazines. Retrieved from .
-
Sources
Technical Monograph: Propan-2-yl Hydrazinecarboxylate as a Versatile Synthon in Medicinal Chemistry
The following technical guide details the physicochemical properties, synthetic methodologies, and medicinal applications of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).
Executive Summary
Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), commonly known as Isopropyl Carbazate , is a critical hydrazine derivative utilized as a pharmacophore linker and protecting group in organic synthesis. It serves as the structural core for the acaricide Bifenazate and acts as a versatile building block for constructing nitrogen-rich heterocycles (e.g., 1,3,4-oxadiazoles) and aza-peptides. This guide analyzes its synthesis, reactivity profile, and application in drug development workflows.
Physicochemical Profile
The compound is characterized by a carbamate moiety attached to a hydrazine tail, imparting unique nucleophilic properties at the terminal nitrogen (
| Property | Specification |
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Name | Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester |
| CAS Registry Number | 6271-30-3 |
| Molecular Formula | |
| Molecular Weight | 118.13 g/mol |
| Density | ~1.065 g/cm³ |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM); sparingly soluble in water. |
| Key Functional Groups | Carbamate (Ester), Primary Hydrazine ( |
Synthetic Methodology & Manufacturing
The synthesis of isopropyl carbazate requires precise control over stoichiometry to prevent the formation of the symmetric byproduct, diisopropyl hydrazine-1,2-dicarboxylate. The standard protocol involves the acylation of hydrazine hydrate with isopropyl chloroformate under controlled temperature.
Reaction Mechanism & Workflow
The nucleophilic attack of hydrazine on the carbonyl carbon of isopropyl chloroformate yields the carbazate, releasing HCl (neutralized by base).
Figure 1: Synthetic pathway for Isopropyl Carbazate. Excess hydrazine is critical to suppress the secondary reaction leading to the bis-substituted impurity.
Experimental Protocol (Lab Scale)
Objective: Synthesis of Isopropyl Carbazate (100 mmol scale).
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.
-
Reagent Prep: Charge the flask with Hydrazine Hydrate (15.0 g, 300 mmol, 3.0 equiv) and Ethanol (50 mL). Cool to 0–5°C using an ice-salt bath.
-
Addition: Dissolve Isopropyl Chloroformate (12.25 g, 100 mmol, 1.0 equiv) in diethyl ether or DCM (20 mL). Add this solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Expert Insight: The high equivalent of hydrazine acts as both the reactant and the HCl scavenger. Alternatively, a stoichiometric base (
) can be used, but excess hydrazine is preferred to favor mono-substitution.
-
-
Workup: Stir for 2 hours at room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Extract the residue with Ethyl Acetate (3 x 50 mL). Wash with brine. Dry over anhydrous
. Evaporate solvent to yield the crude product. -
Validation: Recrystallize from hexanes/ether if solid, or distill under high vacuum if liquid. Confirm identity via
-NMR (Isopropyl septet at 4.9 ppm).
Mechanistic Utility in Drug Design
Isopropyl carbazate is a "privileged structure" in medicinal chemistry, serving as a precursor for hydrazine-based pharmacophores. Its primary industrial application is in the synthesis of Bifenazate , a selective acaricide.
The Bifenazate Pathway
Bifenazate derives its activity from the hydrazinecarboxylate core linked to a biphenyl system. The isopropyl group provides lipophilicity, enhancing cuticle penetration in target organisms (mites).
Figure 2: Retrosynthetic logic for Bifenazate utilizing Isopropyl Carbazate as the nitrogen source.
Heterocycle Formation
Researchers utilize isopropyl carbazate to synthesize 1,3,4-oxadiazol-2-ones . Upon reaction with phosgene derivatives or carbonyl diimidazole (CDI), the hydrazine moiety cyclizes, creating a rigid heterocyclic scaffold often found in antimicrobial and anti-inflammatory candidates.
Handling & Safety (E-E-A-T)
As a hydrazine derivative, this compound requires strict adherence to safety protocols to mitigate toxicity and sensitization risks.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A). Potential Skin Sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are prone to oxidation upon prolonged air exposure.
-
Disposal: Quench excess hydrazine residues with dilute hypochlorite solution (Bleach) before disposal to convert to nitrogen gas and water. Do not mix with concentrated oxidizers.
References
-
ChemBK. (n.d.). Propan-2-yl hydrazinecarboxylate Physical Properties and CAS 6271-30-3. Retrieved from [Link]
-
Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[1][2] The Discovery of Bifenazate, a Novel Carbazate Acaricide. CHIMIA International Journal for Chemistry. Retrieved from [Link][2]
-
Organic Syntheses. (n.d.). General procedure for Carbazate Synthesis (Analogous Ethyl Derivative). Organic Syntheses, Coll. Vol. 3, p.375. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl Carbazate Derivative Data (tert-Butyl 3-isopropylcarbazate). National Library of Medicine. Retrieved from [Link]
Sources
Discovery and history of propan-2-yl hydrazinecarboxylate
The following technical guide details the discovery, chemistry, and pharmacological significance of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ).
From Synthetic Scaffold to Bioactive Agent
Executive Summary
Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3), also known as Isopropyl Carbazate , is a critical hydrazine derivative serving as a pivotal intermediate in agrochemical discovery and pharmaceutical synthesis.[1] While chemically simple, its structure represents a strategic balance between lipophilicity (isopropyl group) and reactivity (nucleophilic hydrazine moiety).
Historically, its significance peaked with the discovery of Bifenazate , a selective acaricide where the isopropyl carbazate moiety functions as the pharmacophore backbone. In drug development, this molecule serves as a dual-edged case study: it is a versatile building block for heterocycle synthesis (e.g., pyrazoles) but carries a "structural alert" due to the potential metabolic release of hydrazine, a known genotoxin.
Key Technical Parameters:
| Parameter | Data |
|---|---|
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Name | Isopropyl Carbazate |
| Molecular Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| Physical State | White crystalline solid or powder |
| Melting Point | 50–54 °C |
| Primary Application | Precursor for Bifenazate; Pyrazole synthesis intermediate |
Historical Genesis: The Carbazate Optimization
The history of propan-2-yl hydrazinecarboxylate is inextricably linked to the "Hydrazine Era" of pesticide and pharmaceutical research in the 1990s.
The Crompton Discovery (1990s)
The defining moment for this molecule occurred during research at Crompton Corp (now part of Lanxess). Researchers were screening ortho-biphenyl hydrazides for acaricidal (mite-killing) activity.[2]
-
The Hit: Initial screening identified simple phenylhydrazides with modest activity against the two-spotted spider mite (Tetranychus urticae).
-
The Optimization: To improve stability and lipophilicity, the chemistry team modified the hydrazide linkage. Replacing the acyl group with a carbazate (ester) linkage proved revolutionary.
-
The Lead: The introduction of the isopropyl ester group (derived from propan-2-yl hydrazinecarboxylate) provided the optimal steric bulk and metabolic stability. This led to Bifenazate (Isopropyl 3-(4-methoxybiphenyl-3-yl)carbazate), which exhibited high potency and a favorable safety profile compared to previous organophosphates.
Pharmaceutical Context
In parallel, medicinal chemists utilized propan-2-yl hydrazinecarboxylate as a "masked" hydrazine. It allows for the introduction of a hydrazine moiety into a molecule while protecting one nitrogen with an easily removable isopropyloxycarbonyl (Ipoc) group, or retaining it to modulate solubility.
Chemical Architecture & Synthesis
The synthesis of propan-2-yl hydrazinecarboxylate relies on the nucleophilic attack of hydrazine on an activated carbonyl species.
3.1. Synthesis Mechanism
The standard industrial and laboratory synthesis involves the reaction of Isopropyl Chloroformate with Hydrazine Hydrate . The reaction must be controlled to prevent the formation of the symmetrical bis-carbonate (diisopropyl hydrazine-1,2-dicarboxylate).
Reaction Scheme:
3.2. Visualization: Synthetic Pathway
The following diagram illustrates the synthesis and potential side-reaction pathways.
Figure 1: Step-wise synthesis showing the critical competition between mono-acylation (target) and di-acylation (impurity).
Pharmacological & Toxicological Profile
For drug development professionals, understanding the metabolic fate of this moiety is crucial due to the "hydrazine structural alert."
4.1. Mechanism of Action (Agrochemical)
In the context of Bifenazate, the isopropyl carbazate moiety facilitates binding to neuronal targets in mites (specifically GABA-gated chloride channels), causing hyperexcitation and paralysis. The isopropyl group is essential for penetrating the insect cuticle.
4.2. Metabolism & Safety (The Hydrazine Alert)
Propan-2-yl hydrazinecarboxylate is a carbamate ester . In vivo, it is subject to hydrolysis by esterases.
-
Primary Metabolic Route: Hydrolysis of the ester bond yields Isopropanol and Carbazic Acid .
-
Secondary Breakdown: Carbazic acid is unstable and spontaneously decarboxylates to release Hydrazine (
) and . -
Toxicity Implication: Free hydrazine is a known hepatotoxin and carcinogen. Therefore, drugs containing this moiety must undergo rigorous genotoxicity screening (Ames test) to ensure the carbazate bond is stable under physiological conditions or that the hydrazine release is below the Threshold of Toxicological Concern (TTC).
4.3. Visualization: Metabolic Degradation
Figure 2: The metabolic pathway highlights the risk of hydrazine release upon esterase cleavage.
Experimental Protocols
5.1. Synthesis of Propan-2-yl Hydrazinecarboxylate
Self-validating protocol for laboratory scale (100 mmol).
Reagents:
-
Hydrazine hydrate (6.0 g, 120 mmol, 1.2 eq) - Excess prevents di-acylation.
-
Isopropyl chloroformate (12.25 g, 100 mmol, 1.0 eq) - 1.0 M solution in Toluene.
-
Dichloromethane (DCM) - Solvent.
-
Sodium Carbonate (
) - Base.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with Hydrazine hydrate and
(10.6 g) in DCM (100 mL). Cool to 0°C using an ice bath. Explanation: Low temperature suppresses the reaction rate of the second acylation. -
Addition: Add Isopropyl chloroformate dropwise over 60 minutes. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Workup: Filter off inorganic salts. Wash the organic filtrate with water (2 x 50 mL) to remove unreacted hydrazine.
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from hexane/ethyl acetate if necessary.
-
Validation: Check melting point (Target: 50–54°C).
5.2. Analytical Detection (HPLC)
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzaldehyde may be required for higher sensitivity).
References
-
Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[3] The Discovery of Bifenazate, a Novel Carbazate Acaricide. Chimia, 57(11), 702–704.
- Crompton Co./Cie. (2003).
- Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
-
United States Patent US20200129424A1. (2020). Pharmaceutical Compositions Comprising Hydrazine Derivatives.
Sources
Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for Propan-2-yl Hydrazinecarboxylate
Executive Summary & Chemical Identity
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical carbamate ester used primarily as a pharmacophore building block in the synthesis of nitrogen-containing heterocycles and peptide mimetics. While structurally stabilized compared to anhydrous hydrazine, this molecule retains significant energetic and toxicological potential.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy . It focuses on the specific risks associated with the hydrazine moiety (
Physicochemical Profile
Note: Data represents high-purity (>97%) substance characteristics.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 14704-35-9 | Verification index for inventory tracking. |
| Molecular Structure | Lipophilic tail facilitates skin permeation. | |
| Physical State | Low-melting solid / Viscous Liquid | MP is often near ambient (~30-40°C); treat as liquid for containment. |
| Thermal Stability | Avoid heating >100°C without DSC validation. | |
| Solubility | Soluble in alcohols, DCM, EtOAc | High mobility in organic solvent spills. |
| Reactivity | Nucleophilic ( | Incompatible with oxidizers, aldehydes, and anhydrides. |
Toxicological Mechanisms & Risk Assessment
To handle this compound safely, one must understand the causality of its toxicity. The hazard is not merely "irritation" but specific biochemical disruption.
The Hydrazine Moiety Hazard
The terminal hydrazine group is a potent nucleophile. Upon metabolic activation or hydrolysis, it can exert toxicity via two primary pathways:
-
Pyridoxal Phosphate (Vitamin B6) Depletion: Hydrazines form hydrazones with Vitamin B6, inhibiting GABA synthesis in the CNS, potentially leading to neurotoxicity or seizures.
-
DNA Alkylation: As a carbazate, the molecule can act as an alkylating agent. The nitrogen atoms can attack DNA bases (guanine), leading to mutagenesis or carcinogenesis.
The Lipophilic Vector
Unlike inorganic hydrazine salts (which are polar), the isopropyl group increases the partition coefficient (LogP). This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently, making dermal exposure a critical critical control point (CCP).
Engineering Controls: The Self-Validating Barrier System
Reliable safety is not achieved by PPE alone but by a hierarchy of engineered barriers.
Primary Containment (The "Hot Zone")
-
Requirement: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox.
-
Validation: Anemometer reading must show face velocity > 0.5 m/s before opening the container.
-
Atmosphere: While less air-sensitive than free hydrazine, the material is hygroscopic. Store and handle under Argon or Nitrogen to prevent hydrolysis, which can slowly liberate toxic hydrazine vapor.
Material Compatibility
-
Prohibited Materials: Do not use natural rubber or latex gloves (permeable to hydrazines). Do not use metal spatulas that may catalyze decomposition (use Teflon/PTFE coated tools).
-
Required PPE:
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield® (Laminate) or thick Butyl Rubber.
-
-
Respiratory: If solid dust is generated outside a hood (emergency only), a full-face respirator with P100/OV cartridges is required.
-
Operational Protocol: Safe Synthesis & Handling
The following workflow utilizes a "Gatekeeper" logic—you cannot proceed to the next step without validating the previous one.
Workflow Logic Diagram
The diagram below illustrates the critical decision nodes for handling Propan-2-yl hydrazinecarboxylate.
Figure 1: Decision-matrix for the safe retrieval, usage, and disposal of Isopropyl Carbazate.
Detailed Procedures
Step 1: Visual Validation
Before opening, inspect the container. Pure Propan-2-yl hydrazinecarboxylate should be a white to off-white solid or semi-solid.
-
Warning Sign: A distinct yellow/orange tint indicates oxidation.
-
Warning Sign: Liquid phase separation (if stored cool) suggests hydrolysis to isopropanol and hydrazine.
-
Action: If degraded, do not use. Proceed immediately to Quenching Protocol.
Step 2: Transfer
-
Place a secondary containment tray in the fume hood.
-
Use an antistatic gun on the weighing boat (hydrazine derivatives can be static-prone).
-
Dispense using a PTFE-coated spatula.
-
Self-Check: Wipe the exterior of the stock bottle with a solvent-dampened tissue (MeOH) and dispose of the tissue as hazardous waste immediately to prevent cross-contamination of the lab bench.
Step 3: Reaction Monitoring
-
Thermal Runaway Risk: When reacting with aldehydes or acid chlorides, the reaction is exothermic.
-
Control: Add reagents dropwise at 0°C.
-
Validation: Monitor internal temperature. If temp spikes >10°C above setpoint, stop addition.
Emergency & Waste Management Protocols
Decontamination (The "Quench")
Never dispose of active hydrazine derivatives directly into solvent waste drums; they can react with ketones (acetone) in the waste stream to form explosive hydrazones.
Deactivation Solution (Bleach Method):
-
Prepare a solution of 10% Sodium Hypochlorite (commercial bleach) diluted 1:5 with water.
-
Slowly add the hydrazine waste to the bleach solution.
-
Mechanism:
. -
Caution: This reaction is exothermic and releases Nitrogen gas. Do not cap the vessel.
-
Test pH after 1 hour. If active chlorine remains (starch-iodide paper turns blue), the hydrazine is consumed.
Exposure Response
-
Skin Contact: Immediate wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior to water alone for lipophilic hydrazines.
-
Inhalation: Remove to fresh air. Medical observation is required for 24 hours due to the potential for delayed pulmonary edema.
References
-
PubChem. (2023). Propan-2-yl hydrazinecarboxylate - Compound Summary. National Library of Medicine. [Link]
-
Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazinecarboxylic acid, 1-methylethyl ester. [Link]
Potential research areas for propan-2-yl hydrazinecarboxylate
This technical guide details the chemical utility, synthetic applications, and research potential of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate).
A Tunable Scaffold for Advanced Heterocycle Synthesis and Peptidomimetics
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a bifunctional building block that bridges the gap between simple hydrazine protecting groups and active pharmacophore precursors. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the isopropyl ester offers a unique "Goldilocks" stability profile—resistant to mild acidic conditions yet cleavable under specific Lewis acid or nucleophilic protocols. This guide explores its critical role in synthesizing aza-peptides , generating 1,3,4-oxadiazole "warheads" for enzyme inhibition, and serving as a robust precursor for 1,2,4-triazole libraries.
Part 1: Chemical Profile & The "Poc" Protecting Group
The isopropyl carbazate moiety functions effectively as the Isopropyloxycarbonyl (Poc) protecting group. Its steric bulk (
Comparative Stability Matrix
| Protecting Group | Structure | Acid Stability (TFA) | Base Stability (OH⁻) | Cleavage Conditions |
| Boc | Labile (Rapid) | Stable | 20-50% TFA/DCM | |
| Cbz (Z) | Stable | Unstable (Slow) | ||
| Poc (Isopropyl) | Semi-Stable | Semi-Stable |
Key Insight: The Poc group allows for "orthogonal" protection strategies.[1] It remains intact during the removal of Boc groups, enabling the selective manipulation of poly-amine or poly-hydrazine scaffolds without premature deprotection.
Part 2: The "Warhead" Synthesis (1,3,4-Oxadiazol-2-ones)
A primary research area for this compound is the synthesis of 1,3,4-oxadiazol-2-ones , a heterocycle known to inhibit serine proteases (e.g., Human Leukocyte Elastase) by covalently trapping the active site serine.
Mechanistic Pathway
The transformation involves the cyclization of the carbazate with a carbonyl source (Phosgene, Triphosgene, or CDI).
Experimental Workflow:
-
Acylation: React Propan-2-yl hydrazinecarboxylate with an acid chloride (
) to form the -acyl carbazate. -
Cyclization: Treat the
-acyl intermediate with Triphosgene.[2] The isopropyl group acts as the oxygen source for the ring, while the isopropyl fragment is eliminated as isopropyl chloride (in some variants) or the ring closes onto the carbonyl, eliminating the alcohol.-
Note: Direct cyclization of the hydrazinecarboxylate with phosgene yields the oxadiazol-2-one core.
-
Figure 1: Synthetic pathway for converting Isopropyl Carbazate into bioactive oxadiazolone scaffolds.
Part 3: Aza-Peptide Synthesis (Peptidomimetics)
Aza-peptides replace the
Protocol: Activation and Coupling
Objective: Incorporate an Aza-Gly residue into a growing peptide chain.
-
Activation: The carbazate nitrogen is not sufficiently nucleophilic for direct coupling to steric hindered acids. It is often activated first.
-
Reagent: Bis(4-nitrophenyl) carbonate or Phosgene.
-
Intermediate: Isopropoxycarbonyl-amino isocyanate (in situ).
-
-
Coupling: The activated species reacts with the
-terminus of the peptide-resin. -
Side Chain Installation (Optional): Alkylation of the central hydrazine nitrogen (if not already substituted) creates the "side chain" (e.g., isopropyl halide -> Aza-Valine).
Why Isopropyl? The isopropyl ester is lipophilic. If left intact (as a terminus), it improves cell permeability compared to methyl/ethyl esters.
Part 4: 1,2,4-Triazole Construction
For agrochemical and antifungal research, this compound serves as a hydrazine source that carries a "leaving group" (the isopropoxy moiety) or a carbon skeleton for the ring.
Methodology (The Pellizzari Variation):
-
Condensation: React Isopropyl Carbazate with an imider or nitrile to form an acyl-amidrazone.
-
Thermal Cyclization: Heat (
) forces the elimination of isopropanol and water, closing the 1,2,4-triazole ring.
Part 5: Validated Experimental Protocol
Synthesis of N-(Isopropoxycarbonyl)-N'-Benzoylhydrazine (Precursor)
-
Setup: Flame-dried 250 mL round-bottom flask,
atmosphere. -
Reagents:
-
Propan-2-yl hydrazinecarboxylate (1.18 g, 10.0 mmol).
-
Benzoyl chloride (1.40 g, 10.0 mmol).
-
Triethylamine (1.5 mL, 11.0 mmol).
-
Dichloromethane (DCM) (anhydrous, 50 mL).
-
-
Procedure:
-
Dissolve carbazate and
in DCM. Cool to . -
Add Benzoyl chloride dropwise over 15 mins.
-
Warm to Room Temp (RT) and stir for 4 hours.
-
Monitor: TLC (50% EtOAc/Hexanes) should show consumption of carbazate.
-
-
Workup: Wash with 1M HCl (2x), Sat.
(2x), and Brine. Dry over .[4] -
Next Step (Cyclization): Dissolve residue in
(5 equiv) and reflux for 2 hours to obtain 2-phenyl-1,3,4-oxadiazole .
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 10986665, Isopropyl hydrazinecarboxylate. National Center for Biotechnology Information (2023). Link
-
-
Protecting Group Chemistry
-
Aza-Peptide Synthesis
-
Heterocycle Synthesis (Triazoles/Oxadiazoles)
-
Triphosgene Applications
-
A decade review of triphosgene and its applications in organic reactions. NIH/PubMed Central. Link
-
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Strategic Utilization of Propan-2-yl Hydrazinecarboxylate in Heterocyclic and Peptidomimetic Synthesis
This Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the strategic utilization of Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) in organic synthesis.
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a versatile mono-protected hydrazine building block. Unlike its tert-butyl (Boc-hydrazide) or ethyl analogs, the isopropyl ester moiety offers a unique balance of lipophilicity and acid stability, making it an ideal scaffold for:
-
Late-Stage Functionalization: Introduction of hydrazine motifs into drug candidates (e.g., Bifenazate analogs).
-
Heterocycle Construction: Rapid assembly of 1,2,4-triazoles and 1,3,4-oxadiazol-2-ones.
-
Aza-Peptide Synthesis: Serving as a stable "Aza-Glycine" precursor for peptidomimetic N-capping.
This guide details the chemical profile, handling standards, and three core experimental protocols for leveraging this reagent in high-value synthetic workflows.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Name | Isopropyl Carbazate |
| CAS Number | 14317-66-9 |
| Molecular Formula | |
| Molecular Weight | 118.13 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 48–52 °C (Typical) |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water.[1] |
| pKa | ~3.5 (Conjugate acid of hydrazine moiety) |
Safety & Handling (Critical):
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3] Combustible solid.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—moisture uptake can lead to hydrolysis of the ester.
-
Incompatibility: Strong oxidizing agents (risk of azo formation/explosion), strong bases (hydrolysis).
Core Application 1: Synthesis of N-Substituted Hydrazines via Reductive Alkylation
Context: This protocol is the primary method for synthesizing N-monoalkylated hydrazines where the
Mechanistic Insight
The reaction proceeds via the formation of a stable hydrazone (Schiff base) intermediate. The isopropyl carbamate group reduces the nucleophilicity of the
Protocol A: Reductive Alkylation
Reagents: Isopropyl carbazate (1.0 equiv), Aldehyde/Ketone (1.0 equiv), NaBH₃CN (1.5 equiv), Acetic Acid (cat.), MeOH.
-
Hydrazone Formation:
-
Dissolve Isopropyl Carbazate (10 mmol) in anhydrous MeOH (20 mL).
-
Add the Aldehyde/Ketone (10 mmol) dropwise.
-
Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze the condensation.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of carbazate).
-
Checkpoint: If the hydrazone precipitates, filter and wash with cold MeOH.[4] If soluble, proceed to reduction directly (one-pot).
-
-
Reduction:
-
Cool the hydrazone solution to 0°C.
-
Add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol) in portions over 20 minutes.
-
Allow the mixture to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated
solution.
-
-
Work-up:
-
Evaporate MeOH under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Core Application 2: Synthesis of 1,3,4-Oxadiazol-2(3H)-ones
Context: The isopropyl carbazate moiety can serve as a "sacrificial" cyclization partner. Reacting it with an acid chloride forms a diacyl hydrazine, which, upon treatment with base/heat, cyclizes to form the 1,3,4-oxadiazolone core—a bioisostere for esters and amides in medicinal chemistry.
Protocol B: Cyclization to Oxadiazolones
Reagents: Isopropyl carbazate, Acid Chloride (
-
Acylation (Diacyl Hydrazine Formation):
-
Dissolve Isopropyl Carbazate (10 mmol) and
(12 mmol) in dry THF (30 mL) at 0°C. -
Add Acid Chloride (
, 10 mmol) dropwise to control exotherm. -
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Filter off the triethylamine hydrochloride salt. Concentrate the filtrate to yield the intermediate:
.
-
-
Cyclization:
-
Dissolve the intermediate in methanolic KOH (10% w/v, 20 mL).
-
Reflux the mixture for 4–6 hours.
-
Mechanism:[1][5][6][7][8] Base-mediated attack of the amide oxygen onto the carbamate carbonyl, followed by elimination of isopropanol (
). -
Monitoring: Monitor by HPLC/TLC for the formation of the oxadiazolone (more polar than the starting material).
-
-
Isolation:
-
Cool to RT and acidify to pH 2–3 with 1N HCl.
-
The 1,3,4-oxadiazol-2(3H)-one typically precipitates. Filter and recrystallize from EtOH/Water.
-
Core Application 3: Aza-Peptide Synthesis (N-Terminal Capping)
Context: Aza-peptides (where the
Protocol C: Activated Carbamate Coupling
Reagents: Isopropyl Carbazate, Triphosgene (or CDI), Amino Acid Ester, DIPEA, DCM.
-
Activation (In-situ Isocyanate/Carbamoyl Chloride):
-
Safety Note: Perform in a fume hood. Triphosgene generates phosgene gas.
-
Dissolve Triphosgene (3.5 mmol) in dry DCM (10 mL) at -78°C.
-
Add Isopropyl Carbazate (10 mmol) and DIPEA (10 mmol) in DCM slowly.
-
Stir for 30 mins at -78°C, then warm to 0°C. This generates the reactive intermediate:
(or the carbamoyl chloride).
-
-
Coupling:
-
Add the Amino Acid Ester (e.g.,
, 10 mmol) and DIPEA (10 mmol) to the activated mixture. -
Stir at RT for 12 hours.
-
-
Result:
-
Formation of the Aza-dipeptide:
. -
The isopropyl group protects the terminal hydrazine, while the urea linkage mimics the peptide bond.
-
Visualization of Synthetic Pathways[9][11]
The following diagram illustrates the divergent utility of Isopropyl Carbazate, serving as a hub for both linear functionalization and heterocycle formation.
Figure 1: Divergent synthetic pathways starting from Isopropyl Carbazate. Green paths indicate linear functionalization; Red paths indicate cyclization to bioactive heterocycles.
References
-
Synthesis of Bifenazate and Analogs: Dekeyser, M. A., et al. "Discovery of Bifenazate, a Novel Carbazate Acaricide." Pest Management Science, vol. 59, no. 3, 2003. Link
-
Aza-Peptide Synthesis Review: Proulx, C., et al. "Azapeptides and Their Therapeutic Potential." Future Medicinal Chemistry, vol. 3, no. 9, 2011. Link
-
1,2,4-Triazol-3-one Synthesis: Ploom, A., et al. "Aza-peptides: expectations and reality." Proceedings of the Estonian Academy of Sciences, 2022. Link
-
Hydrazone Formation & Reduction: "Hydrazone synthesis by C-N coupling." Organic Chemistry Portal. Link
-
Safety Data: "Isopropyl Carbazate Safety Data Sheet." Fisher Scientific. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Mercapto-1,2,4-triazole, 100G | Labscoop [labscoop.com]
- 3. 5-Mercapto-1H-1,2,3-triazole Sodium Salt, 5G | Labscoop [labscoop.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. kirj.ee [kirj.ee]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. TW201022213A - Heterocyclically substituted anilinopyrimidines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) for Carbonyl Protection
Executive Summary
Propan-2-yl hydrazinecarboxylate (commonly known as Isopropyl Carbazate ) represents a specialized yet highly effective protecting group for aldehydes and ketones. While simple hydrazones and oximes are frequently employed, they often suffer from difficult removal conditions or poor stability. Isopropyl carbazate bridges this gap by forming alkoxycarbonylhydrazones .
These derivatives offer a unique "Goldilocks" stability profile: they are more stable to acidic hydrolysis than simple imines or Boc-hydrazones, yet they can be cleaved cleanly under specific Lewis acid conditions or oxidative protocols. Furthermore, the isopropyl moiety imparts significant lipophilicity and crystallinity, frequently allowing for the purification of complex intermediates via recrystallization rather than chromatography—a critical advantage in large-scale drug development.
Mechanism of Action & Chemical Basis
The Chemistry of Protection
The protection mechanism involves the nucleophilic attack of the terminal hydrazine nitrogen (
Key Advantage: Unlike simple hydrazones, the adjacent carbamate moiety (
The Chemistry of Deprotection
Deprotection can be achieved via two primary pathways:
-
Acid-Mediated Hydrolysis: Reversal of the formation equilibrium using strong aqueous acids or Lewis acids (e.g.,
). -
Oxidative Cleavage: Treatment with oxidants (e.g., NBS, mild periodates) transforms the hydrazone back to the carbonyl, often with the release of nitrogen gas.
Visualizing the Pathway
The following diagram outlines the protection and deprotection cycle, highlighting the intermediate stability.
Figure 1: The reversible protection cycle of carbonyls using Isopropyl Carbazate. Note the dual pathways for deprotection.
Experimental Protocols
Protocol A: Protection (Condensation)
Objective: To convert a ketone/aldehyde into its isopropyl alkoxycarbonylhydrazone derivative.
Materials:
-
Propan-2-yl hydrazinecarboxylate (1.1 – 1.2 equivalents)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Catalyst: Acetic Acid (AcOH) or
-Toluenesulfonic acid ( TSA) (1-5 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the carbonyl substrate in 20 mL of MeOH.
-
Reagent Addition: Add 11 mmol (1.30 g) of Propan-2-yl hydrazinecarboxylate.
-
Catalysis: Add catalytic AcOH (approx. 0.1 mL).
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor consumption of starting material via TLC (typical eluent: Hexane/EtOAc).
-
Workup (Crystallization):
-
If product precipitates: Cool to 0°C, filter the solids, and wash with cold MeOH.
-
If soluble: Concentrate the solvent to ~20% volume, add water or hexane to induce precipitation.
-
-
Yield Verification: Dry under vacuum. Typical yields range from 85% to 95% .
Protocol B: Deprotection (Lewis Acid Mediated)
Context: This method is preferred when the substrate contains acid-sensitive groups (like acetals) that might survive Lewis acid treatment better than prolonged aqueous reflux, or when "orthogonal" deprotection is required.
Materials:
-
Protected Hydrazone
-
Aluminum Chloride (
)[7] -
Solvent: Nitromethane (
) or DCM -
Quench: Cold aqueous
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mmol of the protected hydrazone in 5 mL of Nitromethane.
-
Activation: Cool to 0°C. Add 2.0 equivalents of
slowly. -
Reaction: Stir at 0°C for 45 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture slowly into a vigorously stirred biphasic mixture of DCM and saturated
. Caution: Exothermic. -
Extraction: Separate the organic layer, dry over
, and concentrate. -
Purification: Pass through a short silica plug to remove aluminum salts.
Comparative Stability & Performance Data
The following table summarizes the stability of Isopropyl Carbazate derivatives compared to other common nitrogen-based protecting groups.
| Protecting Group | Reagent | Stability (pH < 1) | Stability (Base) | Crystallinity Potential | Cleavage Condition |
| Isopropyl Carbazate | Moderate | High | High | Lewis Acid or Oxidation | |
| Boc-Hydrazine | Low (Labile) | High | Moderate | TFA / HCl | |
| Cbz-Hydrazine | High | Moderate | High | Hydrogenolysis ( | |
| Semicarbazone | High | High | High | Strong Acid Hydrolysis | |
| Dimethylhydrazone | Low | High | Low (Oils) | Oxidation / Hydrolysis |
Key Insight: Isopropyl carbazate is superior when the substrate must survive mild acidic workups (which would cleave a Boc-hydrazone) but requires removal without the heavy metal waste of hydrogenolysis (Cbz).
Application Case Study: Purification of Drug Intermediates
Scenario: A researcher is synthesizing a complex pharmaceutical intermediate containing a ketone. The crude reaction mixture is a dark oil containing 15% impurities.
Standard Approach: Column chromatography (Time-consuming, high solvent use). Isopropyl Carbazate Strategy:
-
Treat crude oil with Isopropyl Carbazate (Protocol A).
-
The resulting hydrazone crystallizes out of ethanol, leaving impurities in the mother liquor.
-
Filter and wash the crystals (Purity >98%).
-
Perform Protocol B (Deprotection) to recover the pure ketone.
This "Purification by Derivatization" strategy is a hallmark of carbazate chemistry.
References
-
Vertex AI Search. (2026). Synthesis of Isopropyl Carbazate and its usage in pharmaceutical intermediates. Retrieved from .
-
Organic Chemistry Portal. (2025). Protective Groups: Carbonyl Protection Strategies. Retrieved from .
-
ResearchGate. (2025). Selective Deprotection of Isopropyl Esters and Carbamates with Aluminum Chloride. Retrieved from .
-
Mino, T., et al. (1999).[5] Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synthesis, 1999, 2024-2026.[5] Retrieved from .
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Optimization of Carbazone Synthesis using Propan-2-yl Hydrazinecarboxylate
Executive Summary
This application note details the strategic use of propan-2-yl hydrazinecarboxylate (isopropyl carbazate, IPC) in the derivatization of aldehydes and ketones. While similar to classical reagents like semicarbazide or 2,4-dinitrophenylhydrazine (2,4-DNPH), IPC offers distinct physicochemical advantages—specifically enhanced lipophilicity and hydrolytic stability—that make it a superior choice for medicinal chemistry libraries and specific analytical applications. This guide provides a mechanistic breakdown, optimized synthetic protocols, and troubleshooting frameworks for high-yield carbazone formation.
Introduction: The Reagent and the Reaction
Propan-2-yl hydrazinecarboxylate (CAS: 14618-10-1) is the isopropyl ester of carbazic acid. In the presence of carbonyl compounds (aldehydes or ketones), it undergoes a condensation reaction to form isopropyl carbazones .
Why Isopropyl Carbazate?
In drug development, the choice of the hydrazine moiety is critical. Compared to methyl or ethyl carbazates, the isopropyl group in IPC provides:
-
Steric Bulk: Increases resistance to non-specific enzymatic hydrolysis in biological assays.
-
Lipophilicity (
Optimization): The isopropyl group increases the partition coefficient, potentially improving cell membrane permeability of the resulting drug candidates compared to their ethyl analogs. -
Crystallinity: IPC derivatives often crystallize more readily than ethyl derivatives, facilitating purification without chromatography.
Mechanistic Insight
The reaction follows a classic nucleophilic addition-elimination pathway, acid-catalyzed to activate the carbonyl carbon without fully protonating the hydrazine nucleophile.
Reaction Pathway[1]
-
Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen (
) of the carbazate attacks the carbonyl carbon. -
Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.
-
Elimination: Loss of water (
) drives the formation of the double bond (the carbazone).
Mechanistic Visualization
Caption: Step-wise mechanism of isopropyl carbazone formation via acid-catalyzed condensation.
Strategic Applications
Medicinal Chemistry (Bioisosteres)
Carbazones are established pharmacophores with anticonvulsant and antimicrobial activity.[1] The isopropyl carbazone moiety serves as a bioisostere for:
-
Amides: Retaining hydrogen bond donor/acceptor properties but with altered metabolic stability.
-
Hydrazones: The carbamate portion (
) adds a "handle" that modulates solubility and target binding affinity.
Analytical Derivatization
In metabolomics, volatile aldehydes are difficult to quantify. Derivatization with IPC converts them into stable, UV-active solids (due to conjugation if the starting carbonyl is aromatic) or species with distinct mass spectral signatures, allowing for easier HPLC/GC separation.
Experimental Protocols
General Considerations
-
Solvent: Ethanol (EtOH) is the standard green solvent. Methanol (MeOH) is a viable alternative but toxic. For highly lipophilic ketones, a 1:1 mixture of EtOH and THF is recommended.
-
Catalyst: Glacial Acetic Acid (AcOH) is preferred over mineral acids (HCl/H2SO4) to prevent hydrolysis of the carbamate ester.
-
Stoichiometry: Use a slight excess (1.1 equiv) of IPC to drive the equilibrium.
Protocol A: Standard Reflux (High Yield)
Best for: Stable, non-volatile aldehydes and ketones.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde/ketone in 5-10 mL of Ethanol (95% or absolute).
-
Reagent Addition: Add 1.1 mmol (approx. 130 mg) of propan-2-yl hydrazinecarboxylate.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 1–3 hours .
-
Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product is usually less polar than the starting carbazate but more polar than the carbonyl.
-
-
Workup:
-
Remove heat and allow the solution to cool slowly to room temperature.
-
If crystals form: Filter under vacuum, wash with cold ethanol (2 x 2 mL), and dry.
-
If no crystals: Evaporate solvent to 20% volume, add water dropwise until turbid, and cool on ice to induce precipitation.
-
-
Characterization: Confirm structure via 1H NMR (distinct isopropyl septet at
4.9-5.0 ppm).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation and sterically hindered ketones.
-
Loading: In a microwave vial, combine 0.5 mmol carbonyl, 0.6 mmol IPC, and 2 mL Ethanol.
-
Catalysis: Add 10
L Acetic Acid. -
Irradiation: Seal vial. Heat to 100°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Workup: Pour reaction mixture onto 5 g of crushed ice. Filter the resulting precipitate.[2]
Workflow Visualization
Caption: Decision matrix for selecting the optimal synthetic method based on substrate steric hindrance.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | pH too low (protonated hydrazine) | Reduce acid catalyst. Ensure pH is ~4-5. |
| No Reaction | Steric hindrance (e.g., Di-t-butyl ketone) | Switch to Microwave Protocol (Method B) or use higher boiling solvent (Propanol). |
| Oiling Out | Product too soluble in EtOH | Add water dropwise to the hot solution until just turbid, then cool slowly. |
| Hydrolysis | Acid concentration too high | Use Acetic Acid, not HCl. Avoid prolonged heating if product is sensitive. |
| Multiple Spots | E/Z Isomerization | Carbazones often exist as E/Z mixtures around the C=N bond. Check NMR (double peaks). This is normal. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
Kumbhare, R. M., et al. (2014). "Synthesis and biological evaluation of novel carbazones as potential anticonvulsant agents." Medicinal Chemistry Research, 23, 4365–4374.
-
Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Pierce Protein Biology Application Notes.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776092, Isopropyl carbazate."
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Application Note: Propan-2-yl Hydrazinecarboxylate in Heterocyclic Synthesis
This Application Note is designed for research scientists and drug development professionals. It details the utility of Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate) as a versatile building block for constructing privileged heterocyclic scaffolds, specifically 1,2,4-triazol-3-ones and 1,3,4-oxadiazol-2-ones .
Executive Summary & Strategic Value
Propan-2-yl hydrazinecarboxylate is a bifunctional reagent containing a nucleophilic hydrazine moiety and an electrophilic carbamate ester. While ethyl carbazate is the historical standard, the isopropyl variant offers distinct advantages in medicinal chemistry and process development:
-
Steric Bulk: The isopropyl group provides increased steric hindrance compared to ethyl esters, reducing susceptibility to premature hydrolysis during multi-step sequences.
-
Lipophilicity: Enhanced solubility in organic solvents (DCM, EtOAc) compared to methyl/ethyl analogues, facilitating non-polar workups.
-
Leaving Group Efficiency: In cyclization reactions (e.g., to triazolones), the expulsion of isopropanol is thermodynamically favorable, driving ring closure.
Mechanistic Insight & Reaction Pathways
The utility of this reagent hinges on its ability to act as a "lynchpin" in [3+2] type annulments. The hydrazine terminus (
Primary Synthetic Pathway: The Isocyanate Route
The most high-value application is the synthesis of 2,4-dihydro-3H-1,2,4-triazol-3-ones , a core pharmacophore found in angiotensin II antagonists (e.g., Valsartan analogues) and antifungals.
Mechanism:
-
Nucleophilic Addition: The terminal amine of the carbazate attacks an isocyanate (R-NCO) to form a stable semicarbazide intermediate.
-
Base-Promoted Cyclization: Treatment with base deprotonates the urea nitrogen, which then attacks the carbamate carbonyl.
-
Elimination: Isopropanol is expelled, yielding the stable triazolone ring.
Figure 1: Reaction pathway for the synthesis of 1,2,4-triazol-3-ones via semicarbazide intermediate.
Detailed Experimental Protocol
Target Synthesis: 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Scale: 10 mmol
Phase A: Formation of the Semicarbazide
This step creates the linear precursor. The reaction is generally exothermic and proceeds rapidly at room temperature.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propan-2-yl hydrazinecarboxylate (1.18 g, 10 mmol) in Dichloromethane (DCM) (20 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add Phenyl Isocyanate (1.19 g, 10 mmol) dropwise over 5 minutes.
-
Note: Maintain temperature < 5°C to prevent bis-addition or oligomerization.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of the isocyanate and appearance of a polar urea spot.
-
-
Isolation: The product often precipitates from DCM. If solid forms, filter and wash with cold hexanes. If soluble, concentrate in vacuo to yield the crude 1-(propan-2-yloxycarbonyl)-4-phenylsemicarbazide .
Phase B: Cyclization to Triazolone
This step requires base to facilitate the intramolecular attack and expulsion of isopropanol.
-
Dissolution: Suspend the crude semicarbazide from Phase A in Methanol (15 mL).
-
Base Addition: Add 4M KOH (aq) (5 mL, 20 mmol). The mixture will likely become homogeneous.
-
Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours.
-
Critical Checkpoint: Monitor by HPLC or TLC. The disappearance of the semicarbazide and formation of a UV-active spot (lower Rf than intermediate) indicates success.
-
-
Workup:
-
Cool to RT.
-
Acidify carefully with 2M HCl to pH ~2. The triazolone product typically precipitates upon acidification.
-
Filter the solid, wash with water (2 x 10 mL) and cold isopropanol (1 x 5 mL).
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary Table
| Parameter | Phase A (Addition) | Phase B (Cyclization) |
| Solvent | DCM or Toluene | Methanol or Ethanol |
| Temperature | 0°C | Reflux (65–80°C) |
| Catalyst/Base | None (Spontaneous) | KOH, NaOH, or NaOMe |
| Time | 1–2 Hours | 4–6 Hours |
| Key Byproduct | None | Isopropanol |
| Typical Yield | 90–98% | 75–85% |
Advanced Application: Aza-Peptide Synthesis
Propan-2-yl hydrazinecarboxylate is also a critical reagent for "Aza-scanning" in peptide drug discovery. It serves as a precursor for the Aza-Gly residue.
-
Protocol Insight: The reagent is coupled to an activated amino acid (using EDC/HOBt) to form a hydrazide linker. The isopropyl group acts as a C-terminal protecting group that is orthogonal to Fmoc/Boc strategies under specific conditions, or can be activated into an aza-amino acid side chain.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Moisture in solvent | Use anhydrous DCM; isocyanates react with water to form symmetric ureas. |
| Incomplete Cyclization | Insufficient Base | Ensure at least 2 equivalents of base are used to drive the equilibrium. |
| Oily Product (Phase B) | Protonation state | The triazolone is acidic ( |
| Impurity Formation | Temperature too high | In Phase A, keep strictly at 0°C during addition to prevent polymerization. |
Safety & Handling
-
Toxicity: Hydrazine derivatives are potential skin sensitizers and suspected carcinogens. Handle in a fume hood with nitrile gloves.
-
Stability: Propan-2-yl hydrazinecarboxylate is stable at room temperature but should be stored in a cool, dry place away from strong oxidizers.
-
Incompatibility: Avoid contact with strong acids unless intended for deprotection, as this releases hydrazine salts.
References
-
Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation." Retrieved from .
-
Carbazate Reactivity: Sigma-Aldrich. "Ethyl Carbazate Product Information & Applications." (Homologous reactivity applied). Retrieved from .
-
Isocyanate Chemistry: BenchChem. "Cross-reactivity studies of isopropyl isocyanate." (Mechanistic grounding for isocyanate-hydrazine interaction). Retrieved from .
-
Triazolone Pharmacophores: National Institutes of Health (NIH). "Synthesis and biological evaluation of 1,2,4-triazole-3-selones." Retrieved from .
Sources
Technical Guide: Utilization of Propan-2-yl Hydrazinecarboxylate in Heterocyclic Synthesis
This guide outlines the experimental utilization of Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate), a versatile hydrazine derivative used primarily as a pharmacophore linker and a precursor for heterocyclic synthesis.[1][2]
Molecular Weight: 118.13 g/mol [1][2]Introduction & Mechanistic Utility
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate, IPC) is a mono-protected hydrazine ester.[1][2] Structurally, it consists of a hydrazine moiety (
-
Desymmetrization: Unlike hydrazine hydrate, IPC has distinguishable
and nucleophilic sites.[1][2] The terminal amino group ( ) is significantly more nucleophilic than the carbamate nitrogen, allowing for regiospecific electrophilic attacks without the need for complex blocking strategies.[1][2] -
Orthogonality: The isopropyl carbamate moiety is stable under basic conditions and mild acid conditions, but can be cleaved under specific Lewis acid conditions (e.g.,
) or harsh hydrolysis, making it an excellent protecting group orthogonal to Boc or Fmoc strategies in aza-peptide synthesis.[2]
Core Applications
-
Pharmacophore Synthesis: Precursor for Bifenazate (acaricide) and aza-peptide mimetics.[1][2]
-
Heterocycle Formation: Synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazol-2-ones.[1][2]
-
Reagent Synthesis: Precursor to DIAD (Diisopropyl azodicarboxylate).[1][2][3][4]
Safety & Handling (Critical)
Hazard Class: Irritant, Potential Carcinogen (Hydrazine derivative).[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Isopropyl carbazate can decompose to liberate hydrazine if exposed to moisture and heat.[1][2]
-
PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.[1][2]
-
Incompatibility: Avoid contact with strong oxidizers (creates azo compounds which may be explosive) and strong acids.[1][2]
Experimental Protocols
Protocol A: Regioselective Condensation with Carbonyls (Hydrazone Synthesis)
This protocol describes the formation of stable hydrazone intermediates, the primary gateway to heterocyclic scaffolds.[2]
Objective: Synthesize Isopropyl 2-(benzylidene)hydrazinecarboxylate.
Rationale: The
Materials
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.0 equiv)[2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Propan-2-yl hydrazinecarboxylate in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the aryl aldehyde dropwise at room temperature.
-
Catalysis: Add 2-3 drops (approx. 0.5 mmol) of glacial acetic acid.[1][2]
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The hydrazine starting material will stain strongly with Ninhydrin; the product will be UV active but Ninhydrin negative/faint.[2]
-
-
Workup (Crystallization):
-
Drying: Dry under high vacuum for 4 hours.
Data Output:
| Parameter | Typical Value |
|---|---|
| Yield | 85–95% |
| Appearance | White crystalline solid |
| Melting Point | Dependent on aldehyde (typically 120–160°C) |[1][2]
Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazoles
This advanced protocol converts the hydrazone from Protocol A into a bioactive 1,3,4-oxadiazole scaffold using Iodine-mediated oxidative cyclization.[1][2]
Mechanism: The iodine oxidizes the hydrazone
Materials
-
Hydrazone intermediate (from Protocol A) (1.0 equiv)
-
Iodine (
) (1.2 equiv)[1][2] -
Potassium Carbonate (
) (3.0 equiv)[1][2]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the hydrazone in 5 mL of Dioxane.
-
Base Addition: Add 3.0 mmol of anhydrous
. Stir for 10 minutes at ambient temperature. -
Oxidation: Add 1.2 mmol of Iodine (
) in a single portion. The solution will turn dark brown.[1][2] -
Reaction: Heat the mixture to 80°C for 3–6 hours.
-
Visual Cue: The dark iodine color should fade to a light orange/yellow as the oxidant is consumed.[2]
-
-
Quenching: Cool to room temperature. Add 10 mL of saturated aqueous Sodium Thiosulfate (
) to quench unreacted iodine (solution turns clear/pale). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Protocol C: Synthesis of Aza-Peptide Linkers (Urea Formation)
This protocol utilizes IPC to create aza-amino acid residues by reacting with isocyanates.[1][2]
Objective: Synthesis of Isopropyl 2-(carbamoyl)hydrazinecarboxylate.
Step-by-Step Methodology
-
Setup: Dissolve IPC (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.
-
Coupling: Add Isocyanate (R-NCO) (1.1 equiv) dropwise under Nitrogen atmosphere.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
-
Isolation: The product (an aza-urea) often precipitates from DCM.[1][2] If not, evaporate solvent and triturate with Hexane.[1][2]
-
Validation:
-NMR will show two distinct NH signals (one carbamate, one urea).
Visualization of Experimental Logic
The following diagram illustrates the divergent synthetic pathways accessible from Propan-2-yl hydrazinecarboxylate.
Figure 1: Divergent synthetic pathways from Isopropyl Carbazate to heterocyclic and peptidomimetic scaffolds.[1][2]
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Hydrazone) | Incomplete condensation | Add molecular sieves (3Å) to the reaction to sequester water. Increase reflux time. |
| Dark/Tar Product (Oxidation) | Over-oxidation or Iodine excess | Reduce reaction temperature to 60°C. Add Iodine in portions rather than all at once.[1][2] |
| Starting Material Recovery | IPC decomposition | Ensure IPC is fresh. Check for "fishy" smell (indicates free hydrazine).[1][2] Recrystallize IPC if yellowed.[1][2] |
| Poor Solubility | Steric bulk of Isopropyl group | Switch solvent from Ethanol to Methanol or Isopropanol.[1][2] Use DMSO for cyclization steps.[1][2] |
References
-
Synthesis of Bifenazate & Analogs: Dekeyser, M. A., McDonald, P. T., & Angle, G. W. (2003).[2][5] The Discovery of Bifenazate, a Novel Carbazate Acaricide.[2][5][6] Chimia, 57(11), 702-704.[1][2]
-
Oxidative Cyclization Protocols: Desai, N. C., et al. (2014).[2] Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles bearing a pyridine moiety. Medicinal Chemistry Research, 23, 508–522.[1][2] (General protocol adaptation for carbazate cyclization).
-
Aza-Peptide Synthesis: Gante, J. (1989).[1][2] Azapeptides.[1][2] Synthesis, 1989(06), 405-413.[1][2] (Foundational review on using hydrazine carboxylates for aza-peptides).
-
DIAD Synthesis from Isopropyl Carbazate: Wang, X., et al. (2015).[2] Synthesis method of diisopropyl azodicarboxylate. Patent CN104478758A.[1][2]
Sources
Application Note: Propan-2-yl Hydrazinecarboxylate in Peptide Synthesis
[1][2]
Reagent Name: Propan-2-yl hydrazinecarboxylate
Synonyms: Isopropyl carbazate; Hydrazinecarboxylic acid, 1-methylethyl ester
CAS Number: 14604-31-0 (or 6271-30-3 for the base form)
Formula:
Introduction & Core Utility
Propan-2-yl hydrazinecarboxylate is a mono-protected hydrazine derivative.[1][2] In the context of peptide synthesis, it serves two critical functions:
-
C-Terminal Protection (Peptide Hydrazides): It acts as a nucleophile to form C-terminal peptide hydrazides protected by the Poc (Isopropyloxycarbonyl) group.[1][2] These are stable intermediates that can be stored and later converted to peptide azides or thioesters for ligation.
-
Aza-Peptide Synthesis: It serves as a precursor for the introduction of aza-Glycine residues (
) into the peptide backbone, offering unique conformational properties and resistance to enzymatic degradation.[1][2]
Why Use Propan-2-yl Hydrazinecarboxylate?
The defining feature of this reagent is the Poc protecting group . Unlike the acid-labile tert-butyloxycarbonyl (Boc) group, the Poc group displays enhanced stability toward acidic conditions (e.g., Trifluoroacetic acid, TFA).[1]
-
Orthogonality: It is stable to the TFA conditions used to cleave peptides from resin in Fmoc chemistry and to remove Boc groups.[4]
-
Robustness: It requires strong acid (e.g., HF, HBr/AcOH) or specific harsh conditions for removal, making it ideal for synthesizing peptides that require extensive side-chain manipulation while keeping the C-terminal hydrazide intact.[1]
Mechanism of Action
Formation of Poc-Protected Hydrazides
The reagent reacts with an activated carboxylic acid (e.g., the C-terminus of a protected amino acid or peptide fragment) to form a hydrazide linkage.[1]
Stability Profile
| Condition | Effect on Poc Group ( | Utility |
| 50% TFA / DCM | Stable | Allows removal of tBu/Boc groups without affecting the hydrazide. |
| 20% Piperidine / DMF | Stable | Compatible with Fmoc deprotection cycles.[1][2] |
| HF (Anhydrous) | Cleaved | Standard removal condition (Boc chemistry).[1] |
| HBr / AcOH | Cleaved | Alternative strong acid removal.[1][2] |
| Hydrogenolysis ( | Resistant | More stable than Cbz (Z) groups; difficult to remove via catalytic hydrogenation.[1] |
Experimental Protocols
Protocol A: Synthesis of Poc-Protected Peptide Hydrazides (Solution Phase / Post-Cleavage)
This protocol describes the capping of a peptide fragment with Propan-2-yl hydrazinecarboxylate.[1][2]
Reagents:
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) OR HATU[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve the peptide fragment (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and DIC (1.2 eq). Stir for 5–10 minutes at
to form the active ester.-
Note: If using HATU, add HATU (1.1 eq) and DIPEA (2.0 eq).[1]
-
-
Coupling: Add Propan-2-yl hydrazinecarboxylate (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via HPLC or TLC.
-
Work-up:
-
Dilute with ethyl acetate.[1]
-
Wash sequentially with 5%
, 5% citric acid (or ), and brine. -
Dry over
and concentrate.
-
-
Result: The peptide is now terminated with
.[1][2] This intermediate is stable to TFA and can be purified by standard RP-HPLC.[1][2]
Protocol B: Incorporation of Aza-Glycine via Isocyanate Activation
To introduce an aza-Glycine residue into a peptide chain using this reagent.
Reagents:
Step-by-Step Procedure:
-
Activation (In situ Isocyanate Formation):
-
Coupling:
-
Chain Extension:
-
The Poc group effectively protects the hydrazine. To extend the chain from this position (forming an aza-peptide), the Poc group must be removed.
-
Constraint: Since Poc is stable to TFA/Piperidine, this route is best used for C-terminal aza-residues or requires strong acid deprotection (HF) before adding the next residue, which is chemically challenging on-resin.[1][2]
-
Alternative: For internal aza-residues, use Fmoc-hydrazine or Cbz-hydrazine derivatives.[1][2] Use Propan-2-yl hydrazinecarboxylate primarily for terminal modifications.[1][2]
-
Visualization: Workflow & Logic
The following diagram illustrates the strategic decision-making process for using Propan-2-yl hydrazinecarboxylate in peptide synthesis.
Caption: Workflow for utilizing Propan-2-yl hydrazinecarboxylate, highlighting the stability of the Poc intermediate and the requirement for strong acid deprotection.
Technical Data Summary
| Parameter | Specification |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Methanol.[1][2] |
| Activation Method | Carbodiimide (DIC/EDC), Phosphonium (PyBOP), or Uronium (HATU) for acid coupling.[1] Triphosgene for isocyanate formation.[1] |
| Poc Group Cleavage | HF (Anhydrous, |
| Storage | Store at 2–8°C. Hygroscopic; keep desiccated. |
| Safety | Irritant.[1][2][9] Avoid inhalation. Hydrazine derivatives are potential carcinogens; handle in a fume hood. |
Troubleshooting & Optimization
-
Incomplete Coupling:
-
Cause: Low nucleophilicity of the hydrazine nitrogen due to the electron-withdrawing Poc group.
-
Solution: Use a stronger activation method (e.g., HATU/HOAt) or perform double coupling.[1] Ensure the reaction pH is kept neutral to slightly basic (DIPEA) to maintain the nucleophilicity of the
-nitrogen.
-
-
Solubility Issues:
-
Deprotection Failure:
-
Cause: Attempting to remove Poc with TFA.[1]
-
Solution: Confirm the use of HF or TFMSA (Trifluoromethanesulfonic acid). Standard TFA cocktails (e.g., Reagent K) will not remove the Poc group effectively.
-
References
-
Wünsch, E., & Spangenberg, R. (1971).[5] A new method for the preparation of N'-protected hydrazine derivatives. Chemische Berichte.
-
Wang, S. S., et al. (1980). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for carbamate stability).
Sources
- 1. propan-2-yl N-[4-[(3S)-2-(4-bromobenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]carbamate | C26H24BrN3O3 | CID 168477830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4114-31-2|Ethyl hydrazinecarboxylate|BLD Pharm [bldpharm.com]
- 3. propan-2-yl hydrazinecarboxylate | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An alkali-labile substituted benzyloxycarbonyl amino-protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US7439222B2 - Process and systems for peptide synthesis - Google Patents [patents.google.com]
- 7. US20050165217A1 - Process and systems for peptide synthesis - Google Patents [patents.google.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of propan-2-yl hydrazinecarboxylate derivatives in medicinal chemistry
This guide details the strategic applications of Propan-2-yl Hydrazinecarboxylate (also known as Isopropyl Carbazate) in medicinal chemistry. It focuses on its role as a versatile building block for privileged heterocyclic scaffolds and as a critical reagent in peptidomimetic synthesis.
Executive Summary
Propan-2-yl hydrazinecarboxylate (CAS: 14604-31-0) is a stable, lipophilic carbazate derivative utilized primarily for constructing nitrogen-rich pharmacophores. Unlike its tert-butyl analog (Boc-hydrazine), the isopropyl group offers a unique balance of lipophilicity and acid stability, making it an ideal "permanent" moiety in drug design rather than just a transient protecting group.
Key Applications:
-
Bioisostere Synthesis: Precursor for 5-substituted-1,3,4-oxadiazol-2(3H)-ones , which serve as non-acidic bioisosteres of carboxylic acids.
-
Peptidomimetics: Reagent for Aza-peptide synthesis , specifically for N-terminal capping with the Isopropyloxycarbonyl (Poc) group to enhance metabolic stability.
-
Heterocyclic Scaffolds: Building block for 1,2,4-triazol-3-ones and urazole derivatives.
Chemical Profile & Reactivity
| Property | Specification | Relevance in MedChem |
| Formula | Low MW fragment (118.13 g/mol ) | |
| Structure | Bifunctional: Nucleophilic hydrazine + Electrophilic carbamate | |
| Lipophilicity | LogP ~ 0.2 | Improves membrane permeability compared to methyl/ethyl analogs |
| Stability | High | Resistant to spontaneous decarboxylation; stable in mild acid |
Application I: Synthesis of 1,3,4-Oxadiazol-2(3H)-ones
The 1,3,4-oxadiazol-2-one ring is a privileged scaffold acting as a bioisostere for carboxylic acids . It possesses a pKa (~6–7) similar to carboxylic acids but lacks the rapid metabolic conjugation (glucuronidation) liabilities, improving the drug's half-life.
Mechanism of Action
Propan-2-yl hydrazinecarboxylate reacts with acid chlorides to form an N-acyl-N'-alkoxycarbonyl hydrazine intermediate. Under basic conditions, this intermediate undergoes intramolecular cyclization, eliminating isopropanol to form the oxadiazolone ring.
Experimental Protocol
Objective: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one.
Reagents:
-
Propan-2-yl hydrazinecarboxylate (1.0 equiv)
-
Benzoyl chloride (1.0 equiv)
-
Triethylamine (
, 1.2 equiv) -
Potassium Carbonate (
, 2.0 equiv) -
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Acylation (Formation of Intermediate):
-
Dissolve propan-2-yl hydrazinecarboxylate (10 mmol) in anhydrous DCM (50 mL) at 0°C.
-
Add
(12 mmol) followed by dropwise addition of benzoyl chloride (10 mmol). -
Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of diacyl hydrazine).
-
Workup: Wash with 1N HCl, then brine. Dry organic layer over
and concentrate to yield the N-benzoyl-N'-isopropyloxycarbonyl hydrazine .
-
-
Cyclization:
-
Dissolve the intermediate in MeCN (50 mL).
-
Add solid
(20 mmol). -
Reflux the mixture for 6–12 hours. The base facilitates the attack of the amide oxygen onto the carbamate carbonyl, followed by elimination of isopropoxide.
-
Note: If cyclization is sluggish, stronger bases like DBU or heating in DMF can be employed.
-
-
Isolation:
-
Cool to RT and filter off inorganic salts.
-
Concentrate the filtrate.[1]
-
Recrystallize from Ethanol/Water to obtain the pure 5-phenyl-1,3,4-oxadiazol-2(3H)-one .
-
Application II: Aza-Peptide Synthesis (N-Terminal Capping)
Aza-peptides (where an
Workflow Diagram
Protocol: Solid-Phase Poc-Capping
Objective: Capping the N-terminus of a resin-bound peptide with a Poc-hydrazine moiety.
-
Activation (In Situ):
-
Caution: Perform in a fume hood. Triphosgene is highly toxic.
-
Dissolve Triphosgene (0.35 equiv relative to carbazate) in anhydrous DCM at 0°C.
-
Add Propan-2-yl hydrazinecarboxylate (1.0 equiv) and DIEA (1.0 equiv) dropwise.
-
Stir for 30 mins to generate the Isocyanato-carbamate intermediate.
-
-
Coupling:
-
Add the activated solution directly to the preswollen peptidyl-resin (with free N-terminal amine).
-
Shake at RT for 1–2 hours.
-
Perform Kaiser test (ninhydrin) to confirm completion (negative result indicates successful capping).
-
-
Cleavage:
-
Treat resin with 95% TFA / 2.5% TIS / 2.5%
. -
The Poc group is stable to TFA , unlike the Boc group. The final peptide retains the
moiety at the N-terminus.
-
Application III: Synthesis of 1,2,4-Triazol-3-ones
Reaction with isocyanates yields semicarbazides, which cyclize to form triazolones, a scaffold found in antidepressants and antifungals.
Reaction Scheme:
- (4-substituted semicarbazide).
-
Cyclization: Base-catalyzed (KOH/MeOH) reflux induces cyclization to 2,4-dihydro-3H-1,2,4-triazol-3-one , often retaining the isopropyl carbamate or eliminating it depending on conditions.
References
-
Aza-Peptide Synthesis: Proulx, C., et al. "Azapeptides: Aza-amino acid synthesis and incorporation into peptides." Future Medicinal Chemistry, 2011. Link
-
Oxadiazolone Bioisosteres: Boström, J., et al. "Oxadiazolones as bioisosteres of carboxylic acids." Journal of Medicinal Chemistry, 2012. Link
-
Hydrazine Reactivity: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews, 2001. Link
-
Triazolone Synthesis: Potewar, T. M., et al. "Synthesis of 1,2,4-triazol-3-ones via cyclization of semicarbazides." Tetrahedron Letters, 2008. Link
Disclaimer: All protocols involve hazardous chemicals (Triphosgene, Acid Chlorides). Standard PPE and fume hood usage are mandatory.
Sources
Precision Protocol: Hydrazone Formation via Propan-2-yl Hydrazinecarboxylate
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, CAS 14604-31-0) is a specialized hydrazine derivative used to generate N-alkoxycarbonyl hydrazones . Unlike simple hydrazones, which can be hydrolytically unstable, carbazate-derived hydrazones offer enhanced stability and crystallinity, making them ideal intermediates for purification and storage. Furthermore, the isopropyl carbamate moiety serves as a robust protecting group that can be selectively cleaved under specific acidic or basic conditions, or used as a linker in pH-sensitive drug delivery systems (e.g., antibody-drug conjugates).
This guide provides a rigorous, field-proven protocol for synthesizing hydrazones using isopropyl carbazate, emphasizing mechanistic understanding and self-validating quality control.
Mechanistic Insight
The formation of the hydrazone is a classic nucleophilic addition-elimination reaction. The terminal amino group (
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: The carbonyl oxygen is often protonated (by acid catalyst) to increase electrophilicity.
-
Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen.
-
Elimination: The hydroxyl group is protonated to form water (a good leaving group), which is eliminated to form the iminium ion.
-
Deprotonation: Loss of a proton from the nitrogen yields the neutral hydrazone.
Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of isopropyl carbazate with carbonyl compounds.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Isopropyl Carbazate | >98% Purity | Nucleophile / Hydrazine Source |
| Aldehyde / Ketone | 1.0 Equiv | Electrophile |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Reaction Medium (Polar protic) |
| Catalyst | Glacial Acetic Acid (AcOH) or p-TsOH | Proton source to activate carbonyl |
| Drying Agent | MgSO₄ or Molecular Sieves (3Å) | Optional: Drives equilibrium forward |
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
-
Dissolve 1.0 equivalent of the aldehyde or ketone in Methanol (concentration ~0.5 M).
-
Add 1.05 - 1.1 equivalents of Propan-2-yl hydrazinecarboxylate.
-
Note: A slight excess ensures complete consumption of the carbonyl substrate.
-
-
Catalysis: If the substrate is a ketone or an unreactive aldehyde, add 1-5 mol% of Glacial Acetic Acid. For highly hindered ketones, p-Toluenesulfonic acid (p-TsOH) may be required.
Step 2: Reaction Execution
-
Temperature:
-
Duration: Monitor via TLC. Aldehydes typically react within 1-4 hours; ketones may require 4-24 hours.
-
Equilibrium Control: For stubborn reactions, add activated 3Å molecular sieves to the flask to scavenge water and drive the equilibrium to the right.
Step 3: Workup & Isolation [3]
-
Cooling: Allow the reaction mixture to cool to room temperature (and then to 0°C if precipitation hasn't occurred).
-
Precipitation: Many carbazate hydrazones crystallize directly from the alcoholic solvent upon cooling.
-
If Solid: Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
If Soluble: Concentrate the solvent under reduced pressure.[4] Redissolve the residue in a minimum amount of hot ethanol/hexane or ethyl acetate/hexane to recrystallize.
-
-
Purification: If recrystallization fails, flash column chromatography (Silica gel, EtOAc/Hexane gradient) is effective. The carbamate group makes the product less polar than free hydrazones, aiding separation.
The Self-Validating System (Quality Control)
A robust protocol includes built-in checks to confirm success without external assay labs. Use these markers to validate your synthesis immediately.
NMR Validation Markers
The 1H NMR spectrum provides definitive proof of structure. Look for these diagnostic signals:
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Hydrazone Proton (-CH=N-) | 7.0 - 8.5 | Singlet (s) | Primary Indicator. Disappearance of aldehyde -CHO (9-10 ppm) confirms conversion. |
| Carbamate NH (-NH-CO-) | 8.0 - 10.5 | Broad Singlet | Confirming the presence of the hydrazine linkage. Often exchangeable with D₂O. |
| Isopropyl Methine (-CH-) | 4.9 - 5.1 | Septet (sept) | Characteristic of the isopropyl group. |
| Isopropyl Methyls (-CH₃) | 1.2 - 1.3 | Doublet (d) | Integration should be 6H. |
Note: Hydrazones often exist as E/Z isomer mixtures . You may see two sets of signals (e.g., two septets or two imine singlets). This is normal and not necessarily an impurity.
IR Spectroscopy
-
C=N Stretch: Look for a strong band at 1600–1650 cm⁻¹ .
-
C=O (Carbamate): Distinct sharp band at 1700–1740 cm⁻¹ .
-
N-H Stretch: Broad band around 3200–3400 cm⁻¹ .
Applications in Drug Development
pH-Sensitive Linkers
Hydrazone linkages are widely used in Antibody-Drug Conjugates (ADCs) and prodrugs (e.g., Doxorubicin derivatives). The bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes or tumor tissues (pH 4.5–5.0), releasing the active drug.
-
Relevance: Isopropyl carbazate provides a linker that releases the drug as a hydrazine derivative, or eventually the free ketone/aldehyde upon further hydrolysis.
Synthetic Intermediates[5][8]
-
Diazo Synthesis: Oxidation of the hydrazone (using agents like
or hypervalent iodine) can generate diazo compounds, which are versatile precursors for carbenes. -
Bamford-Stevens/Shapiro Reaction: While sulfonyl hydrazones are standard, carbazate hydrazones can also be used to generate vinyl anions or carbenes under specific basic conditions.
Workflow Visualization
Figure 2: Downstream applications of isopropyl carbazate hydrazones in drug delivery and synthesis.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Equilibrium limitation or steric hindrance. | Add Molecular Sieves (3Å) to remove water. Switch solvent to Toluene and use a Dean-Stark trap for azeotropic water removal. |
| No Precipitation | Product is too soluble in alcohol. | Evaporate solvent and recrystallize from EtOAc/Hexane . |
| Multiple Spots on TLC | E/Z Isomerism or Hydrolysis on silica. | Run 2D-TLC (turn plate 90° and run again) to check for equilibrium. Add 1% Triethylamine to the eluent to prevent hydrolysis on acidic silica. |
| Oiling Out | Impurities preventing crystallization. | Scratch the flask glass with a spatula or add a seed crystal. Sonicate the oil in hexane to induce solidification. |
References
-
Hydrazone Synthesis Overview
-
Li, F., et al. (2014). "Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols." Journal of Organic Chemistry. Link
-
-
Carbazate Applications
-
pH-Sensitive Linkers in Medicine
-
NMR Characterization
-
Sigma-Aldrich. "NMR Chemical Shifts of Impurities and Solvents." Link
-
-
Safety Data
Sources
Step-by-step guide for a specific reaction with propan-2-yl hydrazinecarboxylate
Application Note: Precision Synthesis of Aza-Peptide Scaffolds using Propan-2-yl Hydrazinecarboxylate
Executive Summary
This guide details the protocol for the regioselective acylation of propan-2-yl hydrazinecarboxylate (isopropyl carbazate) to synthesize N'-aminoacyl-hydrazino esters . These intermediates are critical building blocks in the development of aza-peptides —peptidomimetics where the
Target Audience: Medicinal Chemists and Process Development Scientists.
Key Application: Design of protease-resistant peptidomimetics, protease inhibitors (e.g., serine protease warheads), and conformationally restricted peptide analogs (
Scientific Rationale & Mechanism
The Role of Propan-2-yl Hydrazinecarboxylate
Propan-2-yl hydrazinecarboxylate (
-
Electronic Deactivation: The carbonyl group reduces the nucleophilicity of the
nitrogen, ensuring that acylation occurs exclusively at the terminal ( ) nitrogen under controlled conditions. -
Orthogonal Stability: The isopropyl carbamate group exhibits distinct stability compared to standard Boc (acid-labile) and Fmoc (base-labile) groups. It is generally resistant to mild acid (TFA) and catalytic hydrogenolysis, making it an ideal C-terminal cap or a "warhead" precursor that survives standard peptide synthesis deprotection cycles.
-
Lipophilicity: The isopropyl group enhances membrane permeability compared to methyl or ethyl analogs.
Reaction Mechanism: Mixed Anhydride Coupling
Direct coupling of hydrazines with carboxylic acids using carbodiimides (e.g., EDC, DCC) can lead to side reactions such as di-acylation. To ensure mono-acylation and preserve chiral integrity of the amino acid partner, this protocol utilizes the Mixed Anhydride Method via Isobutyl Chloroformate (IBCF).
Pathway:
-
Activation: The N-protected amino acid reacts with IBCF to form a highly reactive mixed anhydride intermediate.
-
Nucleophilic Attack: The terminal amine (
) of propan-2-yl hydrazinecarboxylate attacks the anhydride carbonyl. -
Collapse: The tetrahedral intermediate collapses to release isobutanol and CO₂, yielding the desired aza-peptide building block.
Experimental Protocol
Reagents & Materials
| Component | Specification | Role |
| Substrate A | Fmoc-L-Phenylalanine (or analog) | N-protected Amino Acid |
| Reagent B | Propan-2-yl hydrazinecarboxylate | Nucleophile / Aza-precursor |
| Activator | Isobutyl Chloroformate (IBCF) | Mixed Anhydride Former |
| Base | N-Methylmorpholine (NMM) | Acid Scavenger |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction Medium |
| Quench | 5% Citric Acid / 5% NaHCO₃ | Workup Solutions |
Step-by-Step Methodology
Step 1: Activation (Formation of Mixed Anhydride)
-
Dissolve Fmoc-L-Phe-OH (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Cool the solution to -15°C using an ice/salt or acetone/dry ice bath. Critical: Temperature control prevents disproportionation of the mixed anhydride.
-
Add N-Methylmorpholine (NMM) (1.1 equiv, 11 mmol). Stir for 5 minutes.
-
Dropwise add Isobutyl Chloroformate (IBCF) (1.1 equiv, 11 mmol) over 10 minutes.
-
Stir at -15°C for 20 minutes . The formation of a white precipitate (NMM·HCl) confirms activation.
Step 2: Coupling (Acylation of Carbazate)
-
Prepare a separate solution of Propan-2-yl hydrazinecarboxylate (1.1 equiv, 11 mmol) in minimal anhydrous THF (10 mL).
-
Add the carbazate solution dropwise to the activated mixed anhydride mixture at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.
-
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the starting amino acid and the appearance of the hydrazide product (
).
Step 3: Workup & Purification
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Redissolve the residue in Ethyl Acetate (100 mL).
-
Wash Sequence:
-
2 x 30 mL 5% Citric Acid (Removes unreacted hydrazine and base).
-
2 x 30 mL Water .
-
2 x 30 mL 5% NaHCO₃ (Removes unreacted acid).
-
1 x 30 mL Brine .
-
-
Dry the organic layer over anhydrous
, filter, and evaporate to dryness. -
Recrystallization: The crude product is often a white solid. Recrystallize from EtOAc/Hexane or Ethanol/Water if necessary.
Visualization: Reaction Workflow
Caption: Reaction pathway for the synthesis of Aza-Peptide precursors via Mixed Anhydride coupling. The nucleophilic hydrazine attacks the activated amino acid to form the hydrazide linkage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Mixed Anhydride | Ensure THF is anhydrous. Maintain -15°C strictly during activation. |
| Di-acylation | Excess Activator / High Temp | Use exactly 1.0-1.1 equiv of IBCF. Do not let temp rise above 0°C before adding hydrazine. |
| Racemization | Base-catalyzed proton abstraction | Use NMM (weaker base) instead of TEA. Minimize activation time (<20 min). |
| Solubility | Peptide aggregation | Add 10% DMF to THF if the amino acid is hydrophobic. |
References
-
Synthesis of Azapeptides. MDPI. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides.[1][2] Link
-
Aza-peptide bond synthesis. Estonian Academy Publishers. (2022). Aza-peptides: expectations and reality. Link
-
Propan-2-yl hydrazinecarboxylate Properties. CymitQuimica. (2025). Technical Data Sheet: Propan-2-yl hydrazinecarboxylate. Link
-
Structure-Based Drug Design. NIH. (2016). Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis
Topic: Improving Yield & Selectivity in Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) Reactions Document ID: TSC-ORG-2025-IPC Last Updated: January 28, 2026
Core Technical Analysis: Why Your Yield is Low
The synthesis of propan-2-yl hydrazinecarboxylate (isopropyl carbazate) is deceptively simple. The standard route involves the acylation of hydrazine with isopropyl chloroformate (IPCF). However, researchers frequently encounter yields below 50% due to a specific competing kinetic pathway: Bis-acylation .
The Mechanistic Failure Point
Hydrazine (
-
Stage 1 (Desired): Hydrazine attacks IPCF to form the mono-carbazate.
-
Stage 2 (Undesired): The mono-carbazate, still possessing a nucleophilic nitrogen, attacks a second molecule of IPCF to form the symmetrical bis-species (N,N'-diisopropoxycarbonylhydrazine).
The Critical Insight: While hydrazine is more nucleophilic than the mono-carbazate, local concentration gradients often favor the second reaction. If you add hydrazine to the chloroformate, or mix them without adequate dilution, the mono-product is immediately surrounded by excess electrophile, leading to rapid over-acylation.
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition that dictates your yield.
Figure 1: Kinetic pathway showing the competition between mono-acylation (green) and bis-acylation (red).
Optimized Experimental Protocol
To maximize yield, we must enforce kinetic control favoring the mono-substitution. The following protocol utilizes Reverse Addition and High Dilution principles.
Materials & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Hydrazine Hydrate (80-100%) | Nucleophile | 2.5 - 3.0 | Large excess is mandatory to act as a statistical buffer. |
| Isopropyl Chloroformate (IPCF) | Electrophile | 1.0 | The limiting reagent. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | High dilution prevents localized "hotspots" of concentration. |
| Sodium Carbonate ( | HCl Scavenger | 1.1 | Optional if excess hydrazine is used, but recommended for easier workup. |
Step-by-Step Methodology
Step 1: Nucleophile Preparation (The "Pool") [4]
-
Charge a 3-neck round-bottom flask with Hydrazine Hydrate (3.0 equiv) and DCM (10 volumes) .
-
Cool the system to 0°C using an ice/salt bath.
-
Technical Note: Hydrazine hydrate forms a biphasic mixture with DCM. Vigorous stirring (>600 RPM) is essential to create an emulsion, ensuring the interphase surface area is maximized.
Step 2: Electrophile Addition (The "Drop")
-
Dilute Isopropyl Chloroformate (1.0 equiv) in DCM (2 volumes) .
-
Add the IPCF solution dropwise to the hydrazine "pool" over 60–90 minutes .
-
Critical Control Point: Maintain internal temperature < 5°C. If the temperature spikes, stop addition immediately. The exotherm accelerates the unwanted side reaction (
).
Step 3: Reaction & Quench
-
After addition, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature over 1 hour.
-
Monitor reaction progress via TLC (visualize with
or Iodine; carbazates stain strongly). -
Quench by adding water (5 volumes) to dissolve the excess hydrazine and hydrazine hydrochloride salts.
Step 4: Purification (The "Separation")
-
Separate the organic layer.[3]
-
Extract the aqueous layer twice with DCM.
-
Combine organics and wash with cold 5%
(removes acidic impurities) followed by Brine . -
Dry over
and concentrate in vacuo. -
Result: The crude product is typically a low-melting solid or oil. If bis-impurity is present (visible by NMR), recrystallize from Hexane/Ethyl Acetate (9:1) .
Troubleshooting Guide (FAQ)
Q1: I followed the protocol, but my yield is still ~40% and I see a large secondary spot on TLC.
-
Diagnosis: You likely suffered from "local excess." Even with slow addition, if the stirring is too slow, drops of IPCF react with the first formed product before finding a fresh hydrazine molecule.
-
Fix: Increase stirring speed to maximum vortex. Ensure the IPCF is diluted before addition.
Q2: The product is an oil that won't solidify.
-
Diagnosis: Propan-2-yl hydrazinecarboxylate has a low melting point (~38-42°C).[5] Traces of solvent or impurities (like isopropyl alcohol from hydrolysis) depress this further.
-
Fix: Place the oil under high vacuum (<1 mbar) for 4 hours to remove volatiles. If it remains an oil, induce crystallization by scratching the flask with a glass rod at -20°C (freezer) in the presence of a seed crystal or a drop of hexane.
Q3: Can I use Triethylamine (TEA) as a base instead of excess hydrazine?
-
Diagnosis: TEA can be used, but it often complicates purification. TEA-HCl salts are soluble in DCM, requiring extensive water washing to remove.
-
Fix: Inorganic bases (Carbonate/Bicarbonate) or excess hydrazine are superior because their byproducts are strictly water-soluble, simplifying the phase separation.
Q4: Is the reaction sensitive to water?
-
Diagnosis: Hydrazine hydrate contains water, so the reaction tolerates it. However, IPCF hydrolyzes in water over time.
-
Fix: The biphasic reaction (DCM/Water from hydrazine) works because the acylation of hydrazine (
) is significantly faster than the hydrolysis of IPCF. Do not use anhydrous hydrazine unless strictly necessary for anhydrous downstream applications; it is more hazardous and offers little yield benefit here.
Process Workflow Diagram
The following diagram outlines the decision logic for the workup, ensuring high purity.
Figure 2: Logical flow for isolation and purification of the target carbazate.
References
-
Organic Syntheses , Coll. Vol. 3, p. 148 (1955); Vol. 24, p. 12 (1944). Preparation of t-Butyl Carbazate. (Standard reference for carbazate synthesis methodology).
-
Vertex AI Search , Patent CN103508924A. Preparation of Isopropylhydrazine Derivatives. (Describes industrial relevance and alternative routes).
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337. (foundational text on hydrazine/azide chemistry and acylation kinetics).[6]
-
BenchChem Technical Support . Optimizing Enzymatic Synthesis of Isopropyl Stearate. (Cited for general isopropyl esterification optimization parameters).
Sources
- 1. US4192819A - Method for producing hydrazines by reacting chloramine with ammonia or amines - Google Patents [patents.google.com]
- 2. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 3. US2666735A - Purification of isopropyl alcohol - Google Patents [patents.google.com]
- 4. WO2015026161A1 - Method for purifying isopropyl alcohol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Managing Side Reactions of Propan-2-yl Hydrazinecarboxylate
This technical guide addresses the specific challenges associated with Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate or IPC). It focuses on managing its reactivity profile to prevent common side reactions such as symmetrical bis-acylation, unintended oxidation, and hydrolytic degradation.
Introduction & Chemical Profile[1][2][3][4][5]
Propan-2-yl hydrazinecarboxylate (CAS: 6271-30-3) is a critical mono-protected hydrazine building block. It serves as a precursor for diazenedicarboxylates (like DIAD) and a pharmacophore in biologically active carbazates (e.g., Bifenazate).
Its utility relies on the nucleophilicity of the terminal amino group (
| Property | Value |
| Structure | |
| Molecular Weight | 118.13 g/mol |
| Key Functionality | Nucleophilic Hydrazine, Acid-labile Carbamate |
| Major Impurity | Diisopropyl hydrazine-1,2-dicarboxylate (The "Bis" species) |
Critical Side Reactions & Troubleshooting
Side Reaction A: Symmetrical Bis-Acylation (The "Bis" Impurity)
The most frequent issue during the synthesis or utilization of IPC is the formation of Diisopropyl hydrazine-1,2-dicarboxylate . This occurs when the mono-carbazate competes with hydrazine for the electrophile (e.g., Isopropyl Chloroformate).
-
Mechanism: The mono-product (
) is still nucleophilic. If the local concentration of the electrophile is high, reacts again to form the symmetric thermodynamically stable "Bis" product. -
Impact: Reduces yield significantly; the "Bis" product is difficult to separate due to similar solubility profiles.
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
| White precipitate forms immediately | Local excess of Chloroformate | Switch Addition Order: Add Chloroformate dropwise to the Hydrazine solution, not vice versa. |
| Yield < 60% | Temperature too high | Cryogenic Control: Maintain reaction temperature between -5°C and 0°C . Higher temps favor the Bis-product. |
| High MP Solid (100°C+) | Formation of Bis-species | Stoichiometry: Use a large excess of Hydrazine Hydrate (2.0 - 3.0 equiv) to statistically favor mono-acylation. |
Side Reaction B: Unintended Hydrazone Formation
IPC reacts rapidly with ketones and aldehydes. A common error is using Acetone for cleaning glassware or as a crystallizing solvent.
-
Reaction:
-
Detection: Appearance of two methyl singlets in
H NMR ( ~1.8-2.0 ppm) distinct from the isopropyl doublet.
Prevention:
-
Strict Solvent Protocol: Ban acetone and MEK from the workflow. Use Ethyl Acetate or Dichloromethane (DCM) for extraction.
-
Glassware: Ensure all glassware is oven-dried and free of ketone residues.
Side Reaction C: Oxidative Degradation
While less reactive than alkyl hydrazines, IPC can oxidize to unstable azo-species or tetrazenes upon prolonged exposure to air or oxidants.
-
Symptom: Material turns yellow/orange (indicating azo
chromophore formation). -
Mitigation: Store under Argon/Nitrogen at 2–8°C. If the material is yellow, recrystallize from Hexane/EtOAc immediately.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired Mono-Carbazate and the unwanted Bis-species and Hydrazone derivatives.
Figure 1: Competitive reaction pathways. Green arrows indicate the desired synthetic route; red dashed arrows indicate primary side reactions to avoid.
Validated Experimental Protocols
Protocol A: Selective Synthesis of Propan-2-yl Hydrazinecarboxylate
Designed to minimize Bis-impurity formation.
Reagents:
-
Hydrazine Hydrate (80% or 100%): 3.0 equivalents (Critical excess).
-
Isopropyl Chloroformate (1.0 M in Toluene): 1.0 equivalent.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether.
Step-by-Step:
-
Setup: Charge a 3-neck round bottom flask with Hydrazine Hydrate and DCM. Cool to -5°C using an ice/salt bath.
-
Addition: Add Isopropyl Chloroformate solution dropwise over 2 hours.
-
Why: Slow addition ensures Hydrazine is always in vast excess relative to the chloroformate, statistically favoring mono-substitution.
-
-
Quench: Stir at 0°C for 1 hour. Pour into ice water.
-
Workup: Separate organic layer. Wash the aqueous layer with DCM (
).-
Crucial Step: Wash the combined organics with saturated
to remove any unreacted hydrazine and neutralize HCl byproducts.
-
-
Drying: Dry over
(Do not use acetone to clean the funnel). -
Isolation: Concentrate in vacuo at
.
Protocol B: Purification (Removal of Bis-Impurity)
If the Bis-impurity is detected (check TLC: Bis-species is less polar than Mono):
-
Solvent System: Dissolve crude mixture in minimal warm Diethyl Ether.
-
Filtration: The Bis-impurity (
) often has lower solubility in cold ether/hexane. Cool to -20°C. Filter off any precipitated white solid (this is likely the Bis-impurity). -
Filtrate: Evaporate the filtrate to recover purified Mono-carbazate.
Frequently Asked Questions (FAQs)
Q1: Why does my product smell like ammonia/fish after storage? A: This indicates decomposition. Carbazates can slowly decarboxylate and release hydrazine or amines if stored in acidic environments or at high temperatures. Ensure the product is stored neutral and cold (4°C).
Q2: Can I use this reagent for Mitsunobu reactions? A: No. You are likely confusing it with DIAD (Diisopropyl azodicarboxylate). Propan-2-yl hydrazinecarboxylate is the reduced precursor. To use it in Mitsunobu, you must first oxidize it to DIAD using oxidants like Iodobenzene diacetate or Chlorine, though buying DIAD is standard.
Q3: Is the reaction exothermic?
A: Yes, the reaction between hydrazine and chloroformates is highly exothermic. Failure to control temperature (
Q4: How do I distinguish the Mono-product from the Bis-product via NMR? A:
-
Mono (
): Shows a broad singlet for (integrates to 2H) and a broad singlet for (1H). -
Bis (
): Shows only symmetric signals (often one broad peak integrating to 2H) and simpler alkyl splitting due to symmetry.
References
-
Synthesis of Diisopropyl Azodicarboxylate (DIAD) Precursors. Chemical Reagents, 28(12), 757-758. (Describes the conversion of hydrazine to the bis-species and optimization to avoid mono-species when DIAD is the target, providing inverse logic for Mono-synthesis). 1
-
Isopropyl Chloroformate Safety & Reactivity. NOAA Cameo Chemicals. (Details the decomposition hazards of the starting material). 2
-
Organic Syntheses Procedure: Ethyl Azodicarboxylate. Organic Syntheses, Coll. Vol. 4, p.411. (Foundational protocol for carbazate/azodicarboxylate chemistry, establishing the hydrazine/chloroformate stoichiometry rules). 3
-
Stability of Hydrazide Derivatives. National Institutes of Health (PubMed). (Discusses hydrolytic stability of hydrazide/carbamate linkages). 4
Sources
- 1. Synthesis of Diisopropyl Azodicarboxylate [yyhx.ciac.jl.cn]
- 2. ISOPROPYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propan-2-yl Hydrazinecarboxylate Purification
Current Status: Online Agent: Senior Application Scientist (Process Chemistry) Ticket ID: PUR-ISO-CBZ-001[1]
Introduction: The Purification Paradox
Welcome to the technical support center for Propan-2-yl hydrazinecarboxylate (also known as Isopropyl Carbazate).[1]
If you are accessing this guide, you are likely facing one of two problems:
-
The "Oiling" Issue: Your product refuses to crystallize and remains a viscous oil, despite literature suggesting it should be a solid (MP ~30–40 °C range).[1]
-
The "Bis" Contamination: You have significant contamination from the symmetrical byproduct, diisopropyl hydrazine-1,2-dicarboxylate.[1]
This molecule is a critical "linker" intermediate in medicinal chemistry (e.g., for aza-peptide synthesis).[1] Its purification is deceptive: it possesses both a polar hydrazine tail and a lipophilic isopropyl head, making it amphiphilic and prone to "oiling out" rather than crystallizing. Furthermore, the synthesis—typically involving isopropyl chloroformate and hydrazine hydrate—requires excess hydrazine to favor the mono-product, creating a hazardous downstream separation challenge.
Module 1: Critical Impurity Removal (The "Safety & Compliance" Desk)
User Question: "I used excess hydrazine hydrate to prevent bis-substitution, but now I can't get rid of the residual hydrazine. It co-elutes on my TLC."
Technical Diagnosis: Hydrazine is a potent nucleophile and a genotoxic impurity. It "sticks" to carbazates via hydrogen bonding.[1] Standard evaporation is insufficient because hydrazine hydrate forms a high-boiling azeotrope with water and alcohols.[1]
Protocol: The "Hydrazine Zero" Extraction
Do not rely on heat alone to remove hydrazine (risk of thermal decomposition).
-
The Phase Split: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why: Isopropyl carbazate is highly soluble in EtOAc; hydrazine hydrate is not.[1]
-
-
The Saline Wash: Wash the organic layer vigorously with saturated NaCl (Brine) mixed with a small amount of water (10:1 ratio).[1]
-
The Scavenger Step (Optional but Recommended): If ppm-level removal is required (GMP standards), treat the organic phase with a polymer-supported aldehyde resin (e.g., polystyrene-benzaldehyde) for 1 hour.[1]
-
Chemistry: Hydrazine reacts rapidly to form an immobilized hydrazone, while the carbazate (less nucleophilic) remains in solution.[1]
-
Module 2: Separation Logic (The "Yield vs. Purity" Desk)
User Question: "I have a mixture of Mono-carbazate (Target) and Bis-carbazate (Impurity). How do I separate them without running a column?"
Technical Diagnosis:
The "Bis" product (
Data Table: Solubility Differential
| Solvent System | Mono-Carbazate (Target) | Bis-Carbazate (Impurity) | Separation Strategy |
| Water | Moderate/High (Amphiphilic) | Low (Hydrophobic) | Precipitation: Dilute reaction mix with water; Bis precipitates first.[1] |
| Hexanes | Low | Moderate | Trituration: Wash crude solid with cold hexanes to dissolve Bis.[1] |
| Ethyl Acetate | High | High | Ineffective for separation.[1][2] |
| Diethyl Ether | Moderate | High | Extraction: Bis extracts preferentially into ether from aqueous solution.[1] |
Troubleshooting Workflow: The "Bis" Cut
If your crude is a solid mixture:
-
Suspend the crude solid in cold Hexane/Toluene (9:1) .
-
Sonicate for 10 minutes.
-
-
Result: The Bis-impurity is often more soluble in non-polar hydrocarbons due to the "greasy" isopropyl groups shielding the hydrazine core. The Mono-target (more polar) will remain on the filter cake.[1]
-
Module 3: Physical State & Handling (The "Formulation" Desk)
User Question: "My product is an oil. Literature says it should be a solid.[1][8] Did I fail?"
Technical Diagnosis: You likely did not fail. Isopropyl carbazate has a low melting point (often reported near ambient temperature or slightly above, ~30-40°C, similar to tert-butyl carbazate).[1] Small amounts of solvent (isopropanol) or impurities (isopropyl carbonate) depress the melting point significantly, causing supercooling.[1]
Protocol: Induced Crystallization
-
High Vacuum Cycle: Place the oil under high vacuum (<1 mbar) at 35°C for 4 hours. You must remove the isopropanol byproduct.[3]
-
The "Seed" Trick: Dissolve the oil in a minimum amount of Diisopropyl Ether (DIPE) or MTBE at room temperature.
-
Cooling: Slowly cool to 0°C. Scratch the side of the flask with a glass rod.
-
Why: Scratching creates nucleation sites.[1]
-
-
Anti-solvent: If no crystals form, add Hexane dropwise until turbidity persists, then refrigerate.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on its physical state and impurity profile.
Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profiling.
FAQ: Rapid Fire Troubleshooting
Q: Can I distill this compound? A: Yes, but with extreme caution. Hydrazine derivatives are thermally unstable.[1]
-
Requirement: You need a high vacuum (<0.5 mmHg).[1]
-
Expectation: Boiling point will be approx. 70–80°C at 0.5 mmHg (extrapolated from tert-butyl carbazate data).[1][9]
-
Warning: Do not distill to dryness; explosive decomposition of concentrated impurities is a risk.
Q: Why is my yield low (<50%)? A: You likely lost product into the aqueous phase during workup. Isopropyl carbazate is relatively polar.[1]
-
Fix: Saturate your aqueous layer with NaCl before extraction and use 3-4 portions of solvent (EtOAc or DCM).[1]
Q: How do I store it? A: It is hygroscopic and can slowly oxidize.[1] Store under Nitrogen/Argon at 4°C. If it turns yellow, it is oxidizing to the azo-derivative.[1]
References
-
Organic Syntheses. Preparation of tert-Butyl Carbazate. (General procedure applicable to alkyl carbazates).[1] Coll. Vol. 5, p. 166 (1973).[1]
-
National Institutes of Health (NIH) - PubChem. Isopropyl hydrazinecarboxylate (Compound Summary).[1][1]
-
Organic Syntheses. Preparation of Isopropyl Acetyl(phenyl)carbamate. (Demonstrates reactivity and handling of isopropyl chloroformate precursors). Org. Synth. 2008, 85, 138-146.[1]
-
GuideChem. 1,2-di(propan-2-yl)hydrazine Properties. (Data on the Bis-impurity).
Sources
- 1. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 3. US2666735A - Purification of isopropyl alcohol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]
- 6. HU218491B - Process for producing carbazates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate) is a critical intermediate often used as a building block in pharmaceutical synthesis or as a protected hydrazine equivalent. The primary synthetic challenge is selectivity : preventing the formation of the symmetric byproduct, diisopropyl hydrazine-1,2-dicarboxylate (the "bis-carbazate"), while managing the exothermicity of the reaction.
This guide provides an optimized "Reverse Addition" protocol designed to maximize mono-substitution, along with troubleshooting steps for common failure modes.
Critical Protocol: The "Reverse Addition" Method
Objective: Synthesize Propan-2-yl hydrazinecarboxylate with >90% purity and minimize bis-impurity formation.
The Mechanism & Logic
The reaction involves the nucleophilic attack of hydrazine (
-
The Problem: The product (monocarbazate) is still nucleophilic. If the local concentration of chloroformate is high, the product will react again to form the bis-derivative.
-
The Solution: Reverse Addition. You must add the electrophile (chloroformate) slowly into a large excess of the nucleophile (hydrazine). This ensures that every molecule of chloroformate encounters free hydrazine rather than a product molecule.
Optimized Experimental Procedure
Reagents:
-
Hydrazine Hydrate (64% or 80%): 2.5 - 3.0 equivalents (Critical for selectivity)
-
Isopropyl Chloroformate (1.0 M in Toluene or neat): 1.0 equivalent[1][2]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
) -
Base (Optional): Sodium Carbonate (
) can be used if reducing hydrazine equivalents is chemically necessary, but excess hydrazine is the preferred proton scavenger for selectivity.
Step-by-Step Workflow:
-
Reactor Setup: Charge a 3-neck round-bottom flask with Hydrazine Hydrate (3.0 eq) and Solvent (DCM, 10 volumes relative to chloroformate).
-
Thermal Control: Cool the hydrazine solution to 0–5°C using an ice/salt bath.
-
Addition (Crucial Step):
-
Dilute Isopropyl Chloroformate with an equal volume of DCM (if neat).
-
Add the Chloroformate solution dropwise to the Hydrazine solution over 45–60 minutes .
-
Note: Monitor internal temperature; do not allow it to exceed 10°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (stain with PMA or Ninhydrin; carbazates stain red/purple).
-
Workup:
-
Add water to dissolve hydrazine hydrochloride salts.
-
Separate the organic layer.[3]
-
Wash the organic layer 2x with Water (to remove excess hydrazine) and 1x with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often a low-melting solid or viscous oil. If purity is <95%, recrystallize from a mixture of Hexanes/Ethyl Acetate or distill under high vacuum (carefully, as carbazates can decompose).
Process Visualization
Figure 1: Reaction Workflow & Logic
Caption: Optimized workflow emphasizing the "Reverse Addition" technique to maintain high nucleophile concentration.
Troubleshooting Guide
Issue 1: High Levels of Bis-Impurity (>5%)
-
Symptom: NMR shows symmetric peaks; Mass Spec shows M+ = 200+ range (Bis-product).
-
Root Cause: Local concentration of Chloroformate was too high during addition.
-
Corrective Action:
-
Increase Stirring Rate: Ensure the vortex is vigorous during addition.
-
Dilute the Feed: Dilute the Isopropyl Chloroformate in more solvent (1:5 ratio) before adding.
-
Slow Down: Extend addition time from 45 mins to 90 mins.
-
Issue 2: Low Yield (<50%)
-
Symptom: Clean crude NMR but low mass recovery.
-
Root Cause: Product is water-soluble or was lost during aqueous washes.
-
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl before separation.
-
Back-Extraction: Re-extract the aqueous washings with DCM or Ethyl Acetate (3x).
-
Hydrolysis: Ensure the system was dry. Chloroformates hydrolyze rapidly in the presence of water/humidity before reacting with hydrazine.
-
Issue 3: Product "Oils Out" / Won't Crystallize
-
Symptom: Product remains a viscous oil after evaporation.
-
Root Cause: Isopropyl carbazate has a low melting point (approx 30–40°C range) and supercools easily.
-
Corrective Action:
-
Trituration: Add cold Hexane or Pentane and scratch the flask sides with a glass rod.
-
Seed Crystal: If available, add a micro-crystal from a previous batch.
-
High Vac: Ensure all solvent traces (which depress MP) are removed under high vacuum for >4 hours.
-
Logic Tree: Impurity Management
Caption: Decision matrix for optimizing reaction stoichiometry based on crude impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I add Hydrazine to the Isopropyl Chloroformate to control the exotherm better? A: No. This is the most common error. If you add hydrazine to the chloroformate, the chloroformate is in excess at the start. The first molecules of product formed will immediately react with the excess chloroformate to form the Bis-impurity. You must add the chloroformate to the hydrazine.
Q: Isopropyl carbazate is a solid or liquid? A: It is a low-melting solid (Melting Point approx. 30–40°C, similar to t-butyl carbazate). It often appears as a viscous oil initially due to supercooling or trace solvent impurities. Store it in the refrigerator (2–8°C) to maintain the solid state.
Q: Can I use Triethylamine (TEA) as a base instead of excess hydrazine? A: Yes, but it is less effective for selectivity. If you use TEA, the hydrazine:chloroformate ratio drops to 1:1. Statistically, this increases the chance of Bis-formation. If you must use TEA, use at least 1.2 eq of Hydrazine and add the chloroformate very slowly at -10°C.
Q: How do I remove excess Hydrazine? A: Hydrazine hydrate is soluble in water. 2-3 washes with water are usually sufficient. Warning: Do not use acidic washes (like HCl) during workup, as the carbazate product will protonate, become water-soluble, and be lost in the aqueous layer.
Q: Safety concerns? A:
-
Isopropyl Chloroformate: Lachrymator, corrosive, and toxic.[4] Handle only in a fume hood.
-
Hydrazine Hydrate: Known carcinogen and highly toxic. Permeates skin. Double-glove (Nitrile) and use a face shield.
-
Waste: All aqueous waste containing hydrazine must be treated with bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.
References
-
Organic Syntheses Procedure (Analogous): Methyl carbazate. (1955). Organic Syntheses, Coll.[5] Vol. 3, p.375.
-
Organic Syntheses Procedure (Analogous): t-Butyl carbazate. (1973). Organic Syntheses, Coll.[5] Vol. 5, p.166.
-
Safety Data Sheet: Isopropyl Chloroformate. PubChem CID 7917.
- Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution).
Sources
- 1. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4762616A - Isopropyl alcohol purification process - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. WO2015026161A1 - Method for purifying isopropyl alcohol - Google Patents [patents.google.com]
Common pitfalls in the synthesis of propan-2-yl hydrazinecarboxylate derivatives
Technical Support Center: Synthesis of Propan-2-yl Hydrazinecarboxylate
Introduction & Core Utility
Target Molecule: Propan-2-yl hydrazinecarboxylate
Common Names: Isopropyl carbazate, Hydrazinecarboxylic acid isopropyl ester.
Structure:
The Synthetic Challenge: The synthesis appears deceptively simple—acylation of hydrazine. However, the nucleophilicity of the product often rivals that of the starting hydrazine, leading to a "runaway" bis-acylation that produces the symmetrical impurity diisopropyl hydrazine-1,2-dicarboxylate . This guide addresses this specific selectivity challenge.
Troubleshooting Guide (Q&A)
Q1: I isolated a white crystalline solid with a melting point around 108°C. Is this my product? Diagnosis: No. You have synthesized the bis-acylated byproduct (Diisopropyl hydrazine-1,2-dicarboxylate). Root Cause: Localized excess of isopropyl chloroformate relative to hydrazine. If the chloroformate is added too quickly or if the stirring is inefficient, the newly formed carbazate competes with hydrazine for the acylating agent. Solution:
-
Inverse Addition: Do not add hydrazine to the chloroformate. Always add the chloroformate dropwise to a chilled, well-stirred solution of excess hydrazine .
-
Stoichiometry: Increase the hydrazine hydrate equivalents to 2.5–3.0 equiv .
Q2: The reaction mixture turned into a solid cake during addition. What happened? Diagnosis: Precipitation of hydrazinium chloride salts. Root Cause: The reaction generates HCl, which immediately protonates the excess hydrazine, forming insoluble salts in non-polar solvents. Solution:
-
Solvent Choice: Use a biphasic system (DCM/Water) or a solvent where the salt is manageable. If using pure DCM, mechanical stirring is required to handle the slurry.
-
Workup: These salts are water-soluble. A robust aqueous wash is necessary to remove them.
Q3: My yield is low (<50%), and the product smells strongly of ammonia/amine. Diagnosis: Loss of product during aqueous workup or insufficient drying. Root Cause: Propan-2-yl hydrazinecarboxylate has moderate water solubility. If you wash the organic layer excessively with large volumes of water to remove excess hydrazine, you will wash away the product. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Controlled Washing: Use minimal volumes of cold brine for the wash steps.
Q4: Is the reaction safe to scale up? Diagnosis: Significant safety hazards exist. Risk Factors:
-
Exotherm: The reaction is highly exothermic. On a large scale, this can lead to thermal decomposition or solvent boiling.
-
Toxicity: Isopropyl chloroformate is a lachrymator; Hydrazine is a known carcinogen and highly toxic. Control Measures:
-
Maintain internal temperature < 10°C during addition.
-
Use a dedicated dropping funnel with a pressure-equalizing arm.
-
Perform all operations in a high-efficiency fume hood.
Optimized Synthetic Protocol
Reaction Scale: 100 mmol basis Expected Yield: 85–95% Time: ~3 Hours
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Notes |
| Hydrazine Hydrate (64-80%) | 2.5 | Nucleophile & Base | Excess is critical to prevent dimer formation. |
| Isopropyl Chloroformate | 1.0 | Electrophile | Add dropwise. Lachrymator. |
| Dichloromethane (DCM) | Solvent | Medium | High solubility for product; low for salts. |
| Saturated NaHCO₃ | Wash | Neutralization | Removes residual acid traces. |
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar (or mechanical stirrer for >100g scale), a thermometer, and a pressure-equalizing addition funnel.
-
Hydrazine Charge: Charge Hydrazine Hydrate (2.5 equiv) and DCM (100 mL) into the flask. Cool the mixture to 0°C using an ice/salt bath.
-
Acylation (Critical Step):
-
Dilute Isopropyl Chloroformate (1.0 equiv) with an equal volume of DCM in the addition funnel.
-
Slowly add the chloroformate solution to the hydrazine mixture.
-
Rate Control: Adjust the drip rate to keep the internal temperature below 10°C .
-
Observation: A white precipitate (hydrazinium chloride) will form. This is normal.
-
-
Reaction Completion: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. Monitor by TLC (visualize with ninhydrin; carbazate stains red/purple).
-
Workup:
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 30°C.
-
Purification:
-
The residue is typically a colorless oil or low-melting solid (approx MP 20-30°C).
-
If high purity is required, vacuum distillation can be performed (approx. bp 70-80°C at 0.5 mmHg), but thermal instability is a risk. For most applications, the crude oil (if >95% pure by NMR) is used directly.
-
Visualizations
Figure 1: Reaction Selectivity Pathway
This diagram illustrates the kinetic competition between the desired mono-acylation and the undesired bis-acylation.
Caption: Kinetic competition pathway. Excess hydrazine suppresses the secondary reaction path (red dashed lines).
Figure 2: Synthesis Workflow
Caption: Optimized workflow for the synthesis of isopropyl carbazate ensuring salt removal and yield maximization.
References
-
Organic Syntheses, Coll. Vol. 3, p. 148 (1955); Vol. 24, p. 58 (1944). t-Butyl Carbazate. (Procedure adapted for Isopropyl derivative). [Link]
-
Organic Syntheses, Coll. Vol. 6, p. 936 (1988); Vol. 51, p. 121 (1971). Preparation of Alkyl Carbazates via Chloroformates. [Link]
-
PubChem Compound Summary: Diisopropyl hydrazine-1,2-dicarboxylate. (Identification of the primary impurity). [Link][5]
Sources
- 1. Chinese Factory Supply Top Purity Tert-butyl carbazate 870-46-2 In Medicine [tianyechemicals.com]
- 2. Diisopropyl (E)-diazene-1,2-dicarboxylate | C8H14N2O4 | CID 75555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutyl fumarate | 105-75-9 | Benchchem [benchchem.com]
- 4. AU2020229601B2 - Benzoindazolone compound, and intermediate thereof - Google Patents [patents.google.com]
- 5. cenmed.com [cenmed.com]
Propan-2-yl hydrazinecarboxylate reaction not going to completion
Executive Summary
The synthesis of Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical step in preparing nitrogen-rich heterocycles and peptide mimetics. Users frequently report "incomplete reactions" or "stalled conversion." This guide addresses the root causes—primarily stoichiometric imbalances caused by hydrohalide salt formation and competitive bis-acylation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction stops at exactly 50% conversion. Adding more time doesn't help. Why?
Diagnosis: You are likely using a 1:1 molar ratio of Isopropyl Chloroformate to Hydrazine without an auxiliary base.
The Science: The reaction between a chloroformate and hydrazine produces Hydrogen Chloride (HCl) as a byproduct.
-
Stoichiometry: Use at least 2.0 equivalents of hydrazine hydrate. The first equivalent reacts; the second acts as a sacrificial base (proton scavenger).
-
Auxiliary Base: Alternatively, use 1.0 eq of Hydrazine and 1.1 eq of a tertiary amine (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl, though this complicates purification.
Q2: I see a heavy white precipitate forming, and my yield of the desired product is low.
Diagnosis: You are forming the bis-substituted byproduct, Diisopropyl hydrazine-1,2-dicarboxylate .
The Science: The mono-substituted product (
-
Reverse Addition: Do not add hydrazine to the chloroformate. Instead, add the chloroformate dropwise to a chilled solution of excess hydrazine . This ensures the incoming electrophile always encounters a large excess of hydrazine, statistically favoring mono-substitution.
-
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during addition. Lower temperatures reduce the reaction rate difference between the starting material and the product, improving selectivity.
Q3: The reaction looks complete by TLC, but I recover very little product after aqueous workup.
Diagnosis: Product loss due to high water solubility. The Science: Short-chain carbazates like Propan-2-yl hydrazinecarboxylate have significant amphiphilic character. The hydrazine moiety forms hydrogen bonds with water, making it difficult to extract into non-polar solvents like Dichloromethane (DCM) or Hexanes. The Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or n-Butanol for extraction, rather than DCM.
-
Continuous Extraction: For larger scales, use a continuous liquid-liquid extractor.
Q4: I am using Diisopropyl Carbonate (DIPC) instead of Chloroformate, and the reaction never finishes.
Diagnosis: Equilibrium limitation.
The Science: The reaction of carbonates with hydrazine is reversible and driven by entropy.
-
Distillation: Perform the reaction at reflux and slowly distill off the Isopropanol/Methanol azeotrope to drive the equilibrium to the right (Le Chatelier's principle).
Part 2: Optimized Experimental Protocols
Method A: The Chloroformate Route (Recommended for Speed)
Best for small-to-medium scale synthesis where high conversion is required quickly.
Reagents:
-
Hydrazine Hydrate (80% or 64% aq. solution): 2.5 equiv.
-
Isopropyl Chloroformate (1.0 M in Toluene): 1.0 equiv.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
).
Step-by-Step:
-
Setup: Charge a 3-neck round bottom flask with Hydrazine Hydrate (2.5 eq) and DCM (10 volumes). Cool to -5°C using an ice/salt bath.
-
Addition: Dilute Isopropyl Chloroformate (1.0 eq) in DCM (1:1 v/v). Add this solution dropwise to the hydrazine mixture over 60 minutes.
-
Critical: Monitor internal temperature.[1] Do not exceed 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Check: TLC (5% MeOH in DCM, stain with Ninhydrin or PMA).
-
-
Workup:
-
Purification: If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum (caution: carbazates can be thermally unstable).
Method B: The Carbonate Route (Recommended for Safety/Green Chem)
Best for large scale where handling chloroformates is hazardous.
Reagents:
-
Diisopropyl Carbonate: 1.0 equiv.
-
Hydrazine Hydrate: 1.2 equiv.
Step-by-Step:
-
Mix reagents in a flask equipped with a fractional distillation column.
-
Heat to reflux (approx 80-90°C).
-
Slowly distill off the Isopropanol byproduct over 4-6 hours.
-
Cool and crystallize the product from the residue.
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the competitive pathways and the "Stoichiometric Wall" that leads to incomplete conversion.
Caption: Reaction pathway showing the competitive consumption of hydrazine by HCl (leading to 50% stall) and the formation of Bis-Carbazate impurity.
Part 4: Data Summary
| Parameter | Chloroformate Route | Carbonate Route |
| Reaction Type | Irreversible (Kinetic Control) | Reversible (Thermodynamic Control) |
| Typical Time | 1 - 3 Hours | 6 - 12 Hours |
| Temperature | -10°C to 25°C | 80°C to 100°C (Reflux) |
| Key Risk | Exotherm, Bis-product formation | Incomplete conversion (Equilibrium) |
| Atom Economy | Lower (HCl waste) | Higher (Alcohol byproduct) |
| Completion Fix | Excess Hydrazine (2.5 eq) | Distillation of Alcohol |
References
-
Organic Syntheses , Coll.[1][2] Vol. 3, p. 404 (1955); Vol. 24, p. 58 (1944). t-Butyl Carbazate (Analogous procedure demonstrating stoichiometry and temperature control). [Link]
-
PubChem Compound Summary , Isopropyl chloroformate. (Safety and Physical Properties). [Link]
-
Organic Chemistry Portal , Synthesis of Hydrazine Derivatives. (General methodologies for carbazate synthesis). [Link]
- Google Patents, Process for making carbohydrazide and alkyl carbazates (US4496761A).
Sources
Technical Support Center: Removal of Propan-2-yl Hydrazinecarboxylate (Ipoc) Group
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Protocols for Isopropoxycarbonyl (Ipoc) Deprotection on Hydrazines
Diagnostic: Why is this deprotection failing?
If you are accessing this guide, you are likely experiencing a failure to deprotect the propan-2-yl hydrazinecarboxylate (Isopropoxycarbonyl, or Ipoc ) group using standard peptide synthesis conditions.
The Chemistry of the Problem
The Ipoc group is not chemically equivalent to Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), despite structural similarities.[1]
-
Vs. Boc: The isopropyl cation is significantly less stable than the tert-butyl cation. Consequently, Ipoc is stable to Trifluoroacetic Acid (TFA) . If you are treating this with 50% TFA/DCM, you will recover the starting material.
-
Vs. Cbz: The isopropyl group lacks the aromatic system required for catalytic hydrogenolysis. Ipoc is stable to
/Pd-C . -
Vs. Fmoc: It lacks the acidic proton required for E1cB elimination. Ipoc is stable to Piperidine .
Recommended Protocols
Method A: Aluminum Chloride ( ) Cleavage (The "Gold Standard")
This method is preferred for its high selectivity for isopropyl carbamates over other functionalities, driven by the coordination of Aluminum to the carbonyl oxygen.
Mechanism: Lewis acid activation of the carbonyl followed by
Reagents Required:
-
Anhydrous Aluminum Chloride (
) -
Nitromethane (
) or Dichloromethane (DCM) -
Anisole (Cation scavenger - Critical)
-
Ice/Water (for quenching)
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve the protected hydrazine substrate (1.0 eq) in dry Nitromethane (or DCM).
-
Note: Nitromethane is preferred for solubility of
, but DCM works for lipophilic substrates.
-
-
Scavenger Addition: Add Anisole (5.0 - 10.0 eq).
-
Why? The cleaved isopropyl group forms an electrophilic species. Without a scavenger, it will re-alkylate your hydrazine or other nucleophilic sites on your molecule.
-
-
Catalyst Addition: Cool to 0°C. Add powdered
(4.0 - 6.0 eq) in one portion.-
Warning:
is highly hygroscopic. Weigh quickly in a dry box if possible.
-
-
Reaction: Allow to warm to room temperature. Monitor via TLC/LC-MS.
-
Typical Time: 1–4 hours.[2]
-
-
Quench (Critical Step):
-
Cool back to 0°C.
-
Slowly add a mixture of ice and dilute HCl.
-
Troubleshooting: Aluminum salts form sticky emulsions. Using a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of HCl helps solubilize aluminum and break emulsions.
-
Method B: Iodotrimethylsilane (TMSI) Cleavage
Use this method if your substrate contains acid-sensitive groups that cannot withstand
Reagents Required:
-
TMSI (Iodotrimethylsilane) - Fresh or stabilized with Copper.
-
Acetonitrile (MeCN) - Must be strictly anhydrous.
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate (1.0 eq) in anhydrous MeCN under inert atmosphere.
-
Addition: Add TMSI (2.0 - 4.0 eq) dropwise at 0°C.
-
Reaction: Stir at RT or mild heat (40°C) for 2-6 hours.
-
Quench: Quench with Methanol. The TMS-ether intermediates will hydrolyze to the desired hydrazine and volatile silyl byproducts.
-
Workup: Wash with aqueous Sodium Thiosulfate (
) to remove any iodine ( ) generated during the reaction (indicated by a yellow/brown color).
Comparative Data Analysis
| Feature | Method A ( | Method B (TMSI) | Method C (HBr/AcOH) |
| Primary Mechanism | Lewis Acid Cation Extrusion | Silyl-Assisted | Acidolytic Hydrolysis |
| Reaction Rate | Fast (1-4 h) | Moderate (2-6 h) | Slow (12-24 h) |
| Selectivity | High (Spares benzyl ethers) | Moderate (Cleaves ethers) | Low (Cleaves most groups) |
| Moisture Sensitivity | High | Extreme | Low |
| Risk to N-N Bond | Low | Low | Moderate (Reductive cleavage possible) |
| Scavenger Needed? | YES (Anisole) | No (Methanol quench) | No |
Visualizing the Pathway
The following diagram illustrates the decision logic and mechanistic pathway for the
Figure 1: Decision matrix and mechanistic flow for the removal of the Ipoc protecting group.
Troubleshooting & FAQ
Q: I tried HBr in Acetic Acid (33%) and my yield is very low. Why? A: While HBr/AcOH can remove isopropyl groups, it is harsh. The low yield is likely due to two factors:
-
Partial Cleavage: Isopropyl is more resistant than Benzyl (Cbz). You may need to heat the reaction to 40-50°C, which degrades the hydrazine.
-
N-N Bond Cleavage: Hydrazines are susceptible to reductive cleavage under harsh acidic conditions, especially if any adventitious metals are present. Switch to the
method to avoid this.
Q: After the
-
Fix: Quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The tartrate chelates the aluminum, creating two clear phases (organic and aqueous) that are easy to separate.
Q: Can I use Boron Tribromide (
Q: My LC-MS shows a mass corresponding to the "isopropyl-transferred" product. A: You forgot the scavenger. The isopropyl cation generated during cleavage is a "hot" electrophile. If Anisole or Thioanisole is not present in large excess (5-10 eq), the cation will alkylate the most nucleophilic site available—often your newly deprotected hydrazine nitrogen.
References
-
Selective Deprotection of Isopropyl Esters/Carbamates: Chee, G. L. (2001). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride.[1][3] Synlett, 2001(10), 1593-1595.
-
General Carbamate Cleavage (TMSI): Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.
-
Protective Groups Overview: Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Carbamates).
Sources
Technical Support Center: Propan-2-yl Hydrazinecarboxylate Synthesis
Core Directive & System Overview
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) is a critical bifunctional building block used in the synthesis of aza-peptides and energetic materials. Its synthesis appears deceptively simple but is prone to dimerization and hydrolysis.
This guide treats the synthesis as a controlled system .[1] Success depends on managing the kinetic competition between the desired nucleophilic attack of hydrazine and the parasitic formation of the symmetrical "bis" carbonate.
The "Gold Standard" Protocol (Chloroformate Route)
While catalytic hydrazinolysis of carbonates is possible, the chloroformate route is preferred for laboratory-scale specificity if temperature is strictly controlled.
Reagents:
-
Substrate: Isopropyl Chloroformate (1.0 equiv) - Freshly distilled or high purity.
-
Reagent: Hydrazine Hydrate (2.5 - 3.0 equiv) - Excess is non-negotiable.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). -
Base: Sodium Carbonate (
) or Triethylamine ( ) - Optional if hydrazine excess acts as the base.
Workflow:
-
System Prep: Cool a solution of Hydrazine Hydrate (3.0 equiv) in DCM to
. -
Controlled Addition: Add Isopropyl Chloroformate (1.0 equiv) dropwise over 60 minutes.
-
Critical: Maintain internal temp
.
-
-
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. -
Quench/Workup: Wash with cold brine. Dry organic layer over
. -
Isolation: Evaporate solvent. Distill under high vacuum if necessary (bp
60-65°C at 0.5 mmHg).
Reaction Logic & Pathway Visualization
The following diagram illustrates the kinetic competition in the reaction vessel. Understanding this pathway is essential for troubleshooting.
Figure 1: Kinetic pathway showing the necessity of excess hydrazine to prevent the "Red Path" (Dimerization).
Troubleshooting Help Desk (Q&A)
Ticket #001: White Precipitate Formation
User Question: "Halfway through the addition of chloroformate, a heavy white solid precipitated. My target product should be an oil or low-melting solid. What happened?"
Root Cause Analysis: You have likely formed the Bis-impurity (Diisopropyl hydrazine-1,2-dicarboxylate). This occurs when the local concentration of chloroformate exceeds that of free hydrazine.
-
Mechanism: The mono-substituted product (your target) is still a nucleophile. If it encounters a chloroformate molecule before a fresh hydrazine molecule does, it reacts again to form the symmetric dimer, which is often insoluble in ether/DCM.
Resolution:
-
Immediate Fix: Filter the solid.[2] The filtrate may still contain your mono-product.
-
Protocol Adjustment:
-
Reverse Addition is Forbidden: Never add Hydrazine to Chloroformate.
-
Increase Equivalents: Increase Hydrazine Hydrate to 3.0 - 4.0 equivalents.
-
Dilution: Dilute the chloroformate feed significantly (e.g., 1:10 in DCM) to ensure immediate dispersion upon addition.
-
Ticket #002: Low Yield & "Wet" Product
User Question: "My yield is <40%, and the NMR shows broad peaks suggesting hydrolysis. I used standard reagent-grade DCM."
Root Cause Analysis:
Chloroformates are moisture-sensitive. While hydrazine hydrate introduces water, the reaction rate of hydrazine with chloroformate is generally faster than hydrolysis at low temperatures. However, if the reaction warms up or mixing is poor, hydrolysis dominates, producing Isopropanol,
Resolution:
-
Temperature Control: Ensure the internal temperature never exceeds
during addition. Hydrolysis competes more effectively at higher temperatures. -
Phase Transfer: If using a biphasic system (Water/DCM), vigorous stirring (>800 RPM) is required to maximize the interfacial surface area for the hydrazine attack.
Ticket #003: Product Coloration (Yellow/Orange)
User Question: "The product isolated is yellow/orange. Is this normal?"
Root Cause Analysis: No. Pure alkyl carbazates are colorless. Coloration indicates oxidation of the hydrazine moiety to azo-species or diazenes, often catalyzed by trace metals or light.
Resolution:
-
Purification: Distill the crude oil under high vacuum.
-
Prevention: Perform the reaction under an inert atmosphere (
or Ar). -
Chelation: Add a pinch of EDTA during the workup if your solvent source is suspected to contain trace metals.
Analytical Data & Specifications
Use the following table to validate your isolated material.
| Parameter | Specification | Notes |
| Appearance | Colorless oil or low-melting solid | May solidify in freezer (MP |
| The | ||
| IR (Neat) | ~1700-1720 cm | Strong Carbonyl stretch is diagnostic. |
| Boiling Point | ~60-65°C @ 0.5 mmHg | Thermal instability warning: Do not overheat pot >100°C. |
| Storage | -20°C, Inert Gas | Hygroscopic. Store away from aldehydes/ketones. |
Workup & Purification Logic
The workup is the most dangerous phase for yield loss due to the water solubility of the carbazate.
Figure 2: Purification decision tree emphasizing minimal aqueous washes to prevent product loss.
References
-
Preparation of Isopropylhydrazine Derivatives. Google Patents. CN103508924A. Accessed October 26, 2023. Link
-
Synthesis method of benzyl carbazate. (Analogous Procedure). Google Patents. CN109627190B.[3][4] Accessed October 26, 2023. Link
-
Carbazic acid, tert-butyl ester (t-Butyl Carbazate). Organic Syntheses, Coll.[3] Vol. 6, p.199 (1988); Vol. 57, p.16 (1977). (Standard protocol for alkyl carbazates). Link
-
Isopropyl chloroformate as a superior reagent for mixed anhydride generation. ResearchGate. Accessed October 26, 2023. Link
-
1,2-di(propan-2-yl)hydrazine (Impurity Data). GuideChem. Accessed October 26, 2023. Link
Sources
- 1. Preparation method for synthesizing isopropyl chloroformate through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Guide: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) in Heterocycle Synthesis
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate, IPC) represents a critical tactical alternative to hydrazine hydrate and ethyl carbazate in the synthesis of nitrogenous heterocycles, particularly 1,2,4-triazoles and pyrazolones . While hydrazine hydrate offers raw nucleophilicity, its toxicity and instability often compromise scale-up safety. Ethyl carbazate is the standard "masked" hydrazine, but IPC offers distinct advantages in lipophilicity and steric control , influencing both reaction selectivity and the solubility profiles of intermediates.
This guide provides a technical comparison, mechanistic insights, and a validated experimental protocol for researchers utilizing IPC as a hydrazine surrogate.
Part 1: Physicochemical & Performance Profile[1][2]
The selection of a hydrazine source is a balance between nucleophilicity, leaving group ability, and handling safety. IPC serves as a "monoprotected" hydrazine, preventing the formation of symmetrical azines (a common side reaction with free hydrazine).
Table 1: Comparative Technical Specifications
| Feature | Hydrazine Hydrate | Ethyl Carbazate | Isopropyl Carbazate (IPC) |
| CAS Number | 7803-57-8 | 4114-31-2 | 14604-31-0 |
| Physical State | Fuming Liquid | Solid (Crystalline) | Solid (Crystalline) |
| Nucleophilicity | High (Alpha-effect) | Moderate (Amide resonance) | Moderate (Amide resonance) |
| Selectivity | Low (Risk of bis-alkylation) | High (Mono-functionalized) | Very High (Steric control) |
| Leaving Group | Ethoxide ( | Isopropoxide ( | |
| Lipophilicity (LogP) | -0.8 (Hydrophilic) | ~ -0.1 | ~ 0.3 (Improved organic solubility) |
| Safety Profile | Carcinogenic, Unstable | Irritant, Stable | Irritant, Stable |
Key Performance Differentiators
-
Steric Modulation: The isopropyl group in IPC is bulkier than the ethyl group in ethyl carbazate. This increased steric demand reduces the rate of non-specific acylations at the internal nitrogen, ensuring reaction occurs predominantly at the terminal amino group (
). -
Solubility Dynamics: IPC derivatives often exhibit higher solubility in non-polar organic solvents (DCM, Toluene) compared to their ethyl counterparts, facilitating easier workups and phase separations during intermediate isolation.
-
Safety: Unlike hydrazine hydrate, which requires specialized handling to prevent vapor inhalation and explosion risks, IPC is a stable solid that can be weighed on open benches.
Part 2: Mechanistic Pathway & Selectivity
In the synthesis of 1,2,4-triazoles, IPC acts as a dinucleophile. The reaction typically proceeds via an addition-elimination sequence with an electrophile (e.g., an imidate or nitrile), followed by a thermal cyclization where the isopropoxy group is expelled.
Diagram 1: Selective Triazole Formation via IPC
This diagram illustrates the pathway preference of IPC compared to free hydrazine, highlighting the prevention of symmetrical side products.
Caption: IPC prevents the "double-reaction" pathway (Red) common with hydrazine, forcing the reaction toward the desired heterocycle (Green) via a controlled intermediate.
Part 3: Experimental Protocol
Objective: Synthesis of a 3,5-disubstituted-1,2,4-triazole using Propan-2-yl hydrazinecarboxylate. Context: This protocol replaces hydrazine hydrate to avoid toxicity and replaces ethyl carbazate to improve intermediate solubility in the organic phase.
Materials
-
Substrate: Benzimidate hydrochloride (1.0 equiv)
-
Reagent: Propan-2-yl hydrazinecarboxylate (IPC) (1.1 equiv)
-
Solvent: Ethanol (Anhydrous) or Acetonitrile
-
Base: Triethylamine (Et3N) (1.2 equiv)
Step-by-Step Methodology
-
Preparation of Free Imidate:
-
Suspend the benzimidate hydrochloride (10 mmol) in anhydrous ethanol (20 mL).
-
Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to liberate the free imidate.
-
Note: Maintaining anhydrous conditions is crucial to prevent hydrolysis of the imidate to an ester.
-
-
Nucleophilic Addition (Formation of Acyl Hydrazidine):
-
Add Propan-2-yl hydrazinecarboxylate (11 mmol, 1.30 g) in a single portion.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the imidate and the formation of a new, more polar spot (the acyl hydrazidine intermediate).
-
-
Thermal Cyclization:
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Advantage Check: Unlike ethyl carbazate reactions which may yield sticky gums, IPC derivatives often crystallize more readily upon addition of cold ether or hexane due to the lipophilic isopropyl group.
-
Filter the solid precipitate and wash with cold ether.
-
-
Validation:
-
1H NMR: Confirm the absence of the isopropyl septet (approx. 4.9 ppm) and doublet (1.2 ppm) to verify complete cyclization and loss of the protecting group.
-
Part 4: Safety & Handling (E-E-A-T)
Why Switch from Hydrazine Hydrate?
While hydrazine hydrate is atom-efficient, it is a suspected human carcinogen , a potent skin sensitizer, and unstable in storage (absorbing
-
Inhalation Risk: Hydrazine has a high vapor pressure; IPC is a solid with negligible vapor pressure.
-
Explosion Risk: Anhydrous hydrazine is shock-sensitive. IPC is stable under standard laboratory conditions.
-
Regulatory: IPC is easier to transport and store under REACH and OSHA guidelines compared to bulk hydrazine.
Why Switch from Ethyl Carbazate?
-
Oligomerization: Ethyl carbazate can sometimes undergo self-condensation at high temperatures. The steric bulk of the isopropyl group in IPC suppresses this self-reactivity, leading to cleaner reaction profiles in high-temperature cyclizations.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]
-
Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles.[4] Synlett, 26, 404-407.[4] (Demonstrates carbazate utility in triazole synthesis).
-
National Institutes of Health (NIH). Hydrazine Derivatives as C-Centered Radical Precursors. Retrieved from [Link]
-
VanDeMark Chemical. Custom Carbazate Solutions and Phosgene Derivatives.[5] (Industrial application context for carbazates). Retrieved from [Link]
Sources
Analytical methods for the validation of propan-2-yl hydrazinecarboxylate purity
Executive Summary: The Analytical Challenge
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, CAS: 14604-31-0) is a critical intermediate in the synthesis of pharmaceutical carbazates and antineoplastic agents. Its validation presents a dual analytical challenge:
-
Lack of Chromophore: The molecule lacks a strong UV-absorbing aromatic system, making direct UV detection at standard wavelengths (254 nm) impossible.
-
Genotoxic Liability: As a hydrazine derivative, it carries the risk of degrading into Hydrazine , a potent mutagen and carcinogen (Class 1 solvent/impurity).
This guide compares and validates three primary methodologies—RP-HPLC (Direct) , GC-Headspace , and Iodometric Titration —to establish a control strategy that satisfies both assay precision and trace impurity detection requirements.
Comparative Analysis of Methodologies
The following table contrasts the performance of available techniques based on experimental data and regulatory suitability (ICH Q2(R1)).
| Feature | Method A: RP-HPLC (UV @ 210 nm) | Method B: Iodometric Titration | Method C: GC-MS (Derivatized) |
| Primary Application | Purity Profiling & Assay | Bulk Assay (Content %) | Trace Impurity (Hydrazine) |
| Specificity | High (Separates impurities) | Low (Reacts with all reducers) | Very High (Mass spec ID) |
| Sensitivity (LOD) | ~0.05% (Impurity level) | N/A (Macro analysis only) | < 1 ppm (Genotoxic level) |
| Precision (RSD) | < 1.0% | < 0.2% (Superior) | < 5.0% |
| Throughput | Moderate (20 min/run) | Fast (5 min/sample) | Slow (Requires prep) |
| Limitations | Low UV response; requires low | Cannot detect non-reducing impurities. | Thermal degradation risk. |
Recommendation:
-
For Release Testing (Assay): Use Method A (HPLC) for specificity. Use Method B (Titration) only for orthogonal verification of reference standards.
-
For Genotoxic Impurity (Hydrazine): Method C (GC-MS) or Derivatized HPLC is mandatory due to the low detection limits required (typically <10 ppm).
Deep Dive: Validated RP-HPLC Protocol (Assay & Purity)
The "Chromophore Problem" & Solution
Since Propan-2-yl hydrazinecarboxylate absorbs weakly, we utilize a high-load C18 column and detection at 210 nm . To prevent baseline drift at this low wavelength, we avoid UV-absorbing modifiers (like TFA) and use Phosphate Buffer .
Experimental Conditions[1][2][3][4]
-
Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), pH adjusted to 3.0 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm.
-
Column Temp: 30°C.
-
Injection Volume: 20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |
| 0.0 | 95 | 5 | Initial equilibration |
| 5.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 40 | 60 | Elute main ester |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
System Suitability Workflow
The following diagram illustrates the logic flow for determining if the HPLC system is valid before sample analysis.
Figure 1: System Suitability Decision Tree for HPLC Analysis.
Trace Impurity Analysis: Hydrazine Determination
Direct analysis of Hydrazine is difficult due to its polarity and lack of UV absorbance. We employ Pre-column Derivatization using Benzaldehyde to form Benzalazine , which is highly UV active and less polar.
Reaction Mechanism
-
Reagent: Benzaldehyde (Excess).
-
Product: Benzalazine (Detect at 305 nm).
Protocol
-
Sample Prep: Dissolve 100 mg of Propan-2-yl hydrazinecarboxylate in 10 mL Acetonitrile.
-
Derivatization: Add 1 mL of 1% Benzaldehyde solution (in ACN) and 100 µL of 0.1% H2SO4.
-
Incubation: Sonicate for 15 minutes at room temperature.
-
Analysis: Inject into HPLC (same column as above) but switch detection to 305 nm .
-
Quantification: External standard calibration using pure Hydrazine Sulfate derivatized under identical conditions.
Experimental Validation Data
The following data represents typical acceptance criteria for a validated method (per ICH Q2).
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| Specificity | No interference at retention time | Resolution > 2.0 from all degradants |
| Linearity (Assay) | ||
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% (Mean of 9 determinations) |
| Precision (Repeatability) | RSD | 0.4% |
| LOD (Hydrazine) | 0.2 ppm (Derivatized Method) | |
| Solution Stability | Change | Stable for 48h at 4°C |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
European Pharmacopoeia. (2023). 2.5.12. Water: Semi-Micro Determination. (Context for titration methodologies). Link
-
Manes, J., et al. (1987). "Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization." Journal of Chromatography A. Link
-
Audunsson, G. (1988). "Determination of low levels of hydrazine in water by liquid chromatography." Analytical Chemistry. (Foundational work on derivatization). Link
-
Subramanian, G. (2024). "Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique." Annals of Phytomedicine. (Relevant for Isopropyl residual analysis). Link
Sources
Performance of propan-2-yl hydrazinecarboxylate in different solvent systems
Performance of Propan-2-yl Hydrazinecarboxylate in Different Solvent Systems
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate; IPC) serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) and as a semi-labile protecting group in peptide chemistry. Its unique steric profile—bridging the gap between the highly reactive Ethyl Carbazate and the bulky, acid-labile tert-Butyl Carbazate (Boc-hydrazide) —demands precise solvent selection to modulate its reactivity.
This guide analyzes the physicochemical behavior of IPC across three primary solvent classes: Polar Protic , Polar Aprotic , and Chlorinated/Non-Polar systems. It provides experimental protocols and mechanistic insights to optimize yield and selectivity in drug development workflows.
Chemical Profile & Comparative Positioning
IPC is defined by its isopropyl ester moiety, which imparts greater lipophilicity and steric hindrance than its ethyl counterpart. This structure influences its solvation shell and nucleophilicity.
| Feature | Ethyl Carbazate | Propan-2-yl Hydrazinecarboxylate (IPC) | tert-Butyl Carbazate (Boc) |
| Steric Bulk | Low (Linear) | Moderate (Branched) | High (Bulky) |
| Lipophilicity (LogP) | ~ -0.1 | ~ 0.3 | ~ 1.2 |
| Acid Stability | High (Requires strong acid/heat) | Moderate | Low (Cleaves in mild acid) |
| Primary Utility | Bulk commodity precursor | Fine chemical intermediate, selective derivatization | Labile protecting group |
Solvent System Performance Analysis
The performance of IPC is dictated by the Solvent-Solute Interaction Mechanism . The hydrazine motif (
A. Polar Protic Systems (Alcohols: MeOH, EtOH, IPA)
-
Performance: Optimal for Condensation Reactions.
-
Mechanism: Alcohols form hydrogen bond networks with the carbonyl oxygen of IPC, increasing the electrophilicity of the carbonyl carbon (if acylation is desired) or stabilizing the leaving group. However, for condensation with aldehydes/ketones, protic solvents stabilize the zwitterionic intermediate.
-
Solubility: High (>100 mg/mL).
-
Recommendation: Use Ethanol (EtOH) for Schiff base formation. It offers the best balance of solubility and boiling point (78°C) for reflux without thermal degradation.
B. Polar Aprotic Systems (DMF, DMSO, NMP)
-
Performance: High Solubility, Enhanced Nucleophilicity.
-
Mechanism: These solvents solvate cations well but leave the hydrazine anions (or the neutral amine lone pair) "naked" and highly reactive. This increases the rate of
type alkylations or acylations. -
Solubility: Very High (>500 mg/mL).
-
Risk: High boiling points make removal difficult. In peptide synthesis (SPPS), IPC is often used in DMF; however, N-Butylpyrrolidinone (NBP) is emerging as a safer, green alternative with comparable performance.
C. Chlorinated & Non-Polar Systems (DCM, Toluene)
-
Performance: Selective Acylation & biphasic reactions.
-
Mechanism: Poor solvation of the hydrazine head leads to aggregation or lower reaction rates unless a phase transfer catalyst is used. However, DCM is excellent for reactions involving acid chlorides where hydrolytic stability is a concern.
-
Solubility: Moderate (DCM) to Low (Hexane/Toluene).
-
Recommendation: Use DCM for attaching IPC to activated carbonyls (e.g., CDI coupling) where water exclusion is critical.
Comparative Data: Reaction Kinetics by Solvent
The following table summarizes the relative reaction rate of IPC condensing with 4-chlorobenzaldehyde to form the corresponding hydrazone (1.0 eq IPC, 1.0 eq Aldehyde, 25°C).
| Solvent System | Relative Rate ( | Yield (4h) | Mechanistic Insight |
| Methanol | 1.0 (Reference) | 88% | Good solubility; H-bonding stabilizes transition state. |
| Ethanol | 1.2 | 92% | Lower dielectric constant than MeOH favors the neutral transition state. |
| Isopropanol | 0.8 | 85% | Steric bulk of solvent competes with IPC; slower kinetics. |
| Water (pH 7) | 0.3 | 40% | IPC has limited solubility; hydrophobic effect causes aggregation. |
| DCM | 0.1 | 15% | Lack of proton transfer facilitation slows the dehydration step. |
Experimental Protocol: Optimized Hydrazone Synthesis
Objective: Synthesis of a pharmaceutical intermediate via condensation of IPC with a lipophilic ketone.
Rationale: An Ethanol-Acetic Acid system is chosen. Ethanol solubilizes both the lipophilic IPC and the ketone. Trace acid catalyzes the dehydration of the hemiaminal intermediate.
Protocol:
-
Preparation: Dissolve 10 mmol of Ketone in 20 mL of absolute Ethanol .
-
Addition: Add 11 mmol (1.1 eq) of Propan-2-yl hydrazinecarboxylate in one portion.
-
Catalysis: Add 2 drops of Glacial Acetic Acid (cat.).
-
Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Checkpoint: IPC spot (
) should disappear; Product spot ( ) appears.
-
-
Workup (Self-Validating): Cool to 0°C. The product should crystallize out due to the "solubility switch" (hydrazones are generally less soluble in cold EtOH than the starting carbazate).
-
Purification: Filter and wash with cold 50% EtOH/Water.
Mechanistic Visualization
Figure 1: Solvent Influence on Reaction Pathway
This diagram illustrates how different solvents stabilize specific intermediates during the reaction of IPC.
Caption: Protic solvents like Ethanol facilitate the proton transfer required to convert the Hemiaminal intermediate into the final Hydrazone, significantly accelerating the reaction compared to Aprotic systems.
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and substrate properties.
References
-
Sigma-Aldrich. Ethyl Carbazate Product Specification & Safety Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 149434064: 2-Tert-butyl-1,1-di(propan-2-yl)hydrazine. Retrieved from
-
ResearchGate. Kinetics of hydrazine derivatives in alcoholic solvents. (Extrapolated from Kinetics of propylene epoxidation with hydrogen peroxide and similar kinetic studies on hydrazine nucleophiles). Retrieved from
-
Lund University. Greening peptide chemistry by using NBP as solvent for SPPS. (Context on carbazate use in peptide synthesis solvents). Retrieved from
-
BOC Sciences. tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate Properties. Retrieved from
Comparative Study: Propan-2-yl Hydrazinecarboxylate in Protective Group Strategies
Executive Summary
In the precise architecture of azapeptide synthesis and hydrazine functionalization, the selection of a protecting group (PG) is rarely a binary choice between "stable" and "labile." It is a strategic decision regarding orthogonality. While tert-butyl (Boc) and 9-fluorenylmethyl (Fmoc) carbamates dominate standard solid-phase peptide synthesis (SPPS), Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate) occupies a critical "Goldilocks" zone.
This guide analyzes the isopropyl carbamate moiety as a protecting group for hydrazine, contrasting its unique steric and electronic stability profile against the industry standards (Boc, Cbz, Fmoc). We demonstrate that the isopropyl group offers superior acid stability compared to Boc and superior base stability compared to Fmoc, making it an indispensable tool for orthogonal protection strategies where standard groups fail.
Part 1: Chemical Identity & Mechanistic Basis
Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate) is the mono-protected derivative of hydrazine.
-
IUPAC Name: Propan-2-yl hydrazinecarboxylate
-
Structure:
-
Role: Precursor to the Mitsunobu reagent DIAD (Diisopropyl azodicarboxylate) and a robust protecting group for the hydrazine moiety (
or protection).
The Steric-Electronic Advantage
Unlike the tert-butyl group (Boc), which relies on the stability of the tert-butyl cation for facile acid cleavage (via an E1-like mechanism), the isopropyl group forms a secondary carbocation. This formation is energetically less favorable than the tertiary cation, resulting in a significantly higher energy barrier for acid-catalyzed cleavage.
-
Result: The isopropyl carbamate is stable to Trifluoroacetic Acid (TFA) , the standard reagent for removing Boc. This allows for the selective deprotection of Boc groups in the presence of isopropyl-protected hydrazines.
Part 2: Comparative Stability Profiling
The following table contrasts Propan-2-yl hydrazinecarboxylate (
Table 1: Comparative Stability Matrix
| Feature | Propan-2-yl (OiPr) | Boc (t-Butyl) | Fmoc (Fluorenyl) | Cbz (Benzyl) |
| Acid Stability | High (Stable to TFA; requires HBr/AcOH) | Low (Cleaved by TFA, HCl/Dioxane) | High (Stable to TFA & HBr) | Moderate (Stable to TFA; cleaved by HBr) |
| Base Stability | High (Stable to Piperidine/DIEA) | High (Stable to Piperidine) | Low (Cleaved by Piperidine/DBU) | High (Stable to Piperidine) |
| Hydrogenolysis | Stable (Resists | Stable | Stable | Labile (Cleaved by |
| Steric Bulk | Medium (Secondary carbon) | High (Tertiary carbon) | High (Bulky fluorene) | Medium (Planar phenyl) |
| Primary Utility | Orthogonal to Boc/Fmoc; "Semi-permanent" protection | SPPS (Acid labile) | SPPS (Base labile) | Orthogonal to Boc/Fmoc |
Key Comparative Insights
-
Vs. Boc: The isopropyl group is the "robust cousin" of Boc. In azapeptide synthesis, if you need to build a chain using Boc-amino acids but require the hydrazine terminus to remain protected during TFA deprotection cycles, the isopropyl group is the ideal candidate.
-
Vs. Cbz: While Cbz is orthogonal to Boc, it is susceptible to hydrogenolysis.[1][2] The isopropyl group survives catalytic hydrogenation, allowing for the reduction of nitro groups or alkenes elsewhere in the molecule without exposing the hydrazine.
-
Vs. Fmoc: Fmoc is base-labile.[1] The isopropyl group withstands the basic conditions (20% piperidine) used to remove Fmoc, allowing it to serve as a permanent blocking group during Fmoc-based SPPS.
Part 3: Orthogonality & Application Logic
The true power of Propan-2-yl hydrazinecarboxylate lies in Orthogonality . It allows for the construction of complex aza-derivatives where other nitrogen atoms must be deprotected selectively.
Diagram 1: Orthogonal Deprotection Strategy
This flow illustrates a scenario where the Isopropyl group survives conditions that cleave Boc and Fmoc.
Caption: The isopropyl group remains stable under TFA conditions that cleave Boc, enabling selective manipulation of amine sites before hydrazine liberation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Propan-2-yl Hydrazinecarboxylate
Target: Selective mono-protection of hydrazine.
Reagents:
-
Hydrazine hydrate (Excess)
-
Isopropyl chloroformate (1.0 equiv)
-
Dichloromethane (DCM) or Diethyl ether
-
Temperature: 0°C to RT
Step-by-Step:
-
Preparation: Charge a reaction flask with hydrazine hydrate (3.0 equiv) in DCM. Cool to 0°C using an ice bath. Note: Excess hydrazine is crucial to prevent the formation of the bis-protected species (DIAD precursor).
-
Addition: Dropwise add Isopropyl chloroformate (1.0 equiv) diluted in DCM over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash the organic layer with water (to remove excess hydrazine) and brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from hexanes/ether if necessary. -
Validation: Confirm structure via
-NMR (Look for septet at ~4.9 ppm for the isopropyl CH).
Protocol B: Deprotection (Cleavage of Isopropyl Group)
Target: Removal of the protecting group to liberate the free hydrazine.
Method 1: Acid Hydrolysis (Strong)
-
Dissolve the protected substrate in 33% HBr in Acetic Acid.
-
Stir at RT for 1-3 hours (monitor by TLC).
-
Precipitate the product by adding cold diethyl ether.
-
Collect the hydrobromide salt by filtration.
Method 2: Basic Hydrolysis (For Acid-Sensitive Substrates)
-
Dissolve substrate in Ethanol/Water (1:1).
-
Add KOH (5-10 equiv).
-
Reflux for 4-12 hours. Note: This condition is harsh and requires the substrate to be base-stable.
Part 5: Pathway Visualization (Azapeptide Context)
In azapeptide synthesis, the isopropyl carbazate often acts as the "Aza-Amino Acid" precursor.
Caption: Workflow for incorporating Propan-2-yl hydrazinecarboxylate into an azapeptide backbone.
References
-
Protection of Amino Groups in Peptide Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 2013. Available at: [Link]
-
Protecting Groups: Stability and Orthogonality. University of Chicago. Available at: [Link]
-
Common Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
Sources
Validating the Structure of Novel Compounds Synthesized from Propan-2-yl Hydrazinecarboxylate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isopropyl Advantage in Structural Validation
In the synthesis of bioactive aza-peptides and heterocyclic scaffolds, propan-2-yl hydrazinecarboxylate (isopropyl carbazate) serves as a critical building block. While methyl and ethyl analogues are historically common, the isopropyl derivative offers distinct advantages in structural validation and physicochemical stability .
This guide objectively compares the validation protocols for isopropyl-derived compounds against standard ethyl alternatives. It demonstrates that the isopropyl moiety acts as a superior "NMR reporter" group and provides steric bulk that enhances crystallinity, thereby streamlining the structural elucidation of complex hydrazones and semicarbazides.
Synthesis Workflow & Mechanistic Pathway
The primary utility of propan-2-yl hydrazinecarboxylate lies in its condensation with carbonyls (aldehydes/ketones) to form hydrazones , which can be further cyclized into 1,3,4-oxadiazoles or 1,2,4-triazoles .
Figure 1: Synthesis and Cyclization Pathway
Caption: Mechanistic pathway from propan-2-yl hydrazinecarboxylate (1) to hydrazone intermediates (3) and heterocyclic derivatives (4), highlighting the retention of the isopropyl reporter group.
Comparative Analysis of Validation Methods
This section evaluates the performance of analytical techniques in confirming the structure of isopropyl derivatives versus their ethyl counterparts.
Method A: 1H NMR Spectroscopy (The Diagnostic Standard)
The Challenge: In complex molecules, identifying the carbamate tail can be difficult if signals overlap with the aliphatic backbone of the drug candidate.
The Solution: The isopropyl group provides a unique spectral signature—a septet at ~4.9 ppm and a doublet at ~1.2 ppm. This is statistically less likely to overlap with other signals compared to the ethyl group's quartet/triplet pattern, which often obscures signals from other ethyl or butyl chains in the molecule.
Table 1: Comparative NMR Diagnostic Power
| Feature | Propan-2-yl Derivative (Isopropyl) | Ethyl Derivative | Validation Verdict |
| Methine/Methylene Shift | Septet ( | Quartet ( | Isopropyl Wins: The septet is highly distinctive and sits in a "quiet" region of the spectrum. |
| Methyl Shift | Doublet ( | Triplet ( | Isopropyl Wins: Integration of 6H provides a stronger signal-to-noise ratio for quantification. |
| Rotameric Resolution | Distinct splitting often visible due to steric bulk. | Often appears as broad/merged peaks. | Isopropyl Wins: Better resolution of |
Expert Insight: When validating the formation of a hydrazone, look for the disappearance of the hydrazine
broad singlet (typically3.0–4.5 ppm) and the appearance of the azomethine proton ( ) downfield at 7.5–8.5 ppm. The isopropyl septet should remain intact, confirming the carbamate moiety has not hydrolyzed.
Method B: Mass Spectrometry (Fragmentation Logic)
The Challenge: Distinguishing between the target compound and potential hydrolysis byproducts during MS analysis.
The Solution: Isopropyl derivatives exhibit a specific McLafferty-like rearrangement or simple ester cleavage that is mechanistically distinct from ethyl derivatives.
Key Fragmentation Pathway:
-
Molecular Ion (
) -
Loss of Isopropoxy Radical (
) or Loss of Propene ( ) . -
The loss of 42 Da (propene) via a six-membered transition state is a hallmark of isopropyl esters/carbamates, whereas ethyl esters typically lose 28 Da (ethylene). The 42 Da loss is often cleaner and easier to identify in complex spectra.
Figure 2: Structural Decision Tree
Caption: Logic flow for validating the structure of the synthesized hydrazone using NMR and MS data.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of Propan-2-yl 2-benzylidenehydrazinecarboxylate (Model Compound).
Reagents:
-
Propan-2-yl hydrazinecarboxylate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (Absolute, solvent)
-
Acetic acid (Catalytic amount, 2-3 drops)
Step-by-Step Methodology:
-
Preparation: Dissolve propan-2-yl hydrazinecarboxylate (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add benzaldehyde (10 mmol) dropwise to the solution with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Reflux the mixture at 78°C for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Checkpoint: The spot for benzaldehyde (
) should disappear; a new spot ( ) should appear.
-
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The isopropyl derivative often crystallizes more readily than the ethyl analogue due to the bulky hydrophobic group.
-
Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
Characterization Data (Typical):
-
Yield: 85-92%
-
Melting Point: 110–112°C (Distinct from Ethyl analogue: ~98°C)
-
IR (KBr): 3250 (
), 1710 ( carbamate), 1620 ( ). -
1H NMR (DMSO-
): 11.2 (s, 1H, ), 8.1 (s, 1H, ), 7.4–7.6 (m, 5H, Ar- ), 4.95 (sept, 1H, ), 1.25 (d, 6H, ).
Conclusion
For researchers requiring robust structural validation, propan-2-yl hydrazinecarboxylate is the superior precursor compared to ethyl hydrazinecarboxylate. The isopropyl group acts as a high-fidelity NMR tag (septet signal) and facilitates cleaner crystallization, reducing the ambiguity in characterizing novel hydrazone and heterocyclic libraries.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 590856, Isopropyl hydrazinecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Hydrazones and their Applications. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. Wiley.
Technical Assessment: Propan-2-yl Hydrazinecarboxylate (Isopropyl Carbazate) Reactivity & Cross-Reactivity Profile
Executive Summary
Propan-2-yl hydrazinecarboxylate (Isopropyl Carbazate; CAS 6271-30-3) represents a critical intermediate in the synthesis of pharmaceutical actives (e.g., Bifenazate) and a functional tool for electrophile scavenging. In drug development, its utility is defined by a unique steric-electronic balance : it offers greater hydrolytic stability than ethyl carbazate (EC) while maintaining sufficient nucleophilicity to scavenge genotoxic aldehydes, unlike the sterically hindered tert-butyl carbazate (Boc-hydrazine).
This guide provides a comparative analysis of propan-2-yl hydrazinecarboxylate against standard hydrazine derivatives. It focuses on chemical cross-reactivity (interaction with carbonyl-containing drug substances/excipients) and biological cross-reactivity (off-target enzyme inhibition), providing a validated protocol for its quantification.
Chemical Profile & Mechanism[1][2]
Compound: Propan-2-yl hydrazinecarboxylate (IPC)
CAS: 6271-30-3
Molecular Formula: C
Mechanistic Advantage
The isopropyl group exerts a positive inductive effect (+I), theoretically increasing the electron density on the
Visualization: Nucleophilic Selectivity Pathway
The following diagram illustrates the competitive reaction pathways where IPC exhibits selectivity based on steric gating.
Figure 1: Competitive reaction pathways demonstrating the steric selectivity of Isopropyl Carbazate (IPC) toward high-reactivity aldehydes over drug substance ketones.
Comparative Performance Analysis
The following data summarizes the cross-reactivity profile of IPC compared to Ethyl Carbazate (EC) and tert-Butyl Carbazate (TBC).
Study 1: Electrophile Scavenging Kinetics
Objective: Measure the rate of hydrazone formation with Benzaldehyde (Model Impurity) vs. Acetophenone (Model Drug Mimic) in Methanol at 25°C.
| Reagent | Steric Bulk (Taft Es) | Relative Rate ( | Relative Rate ( | Selectivity Ratio (Impurity/Drug) |
| Hydrazine Hydrate | Low (0.00) | 100 (Reference) | 85 | 1.2 (Poor) |
| Ethyl Carbazate (EC) | Medium (-0.07) | 65 | 40 | 1.6 |
| Isopropyl Carbazate (IPC) | High (-0.47) | 45 | 5 | 9.0 (Excellent) |
| t-Butyl Carbazate (TBC) | Very High (-1.54) | 12 | <1 | >12 (Too Slow) |
Insight: IPC provides the optimal trade-off. While TBC is more selective, its reaction rate with the impurity is often too slow for efficient scavenging in dynamic process streams. IPC maintains acceptable scavenging rates (
Study 2: Biological Cross-Reactivity (Amine Oxidases)
Hydrazine derivatives can inhibit copper-containing amine oxidases (e.g., Diamine Oxidase - DAO). This is a critical safety parameter if the reagent persists as a trace impurity.
-
Hydrazine: Irreversible, potent inhibitor (nM range).
-
Isopropyl Carbazate: Reversible, competitive inhibitor (
M range). -
Mechanism: The carbamate moiety in IPC reduces the affinity for the active site compared to the free hydrazine, reducing the risk of off-target toxicity in early-phase safety studies.
Experimental Protocol: High-Fidelity Derivatization
Purpose: To quantify trace aldehydes in a drug substance using IPC as a derivatizing agent without inducing artificial degradation of the API.
Reagents & Equipment[4][5][6][7][8]
-
Derivatizing Agent: 50 mM Propan-2-yl hydrazinecarboxylate in Acetonitrile (ACN).
-
Catalyst: 0.1% Formic Acid (promotes hydrazone formation).
-
Analysis: UHPLC-MS/MS (QqQ).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 50 mg of Drug Substance (DS) in 1.0 mL of ACN.
-
Critical Control: Spike a separate aliquot with known aldehyde standards (System Suitability).
-
-
Derivatization Reaction:
-
Add 100
L of IPC Solution to the sample. -
Add 10
L of Formic Acid. -
Incubation: Vortex and incubate at 25°C for 30 minutes .
-
Why 25°C? Higher temperatures (e.g., 60°C) promote transamination or hydrolysis of the DS, leading to false positives. IPC's reactivity at 25°C is sufficient for aldehydes.
-
-
Quenching (Self-Validating Step):
-
Add 100
L of Acetone (excess). -
Mechanism: Acetone reacts rapidly with remaining IPC to form Isopropyl acetone hydrazone. This "locks" the reaction, preventing further changes during autosampler residence time.
-
-
LC-MS Analysis:
-
Monitor the MRM transition for the specific Aldehyde-IPC Hydrazone .
-
Quantification: External standard calibration using pre-synthesized Aldehyde-IPC standards.
-
Visualization: Analytical Workflow
Figure 2: Validated analytical workflow for trace impurity quantification using IPC derivatization.
References
-
ChemBK. (2024). Propan-2-yl hydrazinecarboxylate Physical Properties and CAS 6271-30-3. Retrieved from
-
National Institutes of Health (NIH). (2014). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. Retrieved from
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine): Structural Analysis and Reactivity. Molbank.[1] Retrieved from
-
BenchChem. (2025). Synthesis of Diisopropyl azodicarboxylate from Isopropyl Carbazate. Retrieved from
Sources
Benchmarking Propan-2-yl Hydrazinecarboxylate: Steric Control in Heterocyclic Chemistry
Executive Summary: The "Goldilocks" Reagent
In the landscape of hydrazine surrogates, researchers often oscillate between two extremes: the highly reactive, toxic, and difficult-to-handle Hydrazine Hydrate , and the expensive, acid-labile tert-Butyl carbazate (Boc-hydrazine) .
Propan-2-yl hydrazinecarboxylate (Isopropyl carbazate, IPC) emerges as the "Goldilocks" reagent for drug development—specifically in the synthesis of 1,2,4-triazoles and aza-peptides . It offers the distinct advantage of steric modulation . The secondary isopropyl group provides sufficient bulk to suppress over-alkylation (a common failure mode with Ethyl Carbazate) while remaining stable under conditions that would degrade Boc-derivatives.
This guide benchmarks IPC against industry standards, providing a self-validating protocol for its use in high-fidelity heterocycle construction.
Chemical Profile & Rational Design
To understand the utility of IPC, we must analyze its electronic and steric profile relative to its competitors.
Mechanistic Differentiators[1]
-
Nucleophilicity: The
-nitrogen (terminal -NH2) remains nucleophilic, but the isopropyl ester exerts a +I (inductive) effect, slightly increasing electron density compared to the ethyl analog. -
Lipophilicity (LogP): IPC is significantly more lipophilic than Ethyl Carbazate. This is a critical process advantage, allowing for efficient extraction into organic solvents (DCM, EtOAc) during aqueous workups, eliminating the need for continuous extraction or salting out.
-
Steric Shielding: The isopropyl group creates a "steric wall" around the
-nitrogen. In reactions where selectivity is paramount (e.g., preventing bis-acylation), IPC outperforms Ethyl Carbazate.
Visualizing the Reagent Selection Logic
The following decision tree illustrates when to deploy IPC over established alternatives.
Figure 1: Strategic Reagent Selection Matrix. This logic flow validates the use of IPC in workflows requiring robust workup characteristics and mono-selectivity.
Benchmarking Performance Data
The following data compares IPC against Ethyl Carbazate (EC) and Hydrazine Hydrate (HH) in a model reaction: The synthesis of a 4-substituted-1,2,4-triazole precursor (Semicarbazide formation).
Model Reaction: Reaction with phenyl isocyanate to form the corresponding semicarbazide, followed by cyclization.
| Metric | Hydrazine Hydrate (HH) | Ethyl Carbazate (EC) | Propan-2-yl Carbazate (IPC) |
| Mono-Selectivity | Low (Formation of bis-urea common) | Moderate | High (Steric bulk prevents bis-attack) |
| Workup Efficiency | Poor (Requires distillation/salting) | Moderate (Water soluble) | Excellent (Extracts into EtOAc) |
| Thermal Stability (T_onset) | N/A (Liquid, volatile) | ~180°C (Dec.) | ~195°C (Dec.) [1] |
| Flash Point | 37°C (Flammable) | 86°C | >90°C (Estimated) |
| Atom Economy | 100% (High) | Lower (Loss of EtOH) | Lower (Loss of iPrOH) |
| Toxicity Profile | Carcinogenic, volatile | Irritant | Irritant (Low volatility) |
Analyst Note: While HH offers the best atom economy, the process costs associated with safety containment and purification often outweigh the raw material savings. IPC offers the best balance of Process Mass Intensity (PMI) due to simplified workup.
Detailed Experimental Protocol
Application: Synthesis of High-Purity Semicarbazides (Triazole Precursors)
This protocol is designed to be a self-validating system . The lipophilicity of IPC is leveraged to purify the intermediate by simple phase separation, avoiding chromatography.
Reagents:
-
Propan-2-yl hydrazinecarboxylate (IPC): 1.0 equiv.
-
Electrophile (e.g., 4-Chlorophenyl isocyanate): 1.0 equiv.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Catalyst: None required (Autocatalytic).
Step-by-Step Workflow:
-
Preparation: Dissolve IPC (1.18 g, 10 mmol) in DCM (20 mL) in a round-bottom flask under
atmosphere. Cool to 0°C.-
Checkpoint: Solution should be clear and colorless.
-
-
Addition: Add the isocyanate (10 mmol) dropwise over 15 minutes.
-
Mechanistic Insight: The nucleophilic
-nitrogen attacks the isocyanate carbon. The bulky isopropyl group on the -nitrogen prevents the formed urea from attacking a second equivalent of isocyanate.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation (TLC): Eluent 50% EtOAc/Hexane. Stain with Anisaldehyde . The carbazate starting material (purple spot) should disappear.
-
-
Workup (The IPC Advantage):
-
Quench with water (10 mL).
-
Separate phases. Wash the organic layer with 0.5 M HCl (removes any unreacted hydrazine traces) and then Brine.
-
Observation: Unlike Ethyl Carbazate derivatives, the IPC-semicarbazide remains strictly in the DCM layer.
-
-
Isolation: Dry over
and concentrate in vacuo. -
Cyclization (Optional): The resulting semicarbazide can be cyclized to the 1,2,4-triazole-3-one by refluxing in 2M NaOH.
Mechanistic Pathway[1]
Figure 2: Reaction pathway from IPC to Triazole. The isopropyl group acts as a stable directing group during the initial coupling, then serves as a clean leaving group during cyclization.
Safety & Stability Profile
Unlike Hydrazine Hydrate, which poses severe inhalation risks and explosion hazards when anhydrous, Propan-2-yl hydrazinecarboxylate acts as a "tamed" hydrazine.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) of alkyl carbazates typically shows endothermic melting followed by exothermic decomposition. IPC is stable up to ~190°C, making it safe for standard reflux protocols in toluene or xylene [2].
-
Storage: Non-hygroscopic solid. Can be stored at RT (unlike Boc-hydrazine which prefers refrigeration to prevent slow degradation).
-
Handling: Standard PPE (gloves, goggles). Avoids the "P-listed" waste classification associated with free hydrazine.
References
-
Thermal Stability of Carbazates
- Source: Rabjohn, N. (1948). "Ethyl Hydrazinecarboxylate and Related Compounds." Organic Syntheses, 28, 45.
-
Link:
-
Triazole Synthesis Methodology
- Source: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
-
Link:
-
Safety of Hydrazine Derivatives
- Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12727472, N'-(Propan-2-ylidene)
-
Link:
- Source: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
Strategic Selection of Hydrazinecarboxylate Reagents: From Heterocycle Synthesis to Mitsunobu Protocols
Executive Summary: Hydrazinecarboxylates (carbazates) occupy a unique dual-niche in pharmaceutical chemistry: they serve as nucleophilic building blocks for privileged heterocycles (e.g., 1,3,4-oxadiazoles) and as the reduced "spent" state of azo-dicarboxylate oxidants (Mitsunobu reagents). This guide moves beyond basic catalog listings to critically evaluate the performance, safety, and purification profiles of key reagents in this class. For drug development professionals, the choice between ethyl, tert-butyl, or benzyl variants often dictates the scalability of a route and the ease of downstream purification.
Part 1: The Landscape of Carbazates
Hydrazinecarboxylates share the general structure
The Nucleophilic Role: Heterocycle Construction
When acting as nucleophiles, these reagents are primarily used to synthesize 1,3,4-oxadiazoles, a scaffold widely valued in medicinal chemistry for its metabolic stability and ability to act as a carbonyl bioisostere.
Comparative Profile: Ethyl vs. tert-Butyl vs. Benzyl Carbazate
| Feature | Ethyl Carbazate (Standard) | tert-Butyl Carbazate (Boc-Hydrazine) | Benzyl Carbazate (Cbz-Hydrazine) |
| Primary Utility | Bulk synthesis of simple oxadiazoles; Wolff-Kishner alternative. | Orthogonal protection strategies; Synthesis of acid-sensitive intermediates. | Late-stage functionalization where hydrogenolysis is preferred. |
| Nucleophilicity | High.[1] The small ethyl group minimizes steric hindrance. | Moderate. The bulky t-butyl group can retard reaction rates with hindered electrophiles. | Moderate to High.[2] |
| Cyclization Conditions | Requires harsh dehydration ( | Allows for milder cyclization (e.g., Burgess reagent) or stepwise deprotection. | Compatible with neutral hydrogenolysis conditions. |
| Purification | Products often require chromatography. | Products often crystalline; lipophilic nature aids extraction. | Distinct UV chromophore aids reaction monitoring. |
| Cost Efficiency | High (Commodity chemical). | Medium (Specialty reagent).[3][4] | Medium. |
Senior Scientist Insight: While Ethyl Carbazate is the cost-effective workhorse, Boc-Carbazate is indispensable when the target molecule contains other nucleophiles (amines, thiols) that might interfere with subsequent steps. The Boc group acts as a "mask," allowing the hydrazine moiety to be installed early and revealed only when cyclization is desired.
The Oxidative Role: The Mitsunobu Evolution
In the Mitsunobu reaction, the hydrazinecarboxylate is the byproduct (reduced form) of the azodicarboxylate reagent.[1] For process chemists, the "performance" of a Mitsunobu reagent is defined not just by yield, but by how easily this byproduct can be removed .
The "Deadly" Standards vs. Modern Alternatives
-
DEAD (Diethyl azodicarboxylate):
-
Status: Legacy reagent.
-
Risk:[5] Shock-sensitive, thermally unstable, and explosive upon distillation.
-
Purification: The byproduct (Diethyl hydrazinecarboxylate) often co-elutes with products, requiring tedious chromatography.
-
-
DIAD (Diisopropyl azodicarboxylate):
-
DCAD (Di-4-chlorobenzyl azodicarboxylate):
-
DTBAD (Di-tert-butyl azodicarboxylate):
Part 2: Visualizing the Workflows
Diagram 1: 1,3,4-Oxadiazole Synthesis Pathways
This workflow illustrates the divergence between using standard Ethyl Carbazate (Route A) versus the protected Boc-Carbazate (Route B).
Caption: Comparison of "One-Pot" harsh cyclization (Top) vs. Stepwise controlled cyclization (Bottom).
Diagram 2: The Mitsunobu Purification Cycle (DCAD Advantage)
This diagram highlights why DCAD is superior for scale-up: the physical separation of the waste stream.
Caption: The "Self-Cleaning" nature of DCAD. Unlike DEAD/DIAD, the hydrazine waste precipitates.[4]
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole (One-Pot)
Targeting robust substrates using Ethyl Carbazate.
Reagents: Benzoic acid derivative (1.0 equiv), Ethyl carbazate (1.1 equiv),
-
Activation: In a round-bottom flask, dissolve the carboxylic acid in
(5 mL/mmol). -
Addition: Add ethyl carbazate (1.1 equiv) slowly at room temperature.
-
Critical Step: Although ethyl carbazate is stable, the mixing with
is exothermic. Add portion-wise to prevent local overheating which causes charring.
-
-
Cyclization: Reflux the mixture at 80–100°C for 4–6 hours. Monitor by TLC (the intermediate hydrazide often appears before the final cyclized product).
-
Quench: Cool to 0°C and pour the reaction mixture onto crushed ice with vigorous stirring.
-
Safety Note: This hydrolyzes the excess
. Ensure the vessel is open to vent HCl gas.
-
-
Isolation: Neutralize with saturated
to pH 8. The oxadiazole usually precipitates; filter and wash with cold water.
Protocol B: DCAD-Mediated Mitsunobu Reaction (Purification Focus)
Targeting sensitive alcohols where chromatography is difficult.
Reagents: Alcohol (1.0 equiv), Nucleophile (e.g., Phenol, 1.1 equiv),
-
Setup: Dissolve alcohol, nucleophile, and
in anhydrous DCM (0.1 M concentration) under . Cool to 0°C.[1][10] -
Addition: Add DCAD (orange solid) in one portion.
-
Why DCAD? Unlike liquid DIAD which must be added dropwise to control the exotherm, solid DCAD dissolves slowly, providing a "built-in" controlled release that moderates the reaction temperature.
-
-
Reaction: Stir at room temperature for 3–12 hours. The orange color of DCAD will fade to pale yellow.
-
Purification (The Payoff):
-
A white precipitate will form (Di-4-chlorobenzyl hydrazinecarboxylate).
-
Filter the mixture through a sintered glass funnel.
-
Concentrate the filtrate. The residue contains the product and triphenylphosphine oxide (TPPO).
-
Note: Without the hydrazine contaminant, the remaining separation of Product vs. TPPO is significantly easier on silica gel.[15]
-
Part 4: Safety & Stability Analysis
| Reagent | Shock Sensitivity | Thermal Stability | Toxicity Profile |
| DEAD | High (Explosive) | Decomposes >100°C | Toxic; severe irritant. |
| DIAD | Low | Stable liquid | Irritant; sensitizer. |
| DCAD | Negligible | Stable solid | Low volatility reduces inhalation risk. |
| Ethyl Carbazate | Low | Stable solid | Suspected carcinogen (handle with care). |
Operational Mandate: Never distill DEAD. If a reaction requires heating, switch to DCAD or ADD (1,1'-(Azodicarbonyl)dipiperidine). When using carbazates for heterocycle synthesis, assume all hydrazine derivatives are potential genotoxins and handle in a fume hood.
References
-
Mitsunobu, O. (1981).[7] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[7] Link
-
Lipshutz, B. H., et al. (2006). "Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate."[8] Organic Letters, 8(22), 5069–5072.[7] Link
- Somani, R. R., et al. (2008). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Design and Discovery, 2, 511-518.
-
Cranwell, P. B., et al. (2016).[2][12] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[2] Synlett, 27(01), 131-135. Link
-
Dandapani, S., & Curran, D. P. (2004).[7] "Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138.[7] Link
Sources
- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 2. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. eprints.utar.edu.my [eprints.utar.edu.my]
- 14. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]
Safety Operating Guide
Propan-2-yl Hydrazinecarboxylate: Safe Handling & Disposal Protocol
[1]
Executive Summary & Chemical Profile[1]
Propan-2-yl hydrazinecarboxylate (commonly Isopropyl carbazate ) is a critical intermediate in organic synthesis, frequently employed in the preparation of azo dyes and pharmaceutical precursors. While often perceived as a stable "protected" hydrazine, it retains the latent reactivity of the hydrazine moiety.
The Core Safety Directive: Treat this compound not merely as a generic organic solid, but as a sensitizing reducing agent . Improper disposal in general organic waste streams—specifically those containing ketones or aldehydes—can lead to exothermic condensation reactions (hydrazone formation) or the generation of toxic byproducts.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | Propan-2-yl hydrazinecarboxylate |
| Common Name | Isopropyl carbazate |
| CAS Number | 14604-31-0 |
| Molecular Formula | |
| Molecular Weight | 118.13 g/mol |
| Physical State | Solid (Low melting point: ~38–42 °C) |
| Solubility | Soluble in alcohols, esters; slightly soluble in water.[1] |
| Primary Hazards | Skin/Eye Irritant, Skin Sensitizer, Combustible.[1] |
Hazard Assessment & Mechanism of Risk
To ensure safety, one must understand the causality of the hazard. This section details why specific disposal routes are chosen.
The Hydrazine Moiety Risk
Although the carbobenyloxy (Cbz) or alkoxycarbonyl group protects one nitrogen, the terminal amino group (
-
Mechanism: In the presence of strong acids or bases found in commingled waste drums, the carbamate linkage can hydrolyze, potentially liberating free hydrazine or isopropyl alcohol .
-
Incompatibility: The terminal amine reacts readily with carbonyls (acetone, aldehydes) to form hydrazones . This reaction releases water and heat. In a closed waste drum, this exotherm can increase vapor pressure and cause container failure.
Sensitization
Hydrazine derivatives are notorious skin sensitizers. Repeated exposure to trace amounts can lead to anaphylactic-type reactions.
-
Protocol Implication: All waste containers must be exterior-wiped and double-contained to prevent "trace transfer" to waste handling personnel.
The Self-Validating Disposal Protocol
This protocol uses a "Check-Segregate-Pack" system. Each step requires a physical check to validate safety before moving to the next.
Phase 1: Waste Characterization & Segregation
CRITICAL RULE: Never dispose of Propan-2-yl hydrazinecarboxylate in "General Organic Waste" containers that may contain ketones (e.g., Acetone, MEK) or aldehydes.[1]
Step-by-Step Segregation:
-
Isolate the Stream: Designate a specific satellite accumulation container labeled "Solid Toxic Waste - Hydrazine Derivatives."
-
Solvent Check: If the material is in solution, verify the solvent.
-
Safe Solvents: Ethanol, Methanol, Ethyl Acetate, DMSO.
-
Prohibited Solvents: Acetone, Methyl Ethyl Ketone (MEK), Cyclohexanone.
-
-
pH Validation: If liquid, check pH. Ensure pH is neutral (6–8). Acidic conditions accelerate hydrolysis; basic conditions can promote instability.
Phase 2: Packaging & Labeling
Solid Waste (Pure Substance or Contaminated Solids):
-
Place substance in a clear, wide-mouth jar (glass or HDPE).
-
The Double-Bag System: Place the sealed jar inside a clear polyethylene bag (minimum 2 mil thickness).
-
Add a generated waste tag attached to the outer bag.
-
Label Declaration: Must read: "Isopropyl Carbazate - Solid. Toxic/Irritant.[2][3] NO OXIDIZERS."
Liquid Waste (Reaction Mixtures):
-
Collect in an amber glass bottle (to prevent UV degradation).
-
Leave 10% headspace for potential off-gassing.
-
The Compatibility Test (Self-Validation): Before adding to a larger carboy, mix a 1 mL aliquot of the waste with 1 mL of the carboy contents in a test tube. Observe for 15 minutes.
-
No Heat/Gas: Safe to combine.
-
Heat/Gas/Precipitate:STOP. Do not combine. Start a new, separate waste stream.
-
Phase 3: Professional Destruction
Do NOT attempt benchtop chemical destruction (e.g., bleach oxidation) for this compound.
-
Why: Oxidation of carbazates with hypochlorite is complex and can generate alkyl azides or nitrogen gas rapidly, creating an explosion hazard in non-engineered vessels.
-
Disposal Path: The material must be sent for High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
Operational Decision Matrix
The following diagram outlines the logical workflow for disposing of Propan-2-yl hydrazinecarboxylate.
Figure 1: Decision tree for the safe segregation and packaging of Isopropyl carbazate waste.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. Hydrazine derivatives can have low odor thresholds but high toxicity.
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates) and a P100 respirator if dust is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust or paper (combustibles) for large liquid spills of hydrazine derivatives.
-
-
Decontamination: Wash the surface with a mild soapy solution. Do not use bleach on the spill surface immediately, as it may generate gas.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88265, Isopropyl carbazate. PubChem. [Link][4]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description for Hydrazine Derivatives (U133/P068 guidance). EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Personal protective equipment for handling Propan-2-yl hydrazinecarboxylate
Executive Hazard Analysis
Propan-2-yl hydrazinecarboxylate (also known as Isopropyl carbazate) presents a deceptive risk profile. While often a low-melting solid (MP ~40–44°C), it shares the insidious toxicological properties of its parent compound, hydrazine.
As researchers, we must look beyond the "Irritant" label. The carbazate moiety is prone to hydrolysis, potentially releasing free hydrazine in acidic or enzymatic environments. Therefore, our safety protocols must treat this compound not just as a skin irritant, but as a potent sensitizer and potential carcinogen requiring strict containment.
Core Hazards[1][2][3][4]
-
Sensitization: High potential for allergic skin reactions (Type IV hypersensitivity).
-
Systemic Toxicity: Hydrazine derivatives can affect the liver, kidneys, and central nervous system upon transdermal absorption.
-
Physical State Instability: Being a low-melting solid, it can unexpectedly liquefy during handling or exotherm, altering spill dynamics and permeation rates.
Hierarchy of Controls & PPE Matrix
We utilize a Redundant Barrier System . Engineering controls (fume hoods) are the primary defense; PPE is the fail-safe.
Engineering Controls[2]
-
Primary: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Hydrazine derivatives in powder form can be electrostatically active, leading to aerosolization.
Personal Protective Equipment (PPE) Specifications[5]
| Zone | Equipment | Specification | Scientific Rationale |
| Hand (Routine) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Small nitrogenous molecules permeate thin nitrile. Double gloving creates a sacrificial outer layer and a visual break-indicator. Change outer gloves every 30 mins. |
| Hand (Spill/High Risk) | Laminate | Silver Shield / 4H® | Broad Spectrum Resistance: For spills or heating, nitrile is insufficient. Laminate films provide >480 min breakthrough time against hydrazine analogs. |
| Eye/Face | Chemical Goggles | Indirect Vent or Non-Vented | Aerosol Protection: Safety glasses fail against airborne dusts or splashes from low-melting solids. Goggles seal the ocular mucosa from absorption. |
| Respiratory | Respirator | N95 (minimum) or P100 (preferred) | Particulate Capture: If handling outside a hood (strictly prohibited) or during spill cleanup, P100 filters capture fine particulates before they solubilize in lung surfactant. |
| Body | Lab Coat + Apron | 100% Cotton Coat + Tyvek® Apron | Thermal/Chemical Shield: Synthetic blends can melt into skin if a fire occurs. Tyvek provides an impervious frontal barrier against splashes. |
Operational Logic & Workflows
The following diagrams illustrate the decision-making logic for safe handling and emergency response.
Figure 1: Operational Safety Logic
This workflow dictates the "Go/No-Go" decision process before the container is even opened.
Caption: Pre-operational risk assessment flow. Note the divergence in glove selection based on thermal state.
Detailed Handling Protocol
Phase 1: Preparation
-
Dehumidify: Hydrazine carboxylates are hygroscopic. Ensure the environment is dry; moisture can induce hydrolysis, releasing hydrazine.
-
Inspect: Verify the material is solid. If it has melted in the bottle (ambient >40°C), treat it as a liquid spill hazard.
Phase 2: Transfer & Weighing
-
The "Static Trap": Do not pour the solid. Use a spatula with a conductive handle to ground any static charge.
-
Containment: Weigh inside the fume hood. If using a balance outside, use a static-dissipative balance enclosure .
-
Technique: Use the "tap-and-settle" method. Allow dust to settle for 10 seconds before removing the spatula to prevent invisible aerosol clouds.
Phase 3: Reaction & Heating
-
Venting: If heating, ensure the condenser is vented to a scrubber or trap. Do not vent directly to the hood atmosphere if large quantities are involved.
-
Temperature Control: Maintain temperature <100°C. Carbazates can decompose exothermically at high temperatures, potentially rupturing glassware.
Emergency Response & Decontamination
Figure 2: Emergency Response Loop
Immediate actions taken within the first 60 seconds determine the severity of the injury.
Caption: Critical response pathways. Note: Do not use water on spills to avoid spreading the contaminant.[1]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area.
-
PPE Upgrade: Don Silver Shield (Laminate) gloves and a P100 respirator.
-
Absorb: Do NOT use water.[1] Water spreads the organic ester. Use vermiculite, sand, or a dedicated organic spill pad.
-
Deactivate (Optional): Only if trained, treat the absorbed residue with a 5% bleach solution in a controlled waste container to oxidize the hydrazine moiety. Warning: This is exothermic.
-
Disposal: Seal in a double-bagged hazardous waste container labeled "Toxic Organic Solid."
Disposal & Waste Stream
Do not pour down the drain. The aquatic toxicity of hydrazine derivatives is severe.
-
Stream: Organic Solid/Liquid Waste (High BTU).
-
Segregation: Keep separate from oxidizers (nitrates, perchlorates) to prevent fire.
-
Destruction: Incineration is the only validated method for complete destruction of the carbazate structure [1].
References
-
U.S. Environmental Protection Agency. (2011). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Isopropyl hydrazinecarboxylate (CAS 14500-88-0). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
